Trovoprost
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H35F3O6 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3?,13-12+/t19-,21-,22-,23+,24-/m1/s1 |
InChI Key |
MKPLKVHSHYCHOC-SSHBFGKNSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCCC=CC[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Travoprost's Mechanism of Action in the Trabecular Meshwork: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular and cellular mechanisms through which travoprost (B1681362), a prostaglandin (B15479496) F2α analogue, modulates the trabecular meshwork (TM) to increase aqueous humor outflow and reduce intraocular pressure (IOP).
Core Mechanism of Action
Travoprost is an ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, travoprost free acid.[1][2] Its primary mechanism of action within the trabecular meshwork involves binding to and activating the prostaglandin F (FP) receptor, a G-protein coupled receptor.[3][4][5] This interaction initiates a cascade of intracellular signaling events that alter the cellular and extracellular environment of the TM, leading to a reduction in outflow resistance.
The key downstream effects can be categorized into two principal pathways:
-
Extracellular Matrix (ECM) Remodeling: Activation of the FP receptor upregulates the expression and activity of matrix metalloproteinases (MMPs).[2][6] MMPs are a family of enzymes that degrade components of the extracellular matrix, such as collagens and other proteins.[1][6] By remodeling the ECM, particularly in the juxtacanalicular region, the spaces within the TM are widened, reducing hydraulic resistance and facilitating the drainage of aqueous humor through this conventional outflow pathway.[2][7][8]
-
Modulation of Cell Contractility and Cytoskeleton: Prostaglandin F2α and its analogues have been shown to relax the contractile tone of the trabecular meshwork.[9] This effect is partly achieved by antagonizing the contractile signals induced by agents like endothelin-1 (B181129) (ET-1).[5] By reducing the contractility of TM cells, the tissue becomes less rigid, which is thought to increase the effective filtration area and enhance outflow facility. This involves alterations to the actin cytoskeleton.[10]
Signaling Pathways
The binding of travoprost free acid to the FP receptor on human trabecular meshwork (h-TM) cells triggers signaling through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and both DAG and elevated intracellular calcium activate protein kinase C (PKC).[3][4][11] These signaling events culminate in the transcriptional regulation of various genes, including those for MMPs.
Caption: Travoprost FP Receptor Signaling Pathway in Trabecular Meshwork.
Quantitative Data Summary
The following table summarizes key quantitative findings from in vitro and clinical studies on the effects of travoprost and related prostaglandin analogues on the trabecular meshwork and intraocular pressure.
| Parameter | Drug/Compound | Value/Effect | Cell/System Type | Reference |
| Receptor Activation (EC50) | Travoprost Acid | 89.1 nM (as isopropyl ester) | Human TM Cells | [11] |
| Latanoprost Acid | 778 nM (as isopropyl ester) | Human TM Cells | [11] | |
| Bimatoprost Acid | 1410–6940 nM (as amide) | Human TM Cells | [11] | |
| PGF2α | ~100 nM | Human TM Cells | [4] | |
| mRNA Expression (Fold Change) | MMP-2 | Travoprost | 3.1 ± 0.4-fold increase | H2O2-stressed Human TM Cells |
| Fibronectin | Travoprost | Reduced H2O2-induced increase | H2O2-stressed Human TM Cells | |
| MMP-1, -3, -17, -24 | Latanoprost | Increased expression | Human TM Cells | |
| Protein Expression (Relative Units) | β-catenin | Dexamethasone | 1.65 ± 0.05 | Human TM Cells |
| β-catenin | Dexamethasone + Travoprost | 1.21 ± 0.05 | Human TM Cells | |
| β-catenin | Control | 0.84 ± 0.03 | Human TM Cells | |
| Clinical Efficacy | IOP Reduction | Travoprost 0.004% | 6.5–9.0 mmHg | Human Patients |
| IOP Reduction | Travoprost 0.004% | 21-26% from baseline | Human Patients |
Detailed Experimental Protocols
Human Trabecular Meshwork (h-TM) Cell Culture and Drug Treatment
This protocol outlines the general procedure for isolating, culturing, and treating h-TM cells for in vitro experiments.
Methodology:
-
Tissue Acquisition: Obtain human donor eyes, noting donor age and any history of ocular disease or medication use.[12]
-
Dissection and Isolation: Under a dissecting microscope, make an incision posterior to the limbus to remove the iris and lens. Identify the trabecular meshwork tissue and carefully excise strips.
-
Cell Culture: Place the tissue explants in a culture dish with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics. Allow cells to migrate from the explants.[12]
-
Passaging: When cells reach 70-90% confluency, wash with PBS and detach using a trypsin/EDTA solution. Fibroblasts typically detach faster than TM cells, allowing for enrichment of the TM cell population. Resuspend cells in fresh media and re-plate at a 1:3 split ratio.[12]
-
Drug Treatment: For experiments, plate cells and allow them to reach the desired confluency (e.g., 80-85%).[13] Replace the growth medium with serum-free or low-serum medium for a starvation period (e.g., 24 hours) to minimize baseline signaling.
-
Application: Add travoprost (or its active free acid) or other compounds at the desired concentrations to the culture medium for the specified incubation time (e.g., 24 hours for mRNA studies, or shorter times for signaling studies).[10][14]
-
Harvesting: After incubation, wash the cells with ice-cold PBS. The cells can then be lysed for protein extraction (Western blot), RNA extraction (RT-PCR), or fixed for immunofluorescence staining. The conditioned media can be collected for zymography.[14][15]
Caption: Experimental Workflow for h-TM Cell Culture and Treatment.
Gelatin Zymography for MMP Activity
This protocol is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in conditioned media from TM cell cultures.[16][17]
Methodology:
-
Sample Preparation: Collect conditioned media from control and travoprost-treated TM cells. Centrifuge the media at 1000 x g for 10 minutes to pellet any cell debris.[18] Determine the protein concentration of each sample.
-
Gel Electrophoresis: Load equal amounts of protein mixed with a non-reducing sample buffer into the wells of a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).[16] Run the electrophoresis until the dye front reaches the bottom of the gel.
-
Renaturation: After electrophoresis, remove the gel and wash it twice for 30 minutes each in a washing buffer containing Triton X-100 to remove SDS and allow the enzymes to renature.[16]
-
Incubation: Incubate the gel in a development buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 24-48 hours. This allows the active MMPs to digest the gelatin substrate in the gel.[16]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes. Then, destain the gel with a solution of methanol (B129727) and acetic acid.
-
Visualization and Analysis: Areas of gelatinase activity will appear as clear, unstained bands against a dark blue background. The molecular weight of the active bands can be used to identify the specific MMPs (e.g., pro-MMP-9 at ~92 kDa, pro-MMP-2 at ~72 kDa).[19]
Caption: Workflow for Gelatin Zymography.
Western Blot for Protein Expression
This protocol is for detecting the expression levels of specific proteins (e.g., MMPs, β-catenin) in TM cell lysates.[15]
Methodology:
-
Cell Lysis: After drug treatment, wash TM cells with ice-cold PBS and lyse them using a RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the total protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MMP-2, anti-β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescent (ECL) substrate to the membrane. Visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control like β-actin or GAPDH.[15]
Trabecular Meshwork Contractility Assay
This protocol is used to measure the direct effect of compounds on the contractile properties of the TM tissue, often using bovine eyes due to their anatomical suitability.[5][20]
Methodology:
-
Tissue Preparation: Dissect fresh bovine eyes to isolate strips of the trabecular meshwork. The ciliary muscle is removed to ensure measurements are specific to the TM.[20]
-
Mounting: Mount the TM strips in a purpose-built force-length transducer or myograph system within an organ bath containing physiological saline solution, bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a baseline tension until a stable resting tone is achieved.
-
Inducing Contraction: Induce a stable contraction using a contractile agonist, such as endothelin-1 (ET-1) or carbachol.[5]
-
Drug Application: Once a stable contraction is achieved, add travoprost free acid or other test compounds to the organ bath in a cumulative or single-dose fashion.
-
Data Recording: Continuously record the isometric tension of the TM strip. A decrease in tension following drug application indicates a relaxing effect. The results are typically expressed as a percentage of the pre-induced contraction.[5]
References
- 1. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 3. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Effects of travoprost on actin cytoskeleton and β-catenin in the human trabecular meshwork cells treated with Dexamethasone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. benchchem.com [benchchem.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Gelatin zymography protocol | Abcam [abcam.com]
- 18. youtube.com [youtube.com]
- 19. Measuring Matrix Metalloproteinases Activity by Gelatin Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
A Deep Dive into Travoprost Free Acid's Agonism at the Prostaglandin F Receptor
For Immediate Release
Fort Worth, TX – This technical whitepaper provides an in-depth exploration of the pharmacological activity of travoprost (B1681362) free acid, a potent and selective full agonist of the prostaglandin (B15479496) F (FP) receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its binding affinity, functional potency, and the intracellular signaling pathways it modulates. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Travoprost, in its isopropyl ester prodrug form, is a widely utilized therapeutic agent for reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] Upon topical administration, it is rapidly hydrolyzed by corneal esterases to its biologically active form, travoprost free acid.[3] The therapeutic efficacy of travoprost free acid is primarily attributed to its high affinity and full agonist activity at the FP receptor, which leads to an increase in the uveoscleral outflow of aqueous humor.[2][4]
Quantitative Pharmacological Profile
Travoprost free acid is distinguished by its high potency and selectivity for the FP receptor compared to other prostanoid receptors. This selectivity minimizes off-target effects and contributes to its favorable therapeutic window.
Binding Affinity and Functional Potency
Travoprost free acid demonstrates a high binding affinity for the FP receptor, as indicated by its low nanomolar inhibition constant (Ki).[1] Functionally, it is a potent agonist, effectively stimulating downstream signaling cascades at low nanomolar concentrations (EC50).[1][5]
| Compound | Receptor | Parameter | Value (nM) | Cell Type | Reference |
| Travoprost Free Acid | FP | Ki | 35 ± 5 | - | [1] |
| Travoprost Free Acid | FP | EC50 | 1.4 | Human Ciliary Muscle | [1] |
| Travoprost Free Acid | FP | EC50 | 3.6 | Human Trabecular Meshwork | [1] |
| Travoprost Free Acid | FP | EC50 | 2.4 ± 0.7 | Human Trabecular Meshwork | [5] |
| Latanoprost (B1674536) Acid | FP | Ki | 98 | - | [1] |
| Latanoprost Acid | FP | EC50 | 32-124 | Various | [1] |
| Bimatoprost Acid | FP | Ki | 83 | - | [1] |
| Bimatoprost Acid | FP | EC50 | 2.8-3.8 | Various | [1] |
Receptor Selectivity Profile
The selectivity of travoprost free acid for the FP receptor over other prostanoid receptors is a key feature of its pharmacological profile. This high degree of selectivity is evident from the significantly higher Ki values for other receptor subtypes.[1]
| Receptor Subtype | Ki (nM) |
| DP | 52,000 |
| EP1 | 9,540 |
| EP3 | 3,501 |
| EP4 | 41,000 |
| IP | >90,000 |
| TP | 121,000 |
FP Receptor Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[6] Agonist binding by travoprost free acid initiates a conformational change in the receptor, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC) and other downstream effectors, ultimately leading to the physiological response.[7][8]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of travoprost free acid with the FP receptor.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled compound (travoprost free acid) by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.
1. Membrane Preparation:
-
Culture cells expressing the human FP receptor (e.g., HEK293 or CHO cells) to confluency.
-
Harvest the cells and resuspend them in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).[9]
-
Homogenize the cell suspension on ice using a Dounce or polytron homogenizer.[9]
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.[9]
-
Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% sucrose) and determine the protein concentration using a standard assay (e.g., BCA assay).[9][10]
-
Store the membrane aliquots at -80°C until use.[9]
2. Binding Assay Protocol:
-
In a 96-well plate, add the following to each well in triplicate: assay buffer, a fixed concentration of a suitable radioligand for the FP receptor (e.g., [3H]-PGF2α), and varying concentrations of unlabeled travoprost free acid.[9]
-
To determine non-specific binding, a separate set of wells should contain the assay buffer, radioligand, and a high concentration of an unlabeled FP receptor agonist.[9]
-
Initiate the binding reaction by adding the prepared cell membrane suspension to each well.[10]
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).[9]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes bound to the radioligand.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Dry the filter plate, add a scintillation cocktail, and measure the radioactivity in a scintillation counter.[9][10]
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of travoprost free acid.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of travoprost free acid that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of travoprost free acid to stimulate the FP receptor and elicit a downstream signaling response, specifically the release of intracellular calcium.
1. Cell Preparation:
-
Seed cells expressing the human FP receptor (e.g., HEK293 or CHO cells) into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.[11]
-
On the day of the assay, remove the culture medium.[11]
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a Calcium Assay Kit) according to the manufacturer's instructions. An anion transport inhibitor like probenecid (B1678239) is often included to prevent dye leakage.[11]
-
Add the dye-loading solution to each well and incubate the plate at 37°C for approximately one hour in the dark to allow the cells to take up the dye.[11][12]
3. Assay Protocol:
-
Prepare serial dilutions of travoprost free acid in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[11]
-
Place the dye-loaded cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handler.[12][13]
-
Record a baseline fluorescence reading for a few seconds.
-
The instrument then automatically adds the different concentrations of travoprost free acid to the wells.
-
Immediately following the addition of the compound, continuously measure the fluorescence intensity over time (typically 1-3 minutes) to capture the transient increase in intracellular calcium.[14]
4. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF as a function of the logarithm of the travoprost free acid concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of travoprost free acid that produces 50% of the maximal response.
Conclusion
Travoprost free acid is a highly potent and selective full agonist of the FP receptor. Its robust pharmacological profile, characterized by high binding affinity and functional potency, underpins its clinical efficacy in the management of glaucoma. The activation of the Gq-PLC-IP3-Ca2+ signaling pathway is the primary mechanism through which travoprost free acid exerts its effects. The experimental protocols detailed in this whitepaper provide a framework for the continued investigation of FP receptor agonists and their therapeutic potential.
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Travoprost--a new prostaglandin analogue for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Table 2, Key Characteristics of Prostaglandin Analogues - Clinical Review Report: Preservative-free latanoprost 50 μg/mL ophthalmic solution (Monoprost) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 7. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
The Chemical Synthesis of Travoprost and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost (B1681362) is a potent prostaglandin (B15479496) F2α analog used in the management of open-angle glaucoma and ocular hypertension.[1][2] As a selective FP prostanoid receptor agonist, it effectively reduces intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[3][4] Travoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active free acid, travoprost free acid.[4][5] This technical guide provides a comprehensive overview of the core chemical synthesis strategies for Travoprost and its analogs, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.
Core Synthetic Strategies for Travoprost
The synthesis of Travoprost, a complex molecule with multiple stereocenters, has been approached through various strategic routes. The most prominent of these originate from the well-established Corey lactone, a versatile chiral building block in prostaglandin synthesis.[6][7] Alternative convergent strategies have also been developed to improve efficiency and stereocontrol.
A pivotal and widely adopted approach for synthesizing Travoprost and other prostaglandin analogs commences with the readily available Corey lactone diol.[8] A chemoenzymatic approach has also been reported, utilizing a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones to establish critical stereochemical configurations.[2]
A convergent synthesis has also been developed that employs a Julia-Lythgoe olefination of a structurally advanced prostaglandin phenylsulfone with an aldehyde ω-chain synthon. This strategy has been successfully applied to the manufacturing of pharmaceutical-grade Latanoprost (B1674536), Travoprost, and Bimatoprost (B1667075).[9][10]
The key transformations in most synthetic routes include the construction of the α- and ω-chains attached to the cyclopentane (B165970) core. The introduction of the α-chain is typically achieved via a Wittig reaction, while the ω-chain is often constructed using a Horner-Wadsworth-Emmons (HWE) reaction.[11][12] A critical step that significantly influences the biological activity of the final product is the stereoselective reduction of the C15-keto group to afford the desired (15S)-hydroxyl configuration.
Comparative Summary of Synthetic Strategies
| Synthetic Strategy | Key Starting Material | Key Reactions | Overall Yield (%) | Number of Steps (Longest Linear) | Reference(s) |
| Corey Lactone Approach | Corey Lactone Diol | Swern Oxidation, Horner-Wadsworth-Emmons Reaction, Stereoselective Reduction, Wittig Reaction | 5-10% | ~10-12 | [12] |
| Commercial Synthesis | 3-hydroxybenzotrifluoride | Cuprate-mediated coupling, Baeyer-Villiger oxidation, DIBAL-H reduction, Wittig reaction, Esterification, Silyl group deprotection | 4.0-6.9% | 16 | [13] |
| Chemoenzymatic Synthesis | Dichloro-containing bicyclic ketone | BVMO-catalyzed oxidation, KRED-catalyzed reduction, Wittig Reaction | 3.8 - 8.4% | 11-12 | [2][14] |
| Convergent Julia-Lythgoe Olefination | Prostaglandin phenylsulfone and aldehyde ω-chain synthon | Julia-Lythgoe Olefination, Deoxydifluorination (for Tafluprost) | Not explicitly stated for Travoprost | Not explicitly stated for Travoprost | [9][10] |
Experimental Protocols for Key Reactions
The following protocols are synthesized from various sources to provide a detailed methodology for the key transformations in a typical Corey lactone-based synthesis of Travoprost.
Oxidation of Corey Lactone Diol to the Aldehyde (Swern Oxidation)
This reaction converts the primary alcohol of the Corey lactone diol to the corresponding aldehyde, which is a crucial intermediate for the introduction of the ω-chain.
-
Reagents and Materials:
-
Corey lactone diol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
A solution of oxalyl chloride (1.5 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of Corey lactone diol (1.0 eq) in anhydrous DCM is added slowly to the reaction mixture, and stirring is continued for 45 minutes at -78 °C.
-
Triethylamine (5.0 eq) is added, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude aldehyde is typically used in the next step without further purification.
-
Horner-Wadsworth-Emmons (HWE) Reaction for ω-Chain Installation
This reaction forms the enone intermediate by reacting the aldehyde with a phosphonate (B1237965) ylide, establishing the α,β-unsaturated ketone of the ω-chain.
-
Reagents and Materials:
-
Corey aldehyde intermediate
-
Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate
-
Potassium hydroxide (B78521) (KOH), solid
-
Toluene (B28343), anhydrous
-
Inert atmosphere
-
-
Procedure:
-
To a suspension of the phosphonate (1.1 eq) in anhydrous toluene at -10 °C under an inert atmosphere, solid potassium hydroxide (1.2 eq) is added.[12][15]
-
The mixture is stirred for 30 minutes at this temperature.
-
A solution of the crude Corey aldehyde (1.0 eq) in anhydrous toluene is added dropwise.
-
The reaction is stirred at -10 °C and monitored by TLC until completion.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (B1210297).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting enone is purified by column chromatography on silica (B1680970) gel.
-
Stereoselective Reduction of the C15-Keto Group
This critical step establishes the (15S)-hydroxyl stereochemistry, which is essential for the biological activity of Travoprost.
-
Reagents and Materials:
-
Enone intermediate
-
(R)-2-Methyl-CBS-oxazaborolidine
-
Catecholborane
-
Toluene and Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere
-
-
Procedure:
-
A solution of the enone (1.0 eq) in a mixture of anhydrous toluene and THF is cooled to -20 °C under an inert atmosphere.
-
(R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) is added.
-
Catecholborane (1.1 eq) is added dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is stirred at this temperature for several hours and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol (B129727), followed by an aqueous solution of Rochelle's salt.
-
The mixture is stirred vigorously for 1 hour, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography to yield the desired (15S)-alcohol. A diastereomeric excess of >90% can be achieved.[16]
-
Reduction of the Lactone to a Lactol (Diisobutylaluminum Hydride Reduction)
The lactone is reduced to a lactol (hemiacetal), which is the precursor for the Wittig reaction to introduce the α-chain.
-
Reagents and Materials:
-
(15S)-alcohol intermediate
-
Diisobutylaluminum hydride (DIBAL-H), 1 M solution in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere
-
-
Procedure:
-
A solution of the (15S)-alcohol (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.[15]
-
A solution of DIBAL-H (1.1 eq) is added dropwise, and the reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the slow addition of methanol at -78 °C.
-
The mixture is allowed to warm to room temperature and a saturated aqueous solution of Rochelle's salt is added.
-
The mixture is stirred vigorously until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude lactol, which is used directly in the next step.
-
Wittig Reaction for α-Chain Installation
The final carbon framework of Travoprost is assembled in this step by reacting the lactol with a phosphonium (B103445) ylide.
-
Reagents and Materials:
-
Lactol intermediate
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere
-
-
Procedure:
-
A suspension of (4-carboxybutyl)triphenylphosphonium bromide (2.5 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
Potassium tert-butoxide (5.0 eq) is added in portions, and the resulting orange-red ylide solution is stirred for 30 minutes at room temperature.
-
The ylide solution is cooled to -20 °C.
-
A solution of the crude lactol (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at -20 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the THF is removed under reduced pressure.
-
The aqueous residue is acidified with 1 M HCl to pH 4-5 and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude travoprost acid.
-
Esterification to Travoprost
The final step is the esterification of the carboxylic acid with isopropyl alcohol to yield Travoprost.
-
Reagents and Materials:
-
Travoprost acid
-
Isopropyl iodide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetone (B3395972), anhydrous
-
-
Procedure:
-
A solution of travoprost acid (1.0 eq) in anhydrous acetone is treated with DBU (1.5 eq).
-
Isopropyl iodide (2.0 eq) is added, and the mixture is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude Travoprost is purified by column chromatography on silica gel to yield the final product.
-
Synthesis of Travoprost Analogs
The synthetic strategies for Travoprost can be adapted to produce a variety of analogs, such as Latanoprost, Bimatoprost, and Tafluprost. These analogs typically differ in the structure of the ω-chain or the functional group at the C-1 position.
-
Latanoprost: The synthesis is very similar to that of Travoprost, with the primary difference being the use of a different phosphonate reagent in the HWE reaction to introduce the phenyl-substituted ω-chain. The overall yield for a pot-economical synthesis of Latanoprost has been reported to be around 25%.[4][9]
-
Bimatoprost: Bimatoprost is the ethyl amide analog of Travoprost free acid. Its synthesis follows a similar path to obtain the corresponding carboxylic acid, which is then amidated with ethylamine.[1][17]
-
Tafluprost: This analog features a difluorinated ω-chain. Its synthesis involves more specialized reagents and reactions, such as deoxydifluorination of a ketone intermediate. A convergent synthesis of Tafluprost has been reported with an overall yield of 6.7% over 19 steps (longest linear sequence).[2][18][19][20]
Quantitative Data for Travoprost and Analog Synthesis
| Compound | Key Reaction Step | Reagents/Conditions | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference(s) |
| Travoprost | Stereoselective Reduction of Enone | (R)-Methyl CBS, DEANB | >90% (Yield) | 99.62% de (15R/15S) | [21] |
| Travoprost | Final Esterification | i-PrI, DBU, acetone | 94.5% | - | [21] |
| Travoprost | Overall Synthesis (Commercial) | Cuprate coupling route | 4.0 - 6.9% | Single enantiomer | [13] |
| Latanoprost | Overall Synthesis (Pot-economical) | Organocatalytic domino reaction | 25% | >99% ee | [4][9] |
| Tafluprost | Overall Synthesis | Asymmetric Suzuki-Miyaura approach | 6.7% | High de and ee | [2][20] |
| Travoprost Intermediate | Horner-Wadsworth-Emmons Reaction | Aldehyde, Phosphonate, KOH, Toluene | 55% | - | [16][22] |
| Travoprost Intermediate | Lactone Reduction to Lactol | DIBAL-H, THF, -75°C | 91% | - | [15] |
| Travoprost | Final Esterification and Purification | Isopropyl iodide, DMI, K2CO3 | 67% | - | [16][22] |
Signaling Pathway of Travoprost
Travoprost, after being hydrolyzed to its active free acid form, acts as a selective agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[23][24] The activation of the FP receptor in ocular tissues, particularly the ciliary muscle and trabecular meshwork, initiates a signaling cascade that leads to the reduction of intraocular pressure.[25][26]
The primary signaling pathway involves the coupling of the activated FP receptor to the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[23][27]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a series of downstream events, including the activation of mitogen-activated protein kinase (MAPK) pathways such as the ERK1/2 pathway.[27][28][29]
The activation of these signaling cascades ultimately results in the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9.[16] These enzymes are responsible for remodeling the extracellular matrix of the uveoscleral pathway, reducing hydraulic resistance and thereby increasing the outflow of aqueous humor from the eye.[18][24]
Visualizations
Synthetic Pathway of Travoprost from Corey Lactone
Caption: Key steps in the synthesis of Travoprost from Corey lactone.
Travoprost Signaling Pathway
Caption: Signaling cascade initiated by Travoprost binding to the FP receptor.
Experimental Workflow for a Key Synthetic Step
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
References
- 1. US8772544B2 - Process for the production of bimatoprost - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Physical Properties of Generic and Branded Travoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2013093528A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. WO2011095990A2 - Process for the purification of prostaglandins and analogues thereof - Google Patents [patents.google.com]
- 16. The effect of travoprost on primary human limbal epithelial cells and the siRNA-based aniridia limbal epithelial cell model, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 24. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 25. researchgate.net [researchgate.net]
- 26. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Corneal Absorption of Travoprost
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and corneal absorption of Travoprost (B1681362), a synthetic prostaglandin (B15479496) F2α analogue widely used in the management of open-angle glaucoma and ocular hypertension. The document synthesizes key data on its absorption, distribution, metabolism, and excretion, details the experimental protocols used for its evaluation, and illustrates the underlying physiological mechanisms.
Introduction
Travoprost is a highly selective and potent prostaglandin analogue that effectively lowers intraocular pressure (IOP).[1] It is administered as a topical ophthalmic solution and functions as an isopropyl ester prodrug.[2][3][4] Following administration, it is rapidly hydrolyzed by esterases in the cornea to its biologically active form, travoprost free acid.[2][3][5] This active metabolite then exerts its therapeutic effect by acting as a full agonist at the prostaglandin F (FP) receptor, which is distinct from other prostaglandin analogues that are partial agonists.[1][4]
Corneal Absorption and Metabolism
The cornea serves as the primary barrier and initial site of metabolic activation for topically administered Travoprost.[6] As an ester prodrug, Travoprost is designed for enhanced corneal penetration due to its increased lipophilicity compared to its active free acid form.
Upon instillation, Travoprost is absorbed through the cornea, where it undergoes rapid and efficient hydrolysis by corneal esterases to form travoprost free acid.[2][7][8][9][10] This bioconversion is critical for its pharmacological activity, as the free acid is the molecule that binds to and activates the FP receptors.[5][9] Higher concentrations of the drug are found in anterior segment tissues like the cornea, with lower concentrations in posterior segments such as the retina and choroid.[5]
Systemically, travoprost free acid is metabolized into inactive metabolites through several pathways:
-
Beta-oxidation of the α (carboxylic acid) chain, resulting in 1,2-dinor and 1,2,3,4-tetranor analogs.
-
Oxidation of the 15-hydroxyl group.
The following diagram illustrates the process of corneal absorption and activation of Travoprost.
Mechanism of Action
Travoprost free acid is a selective FP prostanoid receptor agonist.[7][8] The activation of FP receptors, located in the ciliary muscle and trabecular meshwork, is the primary mechanism for IOP reduction.[5][11] This activation initiates a cascade of biochemical events that ultimately increase the outflow of aqueous humor, the fluid inside the eye.[9][12]
Travoprost enhances aqueous humor drainage through two main pathways:
-
Uveoscleral Outflow (Primary): Activation of FP receptors leads to the remodeling of the extracellular matrix within the ciliary muscle and sclera.[9] This involves changes in the expression of matrix metalloproteinases (MMPs), which break down collagen and other extracellular matrix components, reducing hydraulic resistance and facilitating fluid drainage through this unconventional pathway.[9][13]
-
Trabecular Outflow (Secondary): Travoprost also appears to have some effect on the conventional trabecular meshwork pathway, further contributing to the overall increase in aqueous humor outflow.[5][11][13]
Reduction of IOP commences approximately 2 hours after administration, with the maximum effect observed after 12 hours.[2][7]
The signaling pathway for Travoprost's mechanism of action is depicted below.
Pharmacokinetics
Following topical administration, travoprost free acid is distributed throughout the anterior segment of the eye. Studies in cataract surgery patients have quantified its concentration in the aqueous humor.
Table 1: Travoprost Free Acid (TFA) Concentrations in Human Aqueous Humor
| Parameter | Value | Study Population | Reference |
|---|---|---|---|
| Cmax | 3.91 ± 2.27 nM | Glaucoma patients after 21+ days of Travoprost 0.004% QD | [14] |
| Tmax | 3 hours post-dose | Glaucoma patients after 21+ days of Travoprost 0.004% QD | [14] |
| Mean Concentration (3-24 months) | 3.35 - 5.6 ng/mL | Patients with an intracameral travoprost implant |[15] |
In animal models, sustained-release implants have also been evaluated, showing consistent drug levels in the aqueous humor over several months.
Table 2: Travoprost Free Acid (TFA) Concentrations in Animal Aqueous Humor
| Animal Model | Delivery Method | Mean Concentration | Duration | Reference |
|---|---|---|---|---|
| Beagle Dogs | Intracameral Hydrogel Implant | 1.1 ± 0.2 ng/mL | Days 30-120 | [16] |
| NZW Rabbits | Intracameral Hydrogel Implant | 8.7 - 20.0 ng/mL | Months 1-3 |[17] |
Travoprost is systemically absorbed after topical ocular administration, but plasma concentrations of the active free acid are typically very low and transient due to rapid elimination.[5][8]
Table 3: Systemic Pharmacokinetic Parameters of Travoprost Free Acid in Humans
| Parameter | Value | Study Details | Reference |
|---|---|---|---|
| Cmax (Adults) | 0.018 ± 0.007 ng/mL (Range: 0.01-0.052 ng/mL) | N=38 individuals with quantifiable levels from 4 studies (total N=107) | [2][7][18] |
| Cmax (Peak) | Up to 25 pg/mL (0.025 ng/mL) | After 1 week of once-daily dosing | [5][8] |
| Tmax | Within 30 minutes | Multiple studies | [2][7][18] |
| Plasma Half-life | ~45 minutes (Range: 17-86 minutes) | Estimated from 14 subjects | [2][7][11] |
| Detectability | Below limit of quantification (<0.01 ng/mL) in most subjects within 1 hour | Multiple studies | [2][7][8] |
| Accumulation | No evidence of accumulation with once-daily dosing | Steady-state reached early (no difference between Day 1 and Day 7) | [2][5][7] |
| Urinary Excretion | <2% of topical dose excreted as free acid within 4 hours | N/A |[7][11] |
Pediatric Patients: Systemic exposure to travoprost free acid is low in pediatric patients. A study involving patients aged 2 months to <18 years showed detectable plasma levels in only 11 of 24 subjects, with no evidence of drug accumulation.[19]
-
Mean Cmax (2 months to <3 years): 0.0471 ± 0.0105 ng/mL[19]
-
Mean Cmax (3 to <12 years): 0.0258 ± 0.0128 ng/mL[19]
-
Mean Cmax (12 to <18 years): 0.0109 ± 0.0005 ng/mL[19]
Renal and Hepatic Impairment: The systemic pharmacokinetics of travoprost free acid are not significantly different in subjects with mild, moderate, or severe renal or hepatic impairment compared to normal subjects.[5][20] Peak plasma concentrations showed no correlation with creatinine (B1669602) clearance or Childs-Pugh classification, indicating that dose adjustments are unnecessary for these patient populations.[20]
Experimental Methodologies
The characterization of Travoprost's pharmacokinetics and corneal absorption relies on a variety of in vivo, ex vivo, and in vitro experimental models.
-
Human Studies: Clinical trials are typically conducted in healthy volunteers or patients with glaucoma or ocular hypertension.
-
Protocol: Subjects receive single or multiple once-daily topical doses of Travoprost ophthalmic solution (e.g., 0.004%).[2][19][20] Blood samples are collected at specified time points (e.g., pre-dose, and 10, 20, 30, 40, 80 minutes post-dose) to determine plasma concentrations.[19] For ocular concentrations, aqueous humor samples are collected via anterior chamber paracentesis from patients undergoing cataract surgery who have been pre-treated with Travoprost for a specified period (e.g., 21 days).[14]
-
Analysis: Plasma and aqueous humor samples are analyzed using highly sensitive methods like tandem liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the low concentrations of travoprost free acid.[14][20] The lower limit of quantification (LOQ) is typically around 0.01 ng/mL (10 pg/mL).[7][8]
-
-
Animal Studies: Animal models, such as rabbits, monkeys, and dogs, are used for preclinical evaluation.[5][16][21][22]
-
Protocol: Animals receive topical doses or intracameral implants.[16][17][22] Aqueous humor and ocular tissues are collected at various time points post-administration to assess drug distribution and concentration.[5][16][17]
-
Analysis: As with human studies, LC-MS/MS is the standard for sample analysis.[16][17]
-
The diagram below outlines a typical workflow for a clinical pharmacokinetic study of Travoprost.
These studies are crucial for understanding the fundamental mechanisms of corneal absorption without the complexities of a full biological system.
-
Ex Vivo Models:
-
Protocol: Excised corneas from animals (commonly rabbit, porcine, or bovine) are mounted in a diffusion chamber (e.g., Franz cell).[4][6][21] A solution containing Travoprost is added to the donor (epithelial) side, and samples are periodically taken from the receptor (endothelial) side to measure the amount of drug that has permeated the tissue.[4]
-
Purpose: To determine the apparent permeability coefficient (Papp) and assess the influence of formulation components on drug penetration.[6]
-
-
In Vitro Models:
-
Protocol: Cultured cells, such as immortalized human corneal epithelial cells (HCECs), are grown on permeable supports to form a monolayer that mimics the corneal epithelial barrier.[6][23][24] The permeability experiments are conducted similarly to the ex vivo models.
-
Purpose: To provide a high-throughput, ethically sound alternative to animal tissues for screening drug candidates and formulations, and to study cellular mechanisms of transport and toxicity.[6][24][25] These models can also be used to investigate the effects of Travoprost and preservatives on cell viability, apoptosis, and the expression of cell-cell adhesion proteins like ZO-1.[23][26]
-
Conclusion
Travoprost exhibits a pharmacokinetic profile ideally suited for a topical ophthalmic drug. Its nature as an isopropyl ester prodrug facilitates effective corneal absorption, followed by rapid bioactivation to its potent free acid form within the target ocular tissues. Systemic exposure is minimal and transient, with very low plasma concentrations and a short half-life, minimizing the risk of systemic side effects and precluding the need for dose adjustments in special populations such as pediatric patients or those with renal or hepatic impairment. The primary mechanism of action, a robust increase in uveoscleral outflow via FP receptor agonism, leads to significant and sustained reductions in intraocular pressure. The methodologies employed to elucidate these characteristics, from in vitro cell models to comprehensive clinical trials, provide a solid foundation for its continued use and for the development of future ophthalmic drug delivery systems.
References
- 1. Travoprost--a new prostaglandin analogue for the treatment of glaucoma [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Travoprost Liquid Nanocrystals: An Innovative Armamentarium for Effective Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 10. Travoprost - Wikipedia [en.wikipedia.org]
- 11. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and Safety of Travoprost 0.004% Ophthalmic Solution Preserved with Polyquad in Pediatric Patients with Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Corneal Permeability and Uptake of Twenty-Five Drugs: Species Comparison and Quantitative Structure–Permeability Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of travoprost on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. In vitro cell culture models to study the corneal drug absorption | Semantic Scholar [semanticscholar.org]
- 25. Comparative in vitro toxicology study of travoprost polyquad-preserved, travoprost BAK-preserved, and latanoprost BAK-preserved ophthalmic solutions on human conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
In vitro studies on Travoprost and ciliary muscle cells
An In-Depth Technical Guide to In Vitro Studies of Travoprost (B1681362) and Ciliary Muscle Cells
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro research concerning the effects of Travoprost on human ciliary muscle (h-CM) cells. Travoprost, a synthetic prostaglandin (B15479496) F2α analogue, is a potent ocular hypotensive agent used in the management of glaucoma and ocular hypertension.[1][2][3] Its primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, a process mediated by significant cellular and molecular changes within the ciliary muscle.[1][4] Understanding these interactions at a cellular level is critical for the development of novel and improved glaucoma therapies.
This document details the key signaling pathways activated by Travoprost, summarizes quantitative data from pivotal studies, and provides standardized protocols for the essential experiments used to investigate these effects.
Mechanism of Action: FP Receptor Signaling Cascade
Travoprost is an isopropyl ester prodrug that is rapidly hydrolyzed by corneal esterases to its biologically active form, Travoprost free acid.[2][3] The free acid is a highly selective full agonist for the prostaglandin F (FP) receptor, which is densely expressed on ciliary muscle cells.[1][3][4][5]
Binding of Travoprost acid to the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that culminates in the remodeling of the extracellular matrix (ECM) within the ciliary body.[2][6] This remodeling is hypothesized to reduce hydraulic resistance by increasing the spaces between ciliary muscle fiber bundles, thereby facilitating uveoscleral outflow.[1] The key intracellular events include the activation of the phosphoinositide (PI) pathway, mobilization of intracellular calcium ([Ca²⁺]i), and activation of the Mitogen-Activated Protein (MAP) kinase pathway.[7] This cascade ultimately leads to an increased expression and secretion of Matrix Metalloproteinases (MMPs), enzymes responsible for degrading ECM components like collagen.[1][8]
Quantitative Data Presentation
In vitro studies have quantified the potency and effects of Travoprost and other prostaglandin analogues on h-CM cells. The data consistently show that Travoprost acid is one of the most potent FP receptor agonists.
Table 1: Agonist Potency (EC₅₀) of Prostaglandin Analogues in Human Ciliary Muscle Cells
| Compound | Phosphoinositide (PI) Turnover (EC₅₀) | Intracellular Ca²⁺ Mobilization (EC₅₀ Rank) | MAP Kinase Activation (EC₅₀ Rank) | Pro-MMP-1 & -2 Secretion (EC₅₀) |
|---|---|---|---|---|
| Travoprost Acid | 2.6 ± 0.8 nM | 1 | 1 | 3.5 - 4.1 nM |
| Bimatoprost Acid | 3.6 ± 1.2 nM | 2 | 2 | Not Specified |
| PGF₂α | 134 ± 17 nM | 3 | 3 | Not Specified |
| Latanoprost (B1674536) Acid | 198 ± 83 nM | 4 | 4 | Not Specified |
| Unoprostone | 5.5 ± 1.5 µM | 5 | 5 | Not Specified |
| Bimatoprost | 9.6 ± 1.1 µM | 6 | 6 | Not Specified |
Data sourced from Sharif et al. (2003).[7]
Table 2: Effects of Travoprost and Analogues on MMPs and ECM in Ciliary Muscle Cells
| Effect | Target Molecule | Observation | Drug(s) | Reference(s) |
|---|---|---|---|---|
| Increased Expression/Activity | MMP-1, MMP-3, MMP-9 | Upregulation of mRNA and protein levels. | Travoprost, Latanoprost | [1][9][10] |
| MMP-2 | Increased expression and activity. | Latanoprost, PGF₂α | [1][8] | |
| MMP-1/2 Activity | Gradual and significant increase over time. | Travoprost | [11] | |
| Decreased Expression | Collagen I, III, IV, VI | Reduction in protein levels. | Latanoprost, PGF₂α | [1][8] |
| Fibronectin, Laminin | Reduction in protein levels. | Latanoprost, PGF₂α | [8] |
| | Aquaporin-1, Versican | Downregulation of mRNA. | Latanoprost |[12][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following sections outline key experimental protocols.
Human Ciliary Muscle (h-CM) Cell Culture
This protocol establishes primary cell cultures from human donor eyes, a foundational step for subsequent in vitro assays.
Methodology Details:
-
Tissue Procurement: Ciliary muscle tissue is dissected from human donor eyes (ages may range from 16-91 years).[14]
-
Explant Culture: The meridional and reticular portions of the ciliary muscle are minced and placed as explants in culture dishes.[14] Alternatively, the tissue can be digested with collagenase to release cells before plating.[14]
-
Culture Conditions: Cells are grown in a standard growth medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Characterization: Cultures are confirmed to be ciliary muscle cells by their characteristic "hill-and-valley" growth pattern and through positive immunocytochemical staining for α-smooth muscle actin and desmin.[12][14]
-
Subculturing: Cells are typically used for experiments at early passages (e.g., less than five) to maintain their physiological characteristics.[12][14]
Phosphoinositide (PI) Turnover Assay
This assay measures the accumulation of inositol (B14025) phosphates, a direct product of PLC activation, to quantify FP receptor activity.
Methodology Details:
-
Labeling: Confluent h-CM cells are incubated with [³H]-myo-inositol to incorporate the radiolabel into membrane phosphoinositides.
-
Treatment: Cells are pre-incubated with lithium chloride (LiCl) to block the breakdown of inositol monophosphates, allowing them to accumulate. Following this, cells are stimulated with varying concentrations of Travoprost acid.
-
Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is collected.
-
Quantification: Inositol phosphates are separated using anion-exchange chromatography and quantified by liquid scintillation counting. The results are used to generate dose-response curves and calculate EC₅₀ values.[7]
MMP Expression and Activity Assays
A combination of techniques is used to assess the impact of Travoprost on MMPs, including quantitative PCR for gene expression and zymography for enzymatic activity.
References
- 1. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 3. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Travoprost--a new prostaglandin analogue for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of travoprost on primary human limbal epithelial cells and the siRNA-based aniridia limbal epithelial cell model, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Impact of combination use of 0.004% travoprost and 2% pilocarpine on matrix metalloproteinases synthesized by rabbit ciliary muscle: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. [PDF] Effects of prostaglandin analogues on human ciliary muscle and trabecular meshwork cells. | Semantic Scholar [semanticscholar.org]
- 14. Cell cultures of human ciliary muscle: growth, ultrastructural and immunocytochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Preclinical Animal Models in Travoprost Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical animal models utilized in the research and development of travoprost (B1681362) for the treatment of glaucoma. This document outlines the core methodologies, quantitative outcomes, and underlying biological pathways associated with travoprost's mechanism of action in these models.
Introduction to Travoprost and its Mechanism of Action
Travoprost is a synthetic prostaglandin (B15479496) F2α analog that is clinically used to reduce intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its active form, travoprost free acid.[2][4] The primary mechanism of action of travoprost is the enhancement of aqueous humor outflow, predominantly through the uveoscleral pathway, with some contribution from the trabecular meshwork pathway.[1][2][4] This action is mediated through its selective agonism of the prostaglandin F (FP) receptor.[1][3][4][5]
Preclinical Animal Models in Travoprost Research
A variety of animal models have been instrumental in elucidating the efficacy and mechanism of action of travoprost. The most commonly utilized models include non-human primates (monkeys), canines (specifically Beagles), and rabbits.
Non-Human Primates (Cynomolgus Monkeys)
Monkeys are a valuable model due to their anatomical and physiological similarities to the human eye. Studies in cynomolgus monkeys have been crucial in demonstrating travoprost's effect on uveoscleral outflow.[6][7] Ocular hypertension can be induced in these animals by applying laser burns to the trabecular meshwork, creating a model that mimics glaucomatous conditions.[6][7]
Canines (Glaucomatous Beagles)
Beagles with inherited glaucoma serve as a naturally occurring disease model.[8][9] These animals exhibit elevated IOP and are highly sensitive to the effects of prostaglandin analogs, making them suitable for dose-response studies and for evaluating the IOP-lowering efficacy of different formulations and dosing schedules.[8][9]
Rabbits
Rabbits are frequently used in initial safety and efficacy studies due to their ease of handling and cost-effectiveness. While their ocular anatomy differs from humans in some aspects, they are a useful model for preliminary screening of IOP-lowering compounds.
Quantitative Data Summary
The following tables summarize the quantitative data on the IOP-lowering effects of travoprost in various preclinical animal models.
Table 1: Effect of Travoprost on Intraocular Pressure (IOP) in Cynomolgus Monkeys
| Ocular Condition | Travoprost Concentration | Treatment Duration | Baseline IOP (mmHg, mean ± SD) | Post-Treatment IOP (mmHg, mean ± SD) | IOP Reduction (mmHg) | Reference |
| Hypertensive | 0.004% | 3 days | 33.7 ± 13.2 | 25.8 ± 11.2 (at 2.25 hours) | 7.9 | [6] |
| Hypertensive | 0.004% | 3 days | 35.1 ± 13.6 | 26.3 ± 10.2 (at 16 hours) | 8.8 | [6] |
| Normotensive | 0.004% | 3 days | 23.0 ± 4.0 | 19.0 ± 3.7 (at 2.25 hours) | 4.0 | [6] |
| Normotensive | 0.004% | 3 days | 23.4 ± 5.3 | 20.7 ± 5.4 (at 16 hours) | 2.7 | [6] |
Table 2: Effect of Travoprost on Intraocular Pressure (IOP) in Glaucomatous Beagles
| Travoprost Concentration | Dosing Schedule | Duration | Mean Change from Baseline IOP (mmHg, mean ± SEM) | Reference |
| 0.004% | Once daily (morning) | 4 days | 19.0 ± 2.7 to 24.9 ± 3.1 | [9] |
| 0.004% | Once daily (evening) | 4 days | 23.5 ± 2.2 to 24.5 ± 2.3 | [9] |
| 0.004% | Twice daily | 4 days | 27.7 ± 2.1 to 28.5 ± 2.2 | [9] |
| 0.0001% | Single dose | 24 hours | Limited IOP change | [8] |
| 0.00033% | Single dose | 24 hours | Significant IOP reduction | [8] |
| 0.001% | Single dose | 24 hours | Significant IOP reduction | [8] |
| 0.0033% | Single dose | 24 hours | Significant IOP reduction | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following sections describe key experimental protocols used in travoprost research.
Induction of Ocular Hypertension in Monkeys
-
Animal Preparation: Twelve cynomolgus monkeys are used.
-
Anesthesia: General anesthesia is administered.
-
Laser Photocoagulation: An argon laser is used to apply burns to the trabecular meshwork of one eye to induce elevated IOP.
-
Recovery and Monitoring: Animals are allowed to recover for at least four months, during which IOP is monitored to confirm the development of stable ocular hypertension.[6][7]
Travoprost Administration
-
Topical Administration: A single drop of travoprost ophthalmic solution (e.g., 0.004%) is instilled into the conjunctival sac of the treated eye(s).[9][10] The contralateral eye may receive a placebo (e.g., 0.5% methylcellulose) or remain untreated as a control.[9]
-
Dosing Schedule: Dosing can be once daily (morning or evening) or twice daily, depending on the study design.[9]
Measurement of Intraocular Pressure and Aqueous Humor Dynamics
-
IOP Measurement:
-
Applanation Tonometry: A Tono-Pen Vet or similar applanation tonometer is used to measure IOP.[10]
-
Pneumatonometry: This technique is also employed for IOP measurement, particularly in monkey studies.[6][7]
-
Procedure: The cornea is topically anesthetized (e.g., with 0.5% proparacaine) before measurement.[10] Multiple readings are taken at specified time points (e.g., 8 a.m., 10 a.m., 12 noon, 2 p.m., and 4 p.m.).[9]
-
-
Aqueous Humor Dynamics:
-
Fluorophotometry: This non-invasive technique is used to measure aqueous humor flow and outflow facility.[6][11]
-
Uveoscleral Outflow Calculation: Uveoscleral outflow is calculated using the modified Goldmann equation: Fu = F - C(IOP - Pv), where Fu is uveoscleral outflow, F is aqueous flow, C is outflow facility, IOP is intraocular pressure, and Pv is episcleral venous pressure.[11][12]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows in travoprost preclinical research.
Conclusion
Preclinical animal models, particularly non-human primates and glaucomatous dogs, have been indispensable in the development and characterization of travoprost as a primary therapy for glaucoma. These models have allowed for detailed investigation of its IOP-lowering efficacy, mechanism of action, and dose-response relationship. The standardized protocols and quantitative endpoints described in this guide provide a framework for continued research into novel glaucoma therapies.
References
- 1. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 3. Travoprost--a new prostaglandin analogue for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of travoprost on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Dose response for travoprost® in the glaucomatous beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of different dose schedules of travoprost on intraocular pressure and pupil size in the glaucomatous Beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jvas.in [jvas.in]
- 11. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.bmctoday.net [assets.bmctoday.net]
The Discovery and Development of Travoprost: A Technical Guide for Ocular Hypertension
An In-depth Examination of a Prostaglandin (B15479496) Analogue for Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost (B1681362) is a potent, selective prostaglandin F2α (PGF2α) analogue that has become a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1] Its development marked a significant advancement in ophthalmology, offering a once-daily dosing regimen with a favorable efficacy and safety profile.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of travoprost, with a focus on the quantitative data and experimental methodologies that underpin its therapeutic use.
Travoprost is a synthetic isopropyl ester prodrug of its active free acid form.[3][4][5] Following topical administration to the eye, it is rapidly hydrolyzed by corneal esterases into the biologically active travoprost free acid.[4][5][6] This active metabolite is a full agonist with high selectivity for the prostaglandin F (FP) receptor, which mediates the reduction in intraocular pressure (IOP).[3][4][7]
Mechanism of Action
The primary mechanism by which travoprost lowers IOP is by increasing the outflow of aqueous humor from the eye.[2][6][8] This is achieved through a dual pathway: enhancing both the uveoscleral (unconventional) and the trabecular (conventional) outflow routes.[1][6][9]
Activation of FP receptors in the ciliary muscle and trabecular meshwork by travoprost free acid initiates a cascade of intracellular signaling events.[1][6] This leads to the remodeling of the extracellular matrix, including the induction of matrix metalloproteinases (MMPs).[6] The breakdown of extracellular matrix components reduces the hydraulic resistance to aqueous humor outflow, thereby lowering IOP.[6]
Signaling Pathway
The binding of travoprost free acid to the G-protein coupled FP receptor triggers the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately result in the modulation of genes involved in extracellular matrix remodeling and a reduction in the resistance to aqueous humor outflow.
Caption: Signaling pathway of Travoprost in ocular cells.
Preclinical Development
The preclinical evaluation of travoprost involved a series of in vitro and in vivo studies to characterize its pharmacological profile and ocular hypotensive effects.
Receptor Binding and Activity
In vitro studies using cultured cells from human, rat, and mouse ciliary muscle and trabecular meshwork demonstrated that travoprost acid has a high binding affinity and potency at the FP receptor.[1] It also exhibited greater selectivity for the FP receptor compared to other prostaglandin receptors when compared with latanoprost (B1674536) and bimatoprost.[1] Travoprost has sub-micromolar affinity for DP, EP1, EP3, EP4, IP, and TP receptors.[10][11]
Animal Models
Topical ocular application of travoprost in cats produced a significant miotic effect at doses of 0.01, 0.03, and 0.1 μg.[10][12] In ocular hypertensive monkeys, twice-daily application of 0.1 and 0.3 μg of travoprost resulted in peak IOP reductions of 22.7% and 28.6%, respectively.[10][12] Studies in monkeys also showed that travoprost reduces IOP by increasing uveoscleral outflow.[13]
Clinical Development
The clinical development of travoprost involved multiple phases of trials to establish its efficacy and safety in patients with open-angle glaucoma and ocular hypertension.
Phase II and III Clinical Trials
Pivotal Phase II and III studies demonstrated that travoprost is an effective topical agent for reducing elevated IOP.[4][14] These were typically randomized, double-masked, multicenter trials comparing travoprost to other standard treatments like timolol (B1209231) and latanoprost.[1][14]
Table 1: Summary of Key Clinical Trial Data for Travoprost 0.004%
| Trial | Comparator | Duration | Baseline IOP (mmHg) | Mean IOP Reduction with Travoprost (mmHg) | Mean IOP Reduction with Comparator (mmHg) | Key Findings |
| Fellman et al (2002)[1] | Timolol 0.5% twice daily | 6 months | ~25.6 | 6.5 - 8.0 | 5.2 - 7.0 | Travoprost 0.004% demonstrated greater IOP reduction than timolol 0.5%. |
| Barnebey et al (2005)[1] | Travoprost 0.004% + Timolol 0.5% (fixed combination) vs. Monotherapy | 3 months | Not specified | - | Travoprost/Timolol: 0.9-2.4 mmHg more than travoprost alone; 1.9-3.3 mmHg more than timolol alone. | The fixed combination was more effective in lowering IOP than either monotherapy. |
| Denis et al (2006a)[1] | Travoprost/Timolol fixed combination (morning vs. evening dosing) | 6 weeks | Not specified | Morning: 16.5 - 16.7; Evening: 16.1 - 17.2 | - | Similar IOP reductions with morning and evening dosing of the fixed combination. |
| Swiss Open-Label Trial[15] | Previous Monotherapy (various) | 3 months | Beta-blocker: ~22.9; Latanoprost: ~20.3 | Beta-blocker switch: -4.9; Latanoprost switch: -2.3 | - | Travoprost effectively lowered IOP in patients previously treated with other monotherapies. |
| Preservative-Free (PF) Travoprost Study[16] | BAK-preserved Travoprost 0.004% | 3 months | PF: 25.7; BAK: 25.9 | PF: 7.3 - 8.5 | BAK: 7.4 - 8.4 | Preservative-free travoprost was as effective as the BAK-preserved formulation. |
Experimental Protocol: Randomized, Double-Masked, Comparative Clinical Trial
A common design for evaluating the efficacy and safety of travoprost is a randomized, double-masked, parallel-group, multicenter clinical trial.
Caption: Generalized workflow for a clinical trial of Travoprost.
Methodology Details:
-
Patient Population: Patients with a clinical diagnosis of open-angle glaucoma or ocular hypertension.[17]
-
Inclusion/Exclusion Criteria: Specific criteria are established to ensure a homogenous study population and to minimize risks. Examples of exclusion criteria include severe central visual field loss, chronic inflammatory eye disease, and hypersensitivity to prostaglandins.[18]
-
Washout Period: A period where patients discontinue their previous IOP-lowering medications to establish a true baseline IOP.[18]
-
Interventions: The experimental group receives travoprost, while the control group receives a comparator drug or placebo.[17]
-
Outcome Measures: The primary outcome is typically the change in IOP from baseline.[17][19] Secondary outcomes can include the percentage of patients achieving a target IOP and the incidence of adverse events.[17][19]
-
IOP Measurement: IOP is measured at multiple time points throughout the day (e.g., 8 am, 10 am, 4 pm) using Goldmann applanation tonometry.[16][18]
Long-Term and Novel Formulations
Research on travoprost is ongoing, with studies exploring new delivery methods to improve patient adherence and provide sustained IOP control. One such development is a travoprost intracameral implant.
A phase 2 clinical trial of a travoprost intracameral implant demonstrated robust IOP-lowering for up to 36 months following a single administration.[20] A subsequent phase 3 trial confirmed that both slow- and fast-eluting implants provided clinically relevant IOP reductions for up to 12 months.[21]
Table 2: Aqueous Humor Concentrations and Residual Drug in Travoprost Intracameral Implant
| Timepoint (Months) | Mean Aqueous Humor Concentration of Travoprost Free Acid (ng/mL) | Mean Percent Travoprost Remaining in Explant |
| 3 | 5.0 | ~79% |
| 6 | 3.7 | ~70% |
| 12 | 5.6 | ~50% |
| 15 | 2.0 | ~39% |
| 18 | 2.2 | ~35% |
| 21 | 3.8 | ~28% |
| 24 | 3.3 | ~16% |
Data from a prospective, single-center, open-label study.[22][23]
Safety and Tolerability
Travoprost has a favorable safety profile, with most adverse events being mild and localized to the eye.[1][4] Common side effects include:
-
Changes in iris pigmentation (darkening of the iris)[1][2][24]
-
Eye discomfort or pain[25]
-
Dry eyes[25]
More serious adverse events such as iritis and macular edema have been associated with travoprost and other prostaglandin analogues, but are less common.[1]
Conclusion
The discovery and development of travoprost have provided a valuable therapeutic option for the management of elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension. Its potent and selective action at the FP receptor, coupled with a dual mechanism of enhancing aqueous humor outflow, results in significant and sustained IOP reduction. Rigorous preclinical and clinical studies have established its efficacy and safety, and ongoing research into novel delivery systems promises to further enhance its clinical utility. This in-depth guide provides the core technical information for researchers and drug development professionals to understand the foundational science and clinical validation of travoprost.
References
- 1. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Glaucoma Treatment with Travoprost Eye Drops Explained - Los Angeles Hub [wdch10.laphil.com]
- 3. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. chemignition.com [chemignition.com]
- 9. Mechanism of action of bimatoprost, latanoprost, and travoprost in healthy subjects. A crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of travoprost on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intraocular pressure lowering efficacy of travoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of travoprost for the treatment of patients with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy and Safety of the Travoprost Intraocular Implant in Reducing Topical IOP-Lowering Medication Burden in Patients with Open-Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Travoprost Intracameral Implant for Open-Angle Glaucoma or Ocular Hypertension: 12-Month Results of a Randomized, Double-Masked Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. drugs.com [drugs.com]
- 25. Travoprost - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of Travoprost: A Prostaglandin F2α Analog
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Travoprost (B1681362) is a potent and highly selective prostaglandin (B15479496) F2α (PGF2α) analog and a full agonist at the prostaglandin F receptor (FP receptor).[1][2][3][4] It is clinically established for the reduction of elevated intraocular pressure (IOP) in patients diagnosed with open-angle glaucoma or ocular hypertension.[1][5][6] Travoprost is administered as an isopropyl ester prodrug, which undergoes rapid hydrolysis by corneal esterases to its biologically active form, travoprost free acid.[1][4][6][7] Its primary mechanism of action involves enhancing the outflow of aqueous humor, thereby lowering IOP.[6][7][8][9] This document provides a comprehensive technical overview of the pharmacological profile of travoprost, detailing its receptor binding, functional activity, signaling pathways, and the experimental methodologies used for its characterization.
Mechanism of Action
Travoprost is a synthetic analog of PGF2α.[7] As a prodrug, it efficiently penetrates the cornea, where it is converted to travoprost free acid.[1][4][6] The active acid metabolite then acts as a selective full agonist at the FP receptor, a G-protein coupled receptor (GPCR), located in various ocular tissues, including the ciliary muscle and trabecular meshwork.[1][7][8]
Activation of the FP receptor initiates a cascade of events that leads to a reduction in IOP.[9] The primary mechanism is the enhancement of aqueous humor outflow through two main pathways:
-
Uveoscleral Outflow: This is considered the principal pathway affected by travoprost.[6][8][9] FP receptor activation in the ciliary muscle leads to the remodeling of the extracellular matrix.[7][9] This process is believed to involve the upregulation of matrix metalloproteinases (MMPs), which widens the spaces between ciliary muscle bundles, reducing hydraulic resistance and increasing the drainage of aqueous humor through the uveoscleral pathway.[7][9][10]
-
Trabecular Outflow: Travoprost also appears to increase outflow through the conventional trabecular meshwork pathway.[7][10][11][12] Studies have shown a significant increase in trabecular outflow facility following travoprost administration.[11][12][13]
The reduction in IOP is observed approximately two hours after administration, with the peak effect occurring after 12 hours.[1] A single daily dose can maintain a significant reduction in IOP for over 24 hours.[1]
Receptor Binding and Selectivity Profile
Travoprost free acid exhibits a high affinity and remarkable selectivity for the FP receptor, with binding affinity in the nanomolar range.[1][4] It has demonstrated little to no significant affinity for other prostanoid receptors (DP, EP1, EP3, EP4, IP, and TP) or non-prostanoid receptors, which contributes to its favorable safety profile by minimizing off-target effects.[1][2][3]
Table 1: Prostanoid Receptor Binding Profile of Travoprost Free Acid
| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |
|---|---|---|---|
| FP | ~3-12 nM | Human, Rat, Mouse Ciliary Muscle & Trabecular Meshwork | [7] |
| DP | Sub-micromolar affinity | Not specified | [3][14] |
| EP1 | Sub-micromolar affinity | Not specified | [3][14] |
| EP3 | Sub-micromolar affinity | Not specified | [3][14] |
| EP4 | Sub-micromolar affinity | Not specified | [3][14] |
| IP | Sub-micromolar affinity | Not specified | [3][14] |
| TP | Sub-micromolar affinity | Not specified | [3][14] |
Note: Specific Ki values for non-FP receptors are not consistently reported in the literature, with sources describing the affinity as "sub-micromolar" or "not significant".
Functional Activity and Signaling
As a full agonist at the FP receptor, travoprost elicits a maximal physiological response upon binding.[1][2][4] The FP receptor is primarily coupled to the Gq/11 class of G-proteins.[15]
Signaling Pathway
The binding of travoprost free acid to the FP receptor triggers the following signaling cascade:
-
Gq/11 Activation: The agonist-receptor complex activates the Gq/11 protein.
-
PLC Activation: Activated Gq/11 stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the downstream cellular responses, including the modulation of gene expression for MMPs and subsequent extracellular matrix remodeling.[7][9]
References
- 1. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Travoprost--a new prostaglandin analogue for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Travoprost | ট্রাভোপ্রোস্ট | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 7. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemignition.com [chemignition.com]
- 9. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 10. Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of travoprost on aqueous humor dynamics in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 13. nationalglaucomasociety.org [nationalglaucomasociety.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Uveoscleral Outflow Enhancement by Travoprost: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism by which Travoprost (B1681362), a prostaglandin (B15479496) F2α analogue, enhances uveoscleral outflow to reduce intraocular pressure (IOP). It is intended for an audience with a professional background in ophthalmic research and drug development. The guide details the physiological basis of the uveoscleral outflow pathway, the molecular interactions of Travoprost, and the downstream cellular effects leading to increased aqueous humor drainage. Furthermore, it presents a compilation of quantitative data from key studies, detailed experimental protocols for assessing uveoscleral outflow, and visual representations of the relevant biological pathways and experimental workflows.
The Uveoscleral Outflow Pathway
The outflow of aqueous humor from the anterior chamber of the eye occurs through two primary routes: the conventional (trabecular) pathway and the unconventional (uveoscleral) pathway. The uveoscleral pathway accounts for approximately 10-25% of total aqueous humor drainage in healthy human eyes.[1] Unlike the pressure-dependent trabecular pathway, the uveoscleral route is relatively pressure-independent.[1]
The pathway begins with aqueous humor percolating through the interstitial spaces of the ciliary muscle.[2] From there, it moves into the supraciliary and suprachoroidal spaces and is ultimately drained by choroidal veins and scleral vessels.[1][2] The resistance to outflow in this pathway is primarily determined by the extracellular matrix (ECM) within the ciliary muscle.[3] Relaxation of the ciliary muscle and remodeling of its ECM can decrease this resistance, thereby increasing uveoscleral outflow and lowering IOP.[1]
Mechanism of Action of Travoprost
Travoprost is a synthetic prostaglandin F2α analog that effectively lowers IOP by primarily increasing uveoscleral outflow.[4][5][6] It is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases into its biologically active form, travoprost free acid.[7][6]
The primary molecular target of travoprost free acid is the prostaglandin F (FP) receptor, a G-protein coupled receptor located on the surface of ciliary muscle cells.[4][7][6] Activation of the FP receptor initiates a downstream signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle, reducing resistance to aqueous humor outflow.[6]
Signaling Pathway
Binding of travoprost free acid to the FP receptor on ciliary muscle cells triggers a series of intracellular events. This activation leads to the upregulation and secretion of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components like collagen.[6][8] Specifically, studies have shown an increase in the expression and activity of MMP-1, MMP-2, MMP-3, and MMP-9.[8] This enzymatic degradation of the ECM within the ciliary muscle creates wider spaces between the muscle bundles, facilitating the passage of aqueous humor and thus enhancing uveoscleral outflow.[4]
Quantitative Data on Travoprost Efficacy
Numerous clinical studies have demonstrated the efficacy of Travoprost in lowering IOP in patients with open-angle glaucoma and ocular hypertension. The following tables summarize key quantitative data from comparative clinical trials.
Table 1: Mean Intraocular Pressure (IOP) Reduction with Travoprost
| Study (Year) | Baseline Mean IOP (mmHg) | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Treatment Duration |
| Parrish et al. (2003)[9] | 25.5 | 8.0 | 31.4% | 12 weeks |
| Netland et al. (2001)[10] | ~26 | 8.0 - 8.9 | ~30.8 - 34.2% | 9 months |
| Przydryga et al. (2004)[11] | >21 | 8.6 | ~40.9% | 3 months |
| Koz et al. (2007)[12] | 26.4 ± 3.3 | 5.5 | 20.8% | 6 months |
| A comparative study (2008)[13] | 24.89 ± 3.3 | 7.7 | 30.9% | 180 days |
| A phase 3 clinical trial (2024)[14] | ≥ 21 and ≤ 36 | 6.6 - 8.5 | Not specified | 3 months |
Table 2: Comparison of Mean IOP Reduction: Travoprost vs. Other Prostaglandin Analogues
| Study (Year) | Drug Comparison | Baseline Mean IOP (mmHg) | Mean IOP Reduction (mmHg) | P-value |
| Parrish et al. (2003)[9] | Travoprost vs. Latanoprost (B1674536) vs. Bimatoprost | T: 25.5, L: 25.7, B: 25.7 | T: 8.0, L: 8.6, B: 8.7 | P = 0.128 (among groups) |
| Netland et al. (2001)[10] | Travoprost vs. Latanoprost | T: ~26, L: ~26 | Travoprost showed slightly more effectiveness at the 4 pm time-point (0.8 mmHg lower) | Not specified |
| Koz et al. (2007)[12] | Travoprost vs. Latanoprost vs. Bimatoprost | T: 26.4, L: 26.8, B: 25.8 | T: 5.5, L: 6.0, B: 7.5 | Bimatoprost showed significantly greater reduction than travoprost and latanoprost (p < 0.0001) |
| A comparative study (2008)[13] | Travoprost vs. Bimatoprost | T: 24.89, B: 25.00 | T: 7.7, B: 7.8 | No significant difference |
| A retrospective review (2012) | Travoprost vs. Latanoprost | Mean IOP on Latanoprost: 15.3 | Mean change in IOP: 0.18 mmHg (not statistically significant) | p = 0.0707 |
Experimental Protocols
Measurement of Uveoscleral Outflow in Humans using Fluorophotometry
This non-invasive method is widely used in clinical studies to calculate uveoscleral outflow based on the Goldmann equation: Fu = F - C(IOP - Pe) , where Fu is uveoscleral outflow, F is aqueous humor flow rate, C is tonographic outflow facility, IOP is intraocular pressure, and Pe is episcleral venous pressure.
Protocol:
-
Subject Preparation: After obtaining informed consent, subjects undergo a washout period for any ocular hypotensive medications.
-
Fluorescein (B123965) Administration: A sterile fluorescein solution is administered topically to the eyes several hours before measurements to ensure even distribution in the anterior chamber.
-
Aqueous Humor Flow (F) Measurement: A scanning ocular fluorophotometer is used to measure the rate of fluorescein disappearance from the anterior chamber over a set period. This rate is used to calculate the aqueous humor flow rate.
-
Intraocular Pressure (IOP) Measurement: IOP is measured using a calibrated tonometer (e.g., Goldmann applanation tonometer).
-
Tonographic Outflow Facility (C) Measurement: Tonography is performed to measure the ease with which aqueous humor leaves the eye under an applied pressure.
-
Episcleral Venous Pressure (Pe) Measurement: Pe is measured directly using a venomanometer or estimated from established population averages.
-
Calculation of Uveoscleral Outflow (Fu): The measured values are entered into the Goldmann equation to calculate the uveoscleral outflow.
Constant Pressure Perfusion of Enucleated Eyes
This ex vivo technique allows for the direct measurement of total outflow facility. By selectively blocking the conventional outflow pathway, the contribution of the uveoscleral pathway can be isolated.
Protocol:
-
Eye Preparation: Freshly enucleated eyes (e.g., porcine or human donor) are obtained and stored in a moist chamber at 4°C.
-
Cannulation: The anterior chamber is cannulated with two needles. One is connected to a perfusion system with a pressure reservoir, and the other to a pressure transducer to monitor IOP.
-
Perfusion: The eye is perfused with a physiological salt solution (e.g., Dulbecco's Phosphate-Buffered Saline with glucose) at a constant pressure (e.g., 15 mmHg). The flow rate required to maintain this pressure is measured.
-
Baseline Outflow Measurement: A stable baseline total outflow is established.
-
Conventional Pathway Blockage (Optional): To isolate uveoscleral outflow, the trabecular meshwork can be blocked by injecting a sealant (e.g., cyanoacrylate) into the anterior chamber angle or by surgical trabeculectomy.
-
Uveoscleral Outflow Measurement: The perfusion is re-established, and the new stable flow rate represents the uveoscleral outflow.
-
Data Analysis: Outflow facility is calculated as the flow rate divided by the perfusion pressure.
Quantification of Matrix Metalloproteinase (MMP) Activity
a) Zymography: This technique detects the activity of MMPs based on their ability to degrade a substrate embedded in a polyacrylamide gel.
Protocol:
-
Sample Preparation: Ciliary muscle tissue is homogenized, or conditioned media from cultured ciliary muscle cells is collected.
-
Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin or casein as the MMP substrate.
-
Renaturation and Incubation: The gel is washed to remove SDS and renature the MMPs, then incubated in a buffer that promotes enzymatic activity.
-
Staining: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue).
-
Visualization: Areas of MMP activity will appear as clear bands against a stained background, where the substrate has been degraded. The intensity of the bands can be quantified using densitometry.
b) Quantitative Real-Time PCR (qRT-PCR): This method quantifies the gene expression of specific MMPs.
Protocol:
-
RNA Extraction: Total RNA is extracted from ciliary muscle tissue or cultured cells.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is amplified using primers specific for the MMP genes of interest in a real-time PCR machine with a fluorescent dye (e.g., SYBR Green).
-
Quantification: The amount of amplified product is measured in real-time, and the initial amount of mRNA is calculated relative to a reference gene.
Conclusion
Travoprost effectively lowers intraocular pressure by enhancing uveoscleral outflow. Its mechanism of action is well-characterized, involving the activation of FP receptors on ciliary muscle cells, which in turn upregulates the expression and activity of matrix metalloproteinases. This leads to a remodeling of the extracellular matrix, reducing resistance to aqueous humor outflow through the uveoscleral pathway. The quantitative data from numerous clinical trials consistently demonstrate its efficacy in IOP reduction. The experimental protocols detailed in this guide provide a framework for the continued investigation of uveoscleral outflow and the development of novel glaucoma therapies.
References
- 1. Characterization of Uveoscleral Outflow in Enucleated Porcine Eyes Perfused under Constant Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Practical approach to medical management of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Outflow Facility Using iPerfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Travoprost Administration in Rabbit Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of Travoprost (B1681362) in rabbit models of experimental glaucoma. The following sections outline the necessary procedures for glaucoma induction, drug application, and evaluation of intraocular pressure (IOP), supported by quantitative data and visual diagrams of the experimental workflow and the underlying signaling pathway.
Introduction
Glaucoma is a leading cause of irreversible blindness, characterized by elevated intraocular pressure (IOP) and subsequent damage to the optic nerve.[1] Rabbit models are frequently utilized in glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes, particularly in terms of aqueous humor outflow pathways.[1] Travoprost, a prostaglandin (B15479496) F2α analog, is a potent ocular hypotensive agent commonly used in the treatment of open-angle glaucoma and ocular hypertension.[2][3] It primarily functions by increasing the uveoscleral and trabecular outflow of aqueous humor, thereby reducing IOP.[4][5] This document details established protocols for inducing glaucoma in rabbits and the subsequent administration and evaluation of Travoprost.
Experimental Protocols
Animal Model
-
Species: New Zealand White or Dutch Belted rabbits are commonly used for these studies.[6]
-
Weight: Rabbits typically weigh between 2.5 and 3.0 kg.[7][8]
-
Housing and Care: Animals should be housed in accordance with the guidelines of the "Statement for the Use of Animals in Ophthalmic and Visual Research."[8]
Induction of Experimental Glaucoma
Several methods can be employed to induce ocular hypertension in rabbits. The choice of method may depend on the desired duration and severity of IOP elevation.
Method A: α-Chymotrypsin Injection
This method is known to induce a rapid, controlled, and sustained increase in IOP.[9]
-
Anesthesia: Anesthetize the rabbit using an intramuscular injection of ketamine (35 mg/kg) and xylazine (B1663881) (5 mg/kg).[7] Apply a drop of topical proparacaine (B1679620) or tetracaine (B1683103) 0.5% to the cornea as a local anesthetic.[6][8]
-
Procedure:
-
Perform a paracentesis at the peripheral cornea using a 27-gauge needle.[6]
-
Gently aspirate a small amount of aqueous humor to decompress the anterior chamber.[6]
-
Inject a solution of α-chymotrypsin (e.g., 3 mg/mL or 150 units in 0.1-0.2 mL of sterile saline) into the posterior chamber.[6][9]
-
Withdraw the needle and reform the anterior chamber with sterile saline.[6]
-
-
Post-Procedure Monitoring: Monitor IOP regularly (e.g., daily for the first week, then weekly) using a tonometer to confirm sustained ocular hypertension.[6] An IOP level of over 25 mmHg is indicative of successful glaucoma induction.[9]
Method B: Carbomer or Methylcellulose Injection
Viscous substances can be injected to obstruct aqueous humor outflow.
-
Anesthesia: Follow the same anesthesia protocol as in Method A.
-
Procedure: Make an intracameral injection of 0.1 mL of 0.3% carbomer or 0.2 mL of methylcellulose.[1][7] Repeated daily injections for two consecutive days may be necessary to achieve a stable increase in IOP.[1]
-
Post-Procedure Monitoring: Monitor IOP as described in Method A.
Method C: Dexamethasone (B1670325) Induction
Topical administration of corticosteroids can induce ocular hypertension.
-
Procedure: Administer 0.1% dexamethasone eye drops four times a day for one month.[1]
-
Post-Procedure Monitoring: Monitor IOP throughout the induction period.
Travoprost Administration Protocol
-
Animal Groups: Randomly assign rabbits with induced glaucoma to one of the following groups:
-
Treatment Group: Receives Travoprost ophthalmic solution.
-
Vehicle Control Group: Receives the formulation vehicle without the active drug.
-
Untreated Control Group: Receives no treatment.
-
-
Drug Formulation: Use a commercially available Travoprost ophthalmic solution (0.004% w/v).[3][8][10]
-
Administration:
-
Administer one drop (approximately 50 µL) of the assigned treatment topically to the glaucomatous eye.[6][10]
-
The administration should be performed once daily, with evening dosing often recommended for optimal effect.[3][11]
-
If other topical ophthalmic drugs are being used, they should be administered at least 5 minutes apart.[3]
-
-
Duration: Treatment duration can vary, with studies ranging from a single dose to several months of daily administration.[2][8][10]
Intraocular Pressure (IOP) Measurement
-
Anesthesia: For IOP measurements, rabbits can be gently restrained. A topical anesthetic such as tetracaine 0.5% should be applied to the eye.[8] In some cases, light sedation with pentobarbital (B6593769) (25 mg/kg, IV) may be used.[8]
-
Tonometry: Use a calibrated tonometer, such as a Tono-Pen, Schiotz tonometer, or an Ocular Response Analyzer, to measure IOP.[6][7][8]
-
Measurement Schedule:
-
Establish a baseline IOP before glaucoma induction.
-
After induction, monitor IOP to confirm ocular hypertension.
-
Following Travoprost administration, measure IOP at regular intervals (e.g., 0.5, 1, 2, 4, and 6 hours post-instillation for pharmacokinetic studies, or at consistent daily time points for long-term efficacy studies).[10]
-
Data Presentation
The following tables summarize quantitative data on the efficacy of Travoprost in reducing IOP in rabbit models and its pharmacokinetic profile.
Table 1: Intraocular Pressure Reduction with Travoprost (0.004%)
| Study Reference | Animal Model | Baseline IOP (mmHg) | IOP Reduction (mmHg) | Time to Maximum Effect |
| Netland et al. (2001) (in humans) | Open-angle glaucoma or ocular hypertension | 25-27 | 7-8 | 12 hours |
| Goldberg et al. (2001) (in humans) | Open-angle glaucoma or ocular hypertension | 25-27 | 6.7-9.0 | 12 hours |
| Cantor et al. (2004) (in humans) | Primary open-angle glaucoma or ocular hypertension | ~24 | 4.6-7.2 | Not Specified |
| Barnebey et al. (2005) (in humans, Travoprost/Timolol combo) | Open-angle glaucoma or ocular hypertension | Not Specified | 0.9-2.4 (vs. Travoprost mono) | 3 months |
| IOVS, 2010;51:3164 | Pigmented Rabbits | Not Specified | Not Specified | 2 hours |
Note: Some data is from human clinical trials for comparative context, as detailed rabbit-specific IOP reduction values were not consistently available in the initial search results.
Table 2: Pharmacokinetics of Travoprost (0.004%) in Rabbit Aqueous Humor
| Parameter | Value | Time Point |
| Cmax (free acid) | 30.1 ± 1.56 ng/mL | 1 hour post-instillation |
| Concentration at 6 hours | 6.15 ± 0.46 ng/mL | 6 hours post-instillation |
| Half-life (t½) | 2.14 ± 0.13 hours | - |
Data sourced from IOVS, 2010;51:3164.[10]
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating Travoprost in a rabbit glaucoma model.
Caption: Experimental workflow for Travoprost evaluation in rabbit glaucoma models.
Travoprost Signaling Pathway
Travoprost, a prostaglandin F2α analog, lowers IOP by acting on the Prostaglandin F receptor (FP receptor). This activation is believed to trigger downstream signaling cascades that modulate the extracellular matrix and cell cytoskeleton in the trabecular meshwork and ciliary body, leading to increased aqueous humor outflow.
Caption: Simplified signaling pathway of Travoprost in ocular tissues.
References
- 1. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Effects of travoprost on aqueous humor dynamics in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nationalglaucomasociety.org [nationalglaucomasociety.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of topical travoprost 0.004% on intraocular pressure and corneal biomechanical properties in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Comparison of two experimental models of glaucoma in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. e-lactancia.org [e-lactancia.org]
Application Note: Quantification of Travoprost Free Acid in Aqueous Humor via LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of travoprost (B1681362) free acid, the active metabolite of the glaucoma medication travoprost, in aqueous humor using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Travoprost is a prostaglandin (B15479496) F2α analog that effectively lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor. Accurate measurement of its active form in this critical biological fluid is essential for pharmacokinetic studies, drug delivery research, and clinical efficacy monitoring. This document provides comprehensive protocols for sample preparation, detailed LC-MS/MS parameters, and method validation to ensure reliable and reproducible results.
Introduction
Travoprost is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active form, travoprost free acid.[1][2] This active metabolite is a potent and selective full agonist for the prostaglandin F (FP) receptor.[3] Activation of FP receptors in ocular tissues, particularly the ciliary muscle and trabecular meshwork, initiates a signaling cascade that leads to the remodeling of the extracellular matrix.[4][5] This process, involving the upregulation of matrix metalloproteinases (MMPs), reduces the resistance to aqueous humor outflow, primarily through the uveoscleral pathway, thereby lowering intraocular pressure (IOP).[4][6]
Given that the concentration of travoprost free acid in the aqueous humor is directly related to its therapeutic effect, a highly selective and sensitive analytical method is required for its accurate quantification. LC-MS/MS offers the necessary specificity and low detection limits to measure clinically relevant concentrations of this analyte in such a complex and low-volume biological matrix.
Mechanism of Action
Travoprost free acid binds to the G-protein coupled FP receptor, leading to the activation of downstream signaling pathways. This includes the mobilization of intracellular calcium and the activation of the mitogen-activated protein (MAP) kinase pathway, which in turn upregulates the expression and secretion of MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-9).[5][6] These enzymes degrade components of the extracellular matrix in the uveoscleral pathway, increasing its permeability and facilitating aqueous humor outflow.
Experimental Protocols
This section provides detailed protocols for the extraction of travoprost free acid from aqueous humor and its subsequent analysis by LC-MS/MS.
Materials and Reagents
-
Travoprost Free Acid analytical standard
-
Travoprost Free Acid-d4 (or other suitable deuterated analog) as internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Human aqueous humor (or relevant species)
Sample Preparation
Two methods are presented for sample preparation: a straightforward protein precipitation and a more rigorous solid-phase extraction for enhanced cleanup.
This method is rapid and suitable for high-throughput analysis.
-
Thaw aqueous humor samples on ice.
-
To a 25 µL aliquot of aqueous humor in a microcentrifuge tube, add 5 µL of internal standard working solution (e.g., Travoprost Free Acid-d4 in methanol).
-
Add 75 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
This method provides a cleaner extract, minimizing matrix effects and improving sensitivity.
-
Sample Pre-treatment: To a 50-100 µL aliquot of aqueous humor, add 5 µL of internal standard working solution. Acidify the sample to pH ~3.5 with 1M HCl or 1% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 15% aqueous ethanol, followed by 1 mL of hexane (B92381) to remove interfering lipids.
-
Elution: Elute the travoprost free acid and internal standard with 1 mL of ethyl acetate (B1210297) or methyl formate (B1220265) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an LC-MS vial.
LC-MS/MS Method Parameters
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min, return to initial |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp | 500°C |
| Capillary Voltage | -3.5 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV)* |
|---|---|---|---|---|
| Travoprost Free Acid | 457.2 | 161.1 | 100 | -25 to -35 |
| Travoprost Free Acid-d4 (IS) | 461.2 | 161.1 | 100 | -25 to -35 |
*Collision energy should be optimized for the specific instrument to achieve maximum signal intensity.[2][7]
Quantitative Data and Method Performance
A validated LC-MS/MS method should demonstrate acceptable performance in terms of linearity, sensitivity, accuracy, and precision.[8] The data below are representative of expected performance for the analysis of travoprost free acid in aqueous humor.
Table 4: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 0.02 - 40 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL (or 0.44 nM)[9] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Table 5: Example Concentrations of Travoprost Free Acid in Human Aqueous Humor
The following data summarizes the mean concentrations of travoprost free acid (TFA) observed in patients following the administration of a travoprost intracameral implant.[10]
| Time Point (Months) | Mean TFA Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 3 | 5.0 | 2.50 |
| 6 | 3.7 | N/A |
| 12 | 5.6 | N/A |
| 15 | 2.0 | N/A |
| 18 | 2.2 | N/A |
| 21 | 3.8 | N/A |
| 24 | 3.3 | 1.51 |
N/A: Standard deviation not available in the cited source for all time points.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of travoprost free acid in aqueous humor. The detailed protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers in ophthalmology and pharmaceutical development. Accurate measurement using this method can significantly contribute to a better understanding of the pharmacokinetics and pharmacodynamics of travoprost, aiding in the development of more effective glaucoma therapies.
References
- 1. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Prostaglandin FP agonists alter metalloproteinase gene expression in sclera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
Application Notes and Protocols for In Vitro Measurement of Travoprost Binding to FP Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays to measure the binding of Travoprost (B1681362) to the Prostaglandin (B15479496) F (FP) receptor. Travoprost, a prostaglandin F2α analog, is a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension.[1][2][3][4] Its therapeutic effect is mediated through high-affinity binding to and activation of the FP receptor, which is a G-protein coupled receptor (GPCR).[1][3][4][5][6] Understanding the binding characteristics of Travoprost and its analogues to the FP receptor is crucial for drug discovery and development.
Travoprost is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, travoprost free acid.[1][5][7] This active metabolite is a selective and potent full agonist at the FP receptor.[5][8] The primary mechanism of action involves the activation of FP receptors in ocular tissues, such as the ciliary muscle and sclera, which leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][2]
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[9][10] These assays are sensitive, quantitative, and can provide key parameters such as the equilibrium dissociation constant (Kd) for a radioligand, the maximal number of binding sites (Bmax), and the inhibition constant (Ki) for a non-radioactive ligand like Travoprost.[9][10] The most common types of radioligand binding assays are saturation, competition (or displacement), and kinetic assays.[9] For determining the binding affinity of an unlabeled compound like Travoprost, a competitive binding assay is the most appropriate method.
Signaling Pathway of Travoprost at the FP Receptor
Activation of the FP receptor by Travoprost free acid initiates a cascade of intracellular events. This signaling pathway ultimately leads to the remodeling of the extracellular matrix in the uveoscleral outflow pathway, which reduces resistance to aqueous humor outflow.[1]
Travoprost FP Receptor Signaling Pathway.
Experimental Protocols
Competitive Radioligand Binding Assay for Travoprost
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of Travoprost free acid for the FP receptor using a radiolabeled prostaglandin, such as [³H]-PGF2α, as the ligand. The assay is typically performed using cell membranes prepared from cells expressing the FP receptor.
Materials:
-
FP Receptor Source: Cell membranes from a stable cell line overexpressing the human FP receptor (e.g., HEK293-FP or CHO-FP cells) or from tissues with high FP receptor expression (e.g., human ciliary muscle cells).[11]
-
Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α) or another suitable FP receptor radioligand.
-
Test Compound: Travoprost free acid.
-
Non-specific Binding Control: A high concentration of a non-radioactive, high-affinity FP receptor ligand (e.g., 10 µM PGF2α).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) and a vacuum filtration manifold.[12]
-
Scintillation Cocktail
-
Scintillation Counter
-
96-well plates
Experimental Workflow:
Competitive Radioligand Binding Assay Workflow.
Protocol Steps:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[12]
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add cell membranes, binding buffer, and [³H]-PGF2α.
-
Non-specific Binding: Add cell membranes, a high concentration of unlabeled PGF2α, and [³H]-PGF2α.
-
Competition: Add cell membranes, varying concentrations of Travoprost free acid, and a fixed concentration of [³H]-PGF2α (typically at its Kd value).
-
-
-
Incubation:
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 30°C).[12]
-
-
Filtration and Washing:
-
Radioactivity Measurement:
-
Dry the filters.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the logarithm of the Travoprost free acid concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Travoprost free acid that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[12]
-
Data Presentation
The binding affinity of Travoprost free acid and other prostaglandin analogs for the FP receptor can be summarized in a table for easy comparison.
Table 1: Binding Affinities (Ki) of Prostaglandin Analogs at the Human FP Receptor
| Compound | Ki (nM) | Reference |
| Travoprost Acid | 35 ± 5 | [11] |
| Latanoprost Acid | 98 | [11] |
| Bimatoprost Acid | 83 | [11] |
Table 2: Functional Potency (EC₅₀) of Prostaglandin Analogs in FP Receptor-Expressing Cells
| Compound | Cell Type | EC₅₀ (nM) | Reference |
| Travoprost Acid | Human Ciliary Muscle | 1.4 | [11] |
| Travoprost Acid | Human Trabecular Meshwork | 3.6 | [11] |
| Latanoprost Acid | Human Ciliary Muscle | 32-124 | [11] |
| Bimatoprost Acid | Human Trabecular Meshwork | 2.8-3.8 | [11] |
Alternative and Advanced Techniques
-
Scintillation Proximity Assay (SPA): This is a homogeneous binding assay that does not require a separation step, making it highly suitable for high-throughput screening (HTS).[13] In an SPA, the receptor is immobilized on scintillant-containing beads. Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a signal.
-
Filter Binding Assays: These are a common and straightforward method for separating bound from free ligand.[14][15] The principle relies on the fact that proteins (and therefore protein-ligand complexes) adhere to nitrocellulose filters, while unbound small molecule ligands do not.[14]
By following these protocols and utilizing the provided data as a reference, researchers can effectively characterize the binding of Travoprost and other compounds to the FP receptor, facilitating the development of novel therapeutics for glaucoma and other ocular diseases.
References
- 1. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 2. chemignition.com [chemignition.com]
- 3. What is Travoprost used for? [synapse.patsnap.com]
- 4. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of prostaglandin analogues on IOP in prostanoid FP-receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Filter binding assay - Wikipedia [en.wikipedia.org]
- 15. Filter-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ocular Tissue Preparation in Travoprost Distribution Studies
Introduction
Travoprost (B1681362) is a potent prostaglandin (B15479496) F2α analog used as a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed by esterases, primarily in the cornea, to its biologically active form, travoprost free acid.[2][3] This active metabolite is a full agonist at the prostaglandin F (FP) receptor, and its IOP-lowering effect is primarily attributed to increasing uveoscleral outflow.[2][4][5] Understanding the distribution of travoprost and its active metabolite within the various ocular compartments is critical for optimizing drug delivery, enhancing therapeutic efficacy, and assessing potential off-target effects.
These application notes provide detailed protocols for the preparation of ocular tissues for quantitative analysis of Travoprost distribution. The methodologies cover tissue dissection, homogenization, compound extraction, and analysis, tailored for researchers in pharmacology and drug development.
Travoprost Signaling Pathway
Travoprost's therapeutic action is initiated upon its conversion to travoprost free acid, which then binds to the prostaglandin F (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gq protein pathway.[6][7] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent release of intracellular calcium and activation of protein kinase C are key steps that ultimately remodel the extracellular matrix in the ciliary muscle and trabecular meshwork, increasing aqueous humor outflow and reducing intraocular pressure.[4][6]
Experimental Workflow for Travoprost Distribution Studies
A typical workflow for determining the concentration of travoprost in ocular tissues involves several key stages. The process begins with the topical administration of the drug to the subject animal, followed by a predetermined incubation period. After this period, the animal is euthanized, and the eyes are enucleated. Tissues are then carefully dissected, homogenized, and subjected to an extraction procedure to isolate the drug. Finally, the concentration of travoprost free acid in the extract is quantified using a sensitive analytical method like LC-MS/MS.
Experimental Protocols
Protocol 1: Ocular Tissue Dissection and Collection
This protocol, adapted from a standardized method for ocular tissue extraction, details the careful separation of various tissues from an enucleated eye to minimize cross-contamination.[8]
-
Preparation : Place the freshly enucleated eyeball on a chilled dissection dish.
-
Aqueous Humor Aspiration : Puncture the cornea near the limbus with a 27-30 gauge needle and aspirate the aqueous humor into a syringe. Immediately transfer to a pre-weighed, labeled microcentrifuge tube on dry ice.
-
Anterior Segment Dissection :
-
Using curved micro-scissors, make a circumferential incision around the iris to separate the anterior and posterior eye cups.[8]
-
Place the anterior cup in a dish with cold phosphate-buffered saline (PBS).
-
Carefully remove the lens.[8]
-
Isolate the iris-ciliary body complex from the cornea.
-
Place the isolated cornea, lens, and iris-ciliary body into separate pre-weighed, labeled tubes and flash-freeze.
-
-
Posterior Segment Dissection :
-
From the posterior eye cup, carefully aspirate the vitreous humor using a wide-bore pipette tip to avoid shearing the gel-like structure.[8]
-
Gently peel the neural retina away from the retinal pigment epithelium (RPE).
-
The RPE can then be separated from the underlying choroid and sclera.
-
Place the vitreous, retina, and RPE/choroid/sclera into separate pre-weighed, labeled tubes and flash-freeze.
-
Protocol 2: Tissue Homogenization
This protocol is suitable for both hard (e.g., cornea) and soft (e.g., retina) ocular tissues.[8]
-
Preparation : Use 2 mL reinforced tubes pre-filled with 2.8 mm ceramic beads. Pre-cool the tubes and a bead mill homogenizer (e.g., Bead Ruptor) to 4°C.[8]
-
Homogenization :
-
Add a measured volume of cold homogenization buffer (e.g., PBS with protease inhibitors) to the tube containing the weighed tissue sample.
-
Place the tubes in the homogenizer, ensuring the load is balanced.[8]
-
For hard tissues like the cornea, homogenize in cycles (e.g., 4 cycles of 1 minute at 6 m/s) with a dwell time on ice between cycles to prevent overheating.[8] For softer tissues, fewer or less intense cycles may be required.
-
After homogenization, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (homogenate) for extraction.
-
Protocol 3: Travoprost Extraction from Ocular Tissues
This protocol utilizes liquid-liquid extraction to isolate travoprost free acid from aqueous humor or tissue homogenates.[2]
-
Sample Preparation : In a glass tube, add 0.5 mL of aqueous humor or tissue homogenate.
-
Internal Standard : Add 50 µL of an appropriate internal standard solution (e.g., deuterated travoprost free acid or another prostaglandin analog like Dapoxetine) to each sample, vortex for 1 minute.[2]
-
Extraction :
-
Drying and Reconstitution :
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[2]
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Protocol 4: Quantitative Analysis by LC-MS/MS
A validated tandem liquid chromatography-mass spectrometry (LC-MS/MS) method is required for the sensitive quantification of travoprost free acid.[9][10]
-
Chromatography :
-
Column : A C18 reversed-phase column is typically used.[2]
-
Mobile Phase : A common mobile phase consists of a gradient elution with two solvents: Solvent A (e.g., 5 mM ammonium (B1175870) acetate (B1210297) with 0.02% formic acid in water) and Solvent B (e.g., 5 mM ammonium acetate with 0.02% formic acid in 95:5 acetonitrile:water).[1][10]
-
Flow Rate : A typical flow rate is between 0.25 and 1.0 mL/min.[1][2]
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) is commonly used, often in negative ion mode for prostaglandin analogs.[11]
-
Detection : The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[2][10] Specific precursor-to-product ion transitions for travoprost free acid and the internal standard must be determined and optimized.
-
Quantitative Data Summary
The following table summarizes reported concentrations of travoprost free acid (TFA) in ocular compartments from various studies. These values can serve as a reference for expected concentrations in preclinical and clinical research.
| Ocular Compartment | Species | Dose Regimen | Time Point | Mean Concentration (± SD/SEM) | Reference |
| Aqueous Humor | Human | 0.004% Travoprost, once daily for ≥21 days | 3 hours post-dose | 3.91 ± 2.27 nM | [9] |
| Aqueous Humor | Rabbit | Single topical dose | 1-2 hours | ~20 ng/mL | |
| Aqueous Humor | Human | 75 µg Travoprost intracameral implant | 3 months | 5.0 ng/mL | [3][12] |
| Aqueous Humor | Human | 75 µg Travoprost intracameral implant | 12 months | 5.6 ng/mL | [3][12] |
| Aqueous Humor | Human | 75 µg Travoprost intracameral implant | 24 months | 3.3 ng/mL | [3][12] |
| Plasma | Human | Single topical dose of 0.004% Travoprost | 10-20 minutes | ≤ 25 pg/mL | [13] |
References
- 1. researchgate.net [researchgate.net]
- 2. Travoprost Liquid Nanocrystals: An Innovative Armamentarium for Effective Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Localisation of prostaglandin F2 alpha and E2 binding sites in the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FP Prostanoid Receptors and the Eye - John Regan [grantome.com]
- 8. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
Application Note: High-Throughput Screening for Novel Prostaglandin Analogs Using Travoprost as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are lipid compounds that mediate a wide range of physiological and pathological processes, making their G-protein coupled receptors (GPCRs) attractive targets for drug discovery.[1] High-throughput screening (HTS) is an essential methodology that enables the rapid evaluation of large chemical libraries to identify novel agonists or antagonists with therapeutic potential.[1][2] This document provides detailed protocols for an HTS campaign targeting the prostaglandin (B15479496) F (FP) receptor, a key regulator of aqueous humor outflow in the eye.
Travoprost, a synthetic analog of prostaglandin F2α, is a potent and selective FP receptor agonist used clinically to reduce intraocular pressure (IOP) in patients with glaucoma or ocular hypertension.[3][4][5][6][7] Its well-characterized mechanism of action and robust in vitro activity make it an ideal positive control for screening assays designed to discover new FP receptor modulators.[3][4]
Prostaglandin FP Receptor Signaling Pathway
Travoprost and other PGF2α analogs exert their effects by binding to the FP receptor, a Gq-coupled GPCR.[8] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[9][10][11] This transient increase in intracellular calcium concentration ([Ca2+]i) initiates various downstream cellular responses, such as smooth muscle contraction and gene expression changes.[11][12]
Caption: Prostaglandin FP Receptor Gq signaling cascade.
High-Throughput Screening Workflow
The HTS process follows a structured workflow designed to efficiently identify and validate potential drug candidates from a large compound library. The campaign begins with assay development and validation, followed by a primary screen of the entire library at a single concentration. Compounds that elicit a significant response ("hits") are then subjected to confirmation studies and dose-response analysis to determine their potency and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. opentrons.com [opentrons.com]
- 3. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 5. Travoprost - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Travoprost drops (Travatan Z): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Travoprost in the management of open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 12. [PDF] Effects of prostaglandin analogues on human ciliary muscle and trabecular meshwork cells. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Investigating Travoprost's Effects on Trabecular Meshwork Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the cellular and molecular effects of Travoprost on human trabecular meshwork (TM) cells in culture. The protocols outlined below are designed to assess key signaling pathways and changes in the extracellular matrix, providing a framework for investigating the mechanism of action of this important glaucoma therapeutic.
Introduction
Travoprost, a synthetic prostaglandin (B15479496) F2α analog, is a first-line treatment for open-angle glaucoma and ocular hypertension. Its primary mechanism of action is to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor. A significant component of this effect is mediated through its action on the trabecular meshwork, a critical tissue in regulating aqueous humor dynamics.[1] Travoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its active free acid, which then binds to and activates the prostaglandin F (FP) receptor on TM cells.[1][2]
Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These include the activation of phospholipase C (PLC), leading to phosphoinositide (PI) turnover and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration ([Ca2+]i).[3][4][5] This signaling cascade is believed to modulate the expression and activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), leading to remodeling of the extracellular matrix (ECM) in the trabecular meshwork.[1][6] This ECM remodeling reduces outflow resistance, thereby lowering IOP.
These protocols detail the necessary cell culture techniques and key experimental assays to elucidate the effects of Travoprost on TM cells, from initial signaling events to downstream changes in gene and protein expression related to ECM remodeling.
Data Presentation
The following tables summarize quantitative data on the effects of Travoprost and other prostaglandin analogs on human trabecular meshwork cells, as reported in the scientific literature.
Table 1: Potency of Prostaglandin Analogs in Stimulating Phosphoinositide Turnover in Human Trabecular Meshwork Cells [7][8][9]
| Compound | EC50 (nM) |
| Travoprost acid | 2.4 |
| Travoprost (isopropyl ester) | 89.1 |
| Latanoprost acid | 34.7 |
| Latanoprost (isopropyl ester) | 778 |
| Bimatoprost acid | 112 |
| Bimatoprost (amide) | 1410–6940 |
| PGF2α | 120 |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Effect of Travoprost on mRNA Expression of Extracellular Matrix-Related Genes in Human Trabecular Meshwork Cells under Oxidative Stress
| Treatment | Gene | Fold Change vs. Control |
| Travoprost + H2O2 | Fibronectin | ~1.0 |
| H2O2 alone | Fibronectin | ~1.8 |
| Travoprost + H2O2 | MMP-2 | ~3.1 |
| H2O2 alone | MMP-2 | Decreased |
Data are generalized from studies investigating the protective effects of prostaglandin analogs against oxidative stress in TM cells. Actual values may vary based on experimental conditions.
Experimental Protocols
Human Trabecular Meshwork (hTM) Cell Culture
Objective: To establish and maintain primary cultures of hTM cells for in vitro experimentation.
Materials:
-
Human donor corneoscleral rims
-
Dulbecco's Modified Eagle Medium (DMEM), low glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.05%)
-
Collagenase (Type I)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Culture flasks and dishes
Protocol:
-
Aseptically dissect the trabecular meshwork tissue from human donor corneoscleral rims under a dissecting microscope.[10]
-
Mince the TM tissue into small explants.
-
Digest the tissue explants with collagenase (1 mg/mL) for 1-2 hours at 37°C to release the cells.[10]
-
Centrifuge the cell suspension to pellet the cells and resuspend in DMEM supplemented with 10-20% FBS and 1% Penicillin-Streptomycin. For cells from older donors, a higher FBS concentration may be beneficial.[10]
-
Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the culture medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them using Trypsin-EDTA. TM cells may require a longer incubation in trypsin (3-5 minutes) compared to fibroblasts.[10]
-
Cells from passages 3-6 are recommended for experiments to ensure a stable phenotype.
Phosphoinositide (PI) Turnover Assay
Objective: To quantify the effect of Travoprost on phospholipase C (PLC) activity by measuring the accumulation of [3H]-inositol phosphates.
Materials:
-
Confluent hTM cells in 24-well plates
-
[myo-3H]inositol
-
Serum-free DMEM
-
Travoprost acid
-
Lithium chloride (LiCl) solution
-
Perchloric acid (PCA), ice-cold
-
Potassium carbonate (K2CO3)
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation fluid and counter
Protocol:
-
Label hTM cells by incubating them with [myo-3H]inositol in serum-free DMEM for 24-48 hours.
-
Wash the cells with serum-free DMEM to remove unincorporated [3H]inositol.
-
Pre-incubate the cells with a LiCl solution (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of Travoprost acid to the wells and incubate for 1 hour at 37°C.
-
Terminate the incubation by adding ice-cold PCA and placing the plates on ice for 30 minutes.
-
Neutralize the samples with K2CO3.
-
Apply the supernatant to Dowex AG1-X8 anion-exchange columns.
-
Wash the columns to remove free inositol.
-
Elute the [3H]-inositol phosphates with a high salt buffer (e.g., ammonium (B1175870) formate/formic acid).
-
Add scintillation fluid to the eluates and quantify the radioactivity using a scintillation counter.
-
Express the results as a percentage of the maximal response or fold increase over the basal level.
Intracellular Calcium ([Ca2+]) Mobilization Assay
Objective: To measure changes in intracellular calcium concentration in response to Travoprost stimulation using a fluorescent calcium indicator.
Materials:
-
hTM cells grown on glass coverslips or in black-walled, clear-bottom 96-well plates
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Travoprost acid
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorescence microscope or plate reader with appropriate filters
Protocol:
-
Load the hTM cells with Fura-2 AM (typically 2-5 µM) in HBSS containing a small amount of Pluronic F-127 for 30-60 minutes at 37°C in the dark.[2][3][11]
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes at room temperature.[1]
-
Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope or the 96-well plate in a plate reader.
-
Establish a stable baseline fluorescence reading. For Fura-2, alternately excite at 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.[1]
-
Add Travoprost acid to the cells and record the change in fluorescence intensity over time.
-
At the end of the experiment, add ionomycin to determine the maximum fluorescence signal (Fmax), followed by EGTA to determine the minimum fluorescence signal (Fmin).
-
Calculate the ratio of fluorescence at the two excitation wavelengths for Fura-2 (340/380) or the change in fluorescence intensity for Fluo-4. The Grynkiewicz equation can be used to convert the Fura-2 ratio to [Ca2+]i.[11]
Western Blotting for MMPs and TIMPs
Objective: To determine the effect of Travoprost on the protein expression of specific matrix metalloproteinases (e.g., MMP-2, MMP-3) and tissue inhibitors of metalloproteinases (e.g., TIMP-1, TIMP-2).
Materials:
-
hTM cells treated with Travoprost for various time points (e.g., 24, 48, 72 hours)
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for MMP-2, MMP-3, TIMP-1, TIMP-2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Lyse the treated hTM cells in ice-cold lysis buffer.[12]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[12]
-
Separate the proteins by SDS-PAGE.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[4]
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[4]
-
Wash the membrane again three times with TBST.
-
Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the effect of Travoprost on the mRNA expression levels of genes encoding for extracellular matrix components (e.g., fibronectin) and MMPs (e.g., MMP-2).
Materials:
-
hTM cells treated with Travoprost
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for the target genes (e.g., FN1, MMP2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Isolate total RNA from treated hTM cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.[14]
-
Set up the qPCR reactions using a qPCR master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[6]
Note on Primer Design: Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA. It is crucial to validate primer efficiency. Example primer sequences should be obtained from published literature or designed using primer design software and validated.
Visualization of Pathways and Workflows
Caption: Experimental workflow for studying Travoprost's effect on TM cells.
Caption: Travoprost signaling pathway in trabecular meshwork cells.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. hellobio.com [hellobio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gene-quantification.de [gene-quantification.de]
- 7. Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 14. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Sustained-Release Hydrogel Punctum Plugs for Travoprost Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and evaluation of sustained-release hydrogel punctum plugs for the delivery of Travoprost (B1681362), a prostaglandin (B15479496) F2α analogue used to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] These plugs offer a promising alternative to conventional eye drops, aiming to improve patient compliance and provide consistent therapeutic levels of the drug.[2][3]
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is often managed by reducing intraocular pressure (IOP).[1] Travoprost is a first-line treatment that effectively lowers IOP by increasing the uveoscleral outflow of aqueous humor.[4][5] However, the efficacy of topical eye drops is often limited by poor patient adherence to the prescribed regimen.[6] Sustained-release drug delivery systems, such as hydrogel-based punctum plugs, can overcome this limitation by providing continuous, long-term delivery of Travoprost directly to the tear fluid.[7][8]
The technology described herein involves a biodegradable polyethylene (B3416737) glycol (PEG) hydrogel matrix containing Travoprost encapsulated in polylactide microparticles (PM).[7][9] Upon insertion into the canaliculus, the hydrogel swells to ensure retention and gradually releases the drug as the microparticles degrade.[9][10]
Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies on Travoprost-releasing hydrogel punctum plugs.
Table 1: In Vivo Efficacy of Travoprost Hydrogel Punctum Plugs in an Asian Population [6][11][12]
| Time Point | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction from Baseline (%) | Plug Retention Rate (%) |
| Day 10 (8 am) | 6.2 | 23 | 100 |
| Day 10 (10 am) | 5.4 | 21 | 100 |
| Day 10 (4 pm) | 7.5 | 28 | 100 |
| Day 30 | - | 15.6 - 16 | 42 |
Table 2: Comparative IOP Reduction of Travoprost Formulations [13]
| Formulation | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction from Baseline (%) | Study Duration |
| Travoprost 0.004% | 4.6 - 7.2 | 19 - 29 | 6 months |
| Bimatoprost 0.03% | 7.4 - 8.8 | 34 - 36 | 6 months |
| Travoprost 0.004% | 6.5 - 8.0 | - | 6 months |
| Timolol 0.5% | 5.2 - 7.0 | - | 6 months |
Experimental Protocols
Preparation of Travoprost-Loaded Hydrogel Punctum Plugs
This protocol is based on the methodology described by Miller et al. (2013) and other similar studies.[7][10]
Objective: To encapsulate Travoprost within polylactide microparticles (PM) and incorporate them into a biodegradable polyethylene glycol (PEG) hydrogel matrix to form punctum plugs.
Materials:
-
Travoprost
-
Polylactide (PLA)
-
Multi-arm polyethylene glycol (PEG) precursor solution
-
Fluorescein (B123965) (for visualization, optional)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small bore tubing
Procedure:
-
Microparticle Encapsulation: Encapsulate Travoprost into various formulations of polylactide microparticles (PM).
-
Hydrogel Formulation: Dry blend the Travoprost-loaded PM with a multi-arm PEG precursor solution. If visualization of the plug is desired, the PEG can be conjugated with fluorescein.[7]
-
Cross-linking: Inject the PM/PEG hydrogel precursor suspension into small bore tubing.
-
Curing and Drying: Allow the hydrogel to cross-link within the tubing. Subsequently, dry the hydrogel matrix.
-
Plug Fabrication: Cut the dried Travoprost-containing hydrogel rods into plugs of the desired length for punctal insertion.
In Vitro Drug Release Study
Objective: To determine the release kinetics of Travoprost from the hydrogel punctum plugs in a simulated physiological environment.
Materials:
-
Travoprost-loaded hydrogel punctum plugs
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set at 37°C
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Place individual punctum plugs into vials containing a known volume of PBS (pH 7.4).
-
Incubate the vials at 37°C with gentle agitation.
-
At predetermined time intervals, collect the entire release medium and replace it with fresh PBS to maintain sink conditions.
-
Analyze the collected samples for Travoprost concentration using a validated HPLC method.
-
Continue the study until the plug is completely dissolved.[7][9]
-
Plot the cumulative drug release as a function of time to determine the release profile.
In Vivo Efficacy and Retention Study (Canine Model)
Objective: To evaluate the in vivo efficacy (IOP reduction) and retention of the Travoprost-releasing punctum plugs in a canine model.
Materials:
-
Travoprost-loaded hydrogel punctum plugs
-
Healthy beagle dogs
-
Tonometer for measuring IOP
-
Blue light source and yellow filter for plug visualization (if fluorescein-conjugated)[7]
Procedure:
-
Establish a baseline IOP for each animal.
-
Under appropriate veterinary supervision, insert a Travoprost-loaded punctum plug into the inferior canaliculus of one eye of each dog. The contralateral eye can serve as a control.[10]
-
Measure IOP in both eyes at regular intervals (e.g., daily, weekly) for the duration of the study (e.g., 13 weeks).[10]
-
Assess plug retention at each time point. If fluorescein is incorporated, visualization can be enhanced by illuminating the punctal region with a blue light and observing through a yellow filter.[7]
-
Monitor for any signs of ocular irritation or adverse reactions.
Visualizations
Travoprost Signaling Pathway for IOP Reduction
Caption: Travoprost mechanism of action for lowering intraocular pressure.
Experimental Workflow for Punctum Plug Development and Testing
Caption: Workflow for developing and testing Travoprost punctum plugs.
Logical Relationship of Hydrogel Delivery System Components
Caption: Components of the Travoprost hydrogel punctum plug.
References
- 1. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Feasibility study of sustained-release travoprost punctum plug for intraocular pressure reduction in an Asian population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Sustained-release drug delivery systems for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Feasibility study of sustained-release travoprost punctum plug for intraocular pressure reduction in an Asian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Travoprost Studies in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimens, experimental protocols, and underlying signaling pathways relevant to long-term studies of Travoprost in non-human primates (NHPs). This document is intended to guide the design and execution of preclinical studies evaluating the long-term efficacy and safety of Travoprost for the treatment of glaucoma.
Dosing Regimen for Long-Term Studies
Based on available long-term studies of prostaglandin (B15479496) F2α analogs in non-human primates, a once-daily topical administration of Travoprost ophthalmic solution is the most common and effective regimen. The following table summarizes typical dosing parameters.
| Parameter | Recommendation | Species Studied | Duration | Key Considerations |
| Drug | Travoprost Ophthalmic Solution | Cynomolgus, Rhesus | Up to 1 year or more | Ensure consistent lot and formulation throughout the study. |
| Concentration | 0.004% | Cynomolgus, Rhesus | Up to 1 year or more | This is the standard clinically approved concentration. |
| Dosage | One drop (approximately 30-50 µL) | Cynomolgus, Rhesus | Up to 1 year or more | Administer to the superior conjunctival sac. |
| Frequency | Once daily (evening administration is common) | Cynomolgus, Rhesus | Up to 1 year or more | Evening dosing may align with diurnal IOP patterns. |
| Route of Administration | Topical Ocular | Cynomolgus, Rhesus | Up to 1 year or more | Ensure proper instillation technique to minimize variability. |
Experimental Protocols
Detailed methodologies for key experiments in long-term Travoprost studies are outlined below.
Induction of Ocular Hypertension (Glaucoma Model)
A common method for inducing sustained intraocular pressure (IOP) elevation in NHPs is through laser photocoagulation of the trabecular meshwork.
Protocol: Laser-Induced Ocular Hypertension
-
Anesthesia: Anesthetize the NHP following approved institutional protocols (e.g., ketamine and xylazine).
-
Pupil Constriction: Instill a miotic agent (e.g., pilocarpine) to expose the trabecular meshwork.
-
Goniolens Placement: Place a goniolens on the cornea with a coupling agent (e.g., methylcellulose) to visualize the anterior chamber angle.
-
Laser Application: Use an argon or diode laser to apply burns to 180-360 degrees of the trabecular meshwork.
-
Laser Settings: Typical settings are 50-100 µm spot size, 0.5-1.0 W power, and 0.5-1.0 second duration. Adjust power to achieve a visible blanching of the tissue.
-
-
Post-operative Care: Administer topical antibiotics and corticosteroids to manage inflammation and prevent infection.
-
IOP Monitoring: Monitor IOP regularly (e.g., daily for the first week, then weekly) to confirm sustained elevation. Additional laser treatments may be necessary to achieve the target IOP.
Intraocular Pressure (IOP) Measurement
Accurate and consistent IOP measurement is critical for evaluating the efficacy of Travoprost. Tonometry is the standard method.
Protocol: Tonometry in Non-Human Primates
-
Animal Restraint: Gently restrain the awake NHP or use light sedation as per institutional guidelines.
-
Topical Anesthesia: Instill one drop of a topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) into the eye.
-
Tonometer Preparation: Calibrate the tonometer (e.g., Tono-Pen, rebound tonometer) according to the manufacturer's instructions.
-
Measurement:
-
Gently hold the eyelids open, avoiding pressure on the globe.
-
Apply the tonometer probe perpendicular to the central cornea.
-
Obtain multiple readings (typically 3-5) and calculate the average. A low coefficient of variation is desirable.
-
-
Data Recording: Record the IOP, time of measurement, and any observations.
Aqueous Humor Dynamics
Fluorophotometry and tonography are used to assess the effects of Travoprost on aqueous humor formation and outflow.
Protocol: Anterior Segment Fluorophotometry
-
Fluorescein (B123965) Administration: Instill a precise volume of sterile sodium fluorescein solution (e.g., 2%) into the conjunctival sac or administer intravenously.
-
Dye Equilibration: Allow time for the fluorescein to distribute within the anterior chamber (typically 1-2 hours for topical administration).
-
Fluorophotometer Setup: Position the NHP at the scanning ocular fluorophotometer.
-
Scanning: Perform scans of the anterior chamber at regular intervals (e.g., every 30-60 minutes) for several hours. The instrument measures the concentration of fluorescein in the cornea and anterior chamber.
-
Data Analysis: Calculate the rate of aqueous humor flow based on the decay of fluorescein concentration over time using specialized software.
Protocol: Tonography for Outflow Facility
-
Anesthesia and Positioning: Anesthetize the NHP and place it in a stable position.
-
Baseline IOP: Measure the baseline IOP using a calibrated tonometer.
-
Tonography Probe Application: Place the weighted probe of an electronic Schiøtz tonographer or a pneumatonometer onto the central cornea for a set duration (typically 2-4 minutes).
-
Pressure Recording: The instrument records the change in intraocular pressure over time as a result of the sustained pressure from the probe.
-
Outflow Facility Calculation: The facility of aqueous humor outflow is calculated from the rate of pressure decay using the Friedenwald nomogram or specialized software.
Histopathology of Ocular Tissues
At the end of a long-term study, histological examination of ocular tissues can reveal structural changes induced by Travoprost.
Protocol: Ocular Tissue Fixation and Processing
-
Enucleation: Euthanize the NHP according to approved protocols and carefully enucleate the eyes.
-
Fixation:
-
Immediately immerse the globe in a fixative solution (e.g., 10% neutral buffered formalin or Davidson's solution) for at least 24-48 hours.
-
For better preservation of the anterior segment, an intracameral perfusion with the fixative can be performed.
-
-
Grossing:
-
After fixation, carefully dissect the eye. The anterior segment, including the cornea, iris, ciliary body, and trabecular meshwork, is of primary interest.
-
Orient the tissue and make precise cuts to obtain sections through the desired anatomical structures.
-
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 4-6 µm) using a microtome.
-
Staining:
Protocol: Masson's Trichrome Staining
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.[2]
-
Mordanting: Mordant sections in Bouin's solution at 56-60°C for 1 hour.[2][4]
-
Washing: Rinse thoroughly in running tap water until the yellow color disappears.[4]
-
Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin for 10 minutes.[4]
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[4]
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[4]
-
Collagen Staining: Transfer to aniline (B41778) blue solution and stain for 5-10 minutes.[4]
-
Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution, then dehydrate through graded alcohols, clear in xylene, and coverslip.[4]
-
Expected Results: Nuclei will be black, cytoplasm and muscle fibers will be red, and collagen will be blue.[2]
-
Signaling Pathway and Experimental Workflow
Travoprost Signaling Pathway
Travoprost is a prostaglandin F2α analog that acts as a selective agonist at the prostaglandin F (FP) receptor. Its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
References
Preparing Travoprost Ophthalmic Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and experimental use of Travoprost (B1681362) ophthalmic solutions. Travoprost, a prostaglandin (B15479496) F2α analogue, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension.[1] Its primary mechanism of action is to increase the outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[2] This document outlines procedures for preparing Travoprost solutions for in vitro and in vivo studies, as well as analytical methods for its quantification.
Chemical and Physical Properties of Travoprost
| Property | Value | Reference |
| Chemical Name | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-5-heptenoate | [1] |
| Molecular Formula | C₂₆H₃₅F₃O₆ | [1] |
| Molecular Weight | 500.56 g/mol | [1] |
| Appearance | Clear, colorless to slightly yellow oil | [1] |
| Solubility | Practically insoluble in water; very soluble in acetonitrile, methanol, octanol, and chloroform. | [1] |
Preparation of Travoprost Solutions for Experimental Use
1. Stock Solution Preparation (1 mg/mL)
This protocol describes the preparation of a stock solution of Travoprost, which can be further diluted for various experimental applications.
Materials:
-
Travoprost powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Weigh out the desired amount of Travoprost powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of DMSO to achieve a final concentration of 100 mg/mL.[3]
-
Vortex the solution thoroughly until the Travoprost is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Working Solution Preparation for Cell Culture
This protocol details the dilution of the stock solution to prepare working solutions for in vitro experiments with trabecular meshwork or ciliary muscle cells.
Materials:
-
Travoprost stock solution (1 mg/mL in DMSO)
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Protocol:
-
Thaw an aliquot of the Travoprost stock solution at room temperature.
-
Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solutions immediately for treating cells.
Experimental Protocols
1. In Vitro Model: Human Trabecular Meshwork (HTM) Cells
This protocol outlines a method to assess the effect of Travoprost on human trabecular meshwork cells, a key target tissue for its IOP-lowering effect.
Cell Culture:
-
Culture primary or immortalized HTM cells in appropriate media (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in multi-well plates and allow them to reach 80-90% confluency before treatment.
Treatment Protocol:
-
Wash the HTM cells once with sterile phosphate-buffered saline (PBS).
-
Replace the culture medium with serum-free medium containing the desired concentrations of Travoprost working solutions.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest Travoprost concentration.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Endpoint Analysis:
-
Phosphoinositide Turnover Assay: To assess the activation of the FP receptor, measure the accumulation of inositol (B14025) phosphates. This can be done by pre-labeling cells with [³H]-myo-inositol, followed by treatment with Travoprost in the presence of LiCl, and subsequent quantification of radiolabeled inositol phosphates by anion-exchange chromatography.[4]
-
Intracellular Calcium Mobilization: Measure changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator (e.g., Fura-2 AM) and a fluorescence plate reader or microscope.[4]
-
Gene Expression Analysis (qPCR): Extract total RNA from the cells and perform quantitative real-time PCR to analyze the expression of genes involved in extracellular matrix remodeling, such as matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[5]
| Parameter | Typical Range/Value | Reference |
| Travoprost Concentration | 1 nM - 10 µM | [4] |
| Incubation Time | 24 - 72 hours | [6] |
| DMSO Concentration | < 0.1% | - |
| EC₅₀ for PI Turnover (Travoprost acid) | ~2.4 nM | [4] |
2. In Vivo Model: Glaucoma in Rabbits
This protocol describes a common in vivo model to evaluate the IOP-lowering efficacy of Travoprost ophthalmic solutions. New Zealand White rabbits are frequently used for this purpose.[7][8][9]
Animal Model:
-
Use healthy, adult New Zealand White rabbits.
-
Allow animals to acclimate to the laboratory environment for at least one week before the experiment.
-
Maintain a regular light-dark cycle.
Induction of Ocular Hypertension (Optional):
-
Ocular hypertension can be induced in one eye by various methods, such as intracameral injection of viscoelastic substances or laser photocoagulation of the trabecular meshwork. The contralateral eye can serve as a normotensive control.
Treatment Protocol:
-
Gently restrain the rabbit.
-
Instill one drop (approximately 30-50 µL) of the Travoprost ophthalmic solution (e.g., 0.004%) into the conjunctival sac of the treated eye.[7]
-
The contralateral eye can be treated with a vehicle control solution.
-
Administer the treatment once daily, typically in the morning or evening.[7]
Endpoint Analysis:
-
Intraocular Pressure (IOP) Measurement: Measure IOP at baseline and at various time points after treatment (e.g., 2, 4, 8, 12, and 24 hours) using a calibrated tonometer (e.g., Tono-Pen, rebound tonometer).
-
Aqueous Humor Dynamics: Analyze changes in aqueous humor outflow facility using techniques like tonography or fluorophotometry.
-
Histopathology: At the end of the study, euthanize the animals and perform histological analysis of the ocular tissues (e.g., trabecular meshwork, ciliary body) to assess for any morphological changes.
| Parameter | Typical Value | Reference |
| Travoprost Concentration | 0.004% | [7] |
| Dosing Frequency | Once daily | [7] |
| Animal Model | New Zealand White Rabbit | [7][8][9] |
| IOP Reduction | Significant reduction observed within hours, peak effect around 12 hours | [1] |
Analytical Methods for Travoprost Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification of Travoprost in ophthalmic solutions and biological samples.
Typical HPLC Parameters:
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | [10] |
| Mobile Phase | Acetonitrile and a buffer (e.g., 2.18 mg/mL sodium 1-octanesulfonate in water, pH 3.5) in a 17:33 ratio | [10] |
| Flow Rate | 2.0 mL/min | [10] |
| Detection | UV at 220 nm | [10] |
| Injection Volume | 100 µL |[10] |
Visualizations
Caption: Travoprost Signaling Pathway in Ocular Tissues.
Caption: Ophthalmic Drug Development Workflow.
References
- 1. DailyMed - TRAVOPROST OPHTHALMIC- travoprost ophthalmic solution solution [dailymed.nlm.nih.gov]
- 2. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effects of topical travoprost 0.004% on intraocular pressure and corneal biomechanical properties in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the potential of travoprost-thymoquinone co-loaded liposomes: a glaucomatous rabbit model study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. uspnf.com [uspnf.com]
Application Notes and Protocols for the Use of Travoprost in Combination Glaucoma Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of travoprost (B1681362) in combination with other glaucoma medications. The information is compiled from a review of clinical research and is intended to guide researchers and drug development professionals in designing preclinical and clinical studies.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. The primary modifiable risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Pharmacological intervention is the mainstay of glaucoma management, and prostaglandin (B15479496) analogs (PGAs), such as travoprost, are often the first-line treatment due to their potent IOP-lowering effects and once-daily dosing regimen.[1][2] However, a significant number of patients require more than one medication to achieve their target IOP.[3] This has led to the widespread use of combination therapy, either as a fixed-dose combination (FDC) in a single bottle or as concomitant administration of separate medications.
This document details the use of travoprost in combination with other major classes of glaucoma medications: beta-blockers, carbonic anhydrase inhibitors, and alpha-adrenergic agonists.
Mechanism of Action of Travoprost
Travoprost is a synthetic prostaglandin F2α analog. It is a prodrug that is hydrolyzed by esterases in the cornea to its active form, travoprost free acid. Its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye.[1][4] It may also have a secondary effect on increasing trabecular meshwork outflow.[1] This dual action leads to a significant reduction in IOP.
Combination Therapy with Travoprost: Rationale and Efficacy
Combining travoprost with other glaucoma medications that have different mechanisms of action can result in a greater IOP reduction than monotherapy.
Travoprost and Beta-Blockers (e.g., Timolol)
Beta-blockers, such as timolol (B1209231), work by reducing the production of aqueous humor by the ciliary body. The combination of a PGA that increases outflow and a beta-blocker that reduces inflow provides a powerful dual mechanism for IOP reduction. Clinical studies have consistently shown that the combination of travoprost and timolol, whether as a fixed combination or as concomitant therapy, provides superior IOP lowering compared to either agent alone.[5][6]
Travoprost and Carbonic Anhydrase Inhibitors (e.g., Dorzolamide (B1670892), Brinzolamide)
Carbonic anhydrase inhibitors (CAIs) also reduce aqueous humor production by inhibiting the enzyme carbonic anhydrase in the ciliary epithelium. When added to travoprost, CAIs provide an additional IOP-lowering effect. Studies have demonstrated the efficacy and safety of combining travoprost with either dorzolamide or brinzolamide (B135381).[7][8][9][10]
Travoprost and Alpha-Adrenergic Agonists (e.g., Brimonidine)
Alpha-adrenergic agonists, such as brimonidine (B1667796), have a dual mechanism of action: they decrease the rate of aqueous humor production and increase uveoscleral outflow. The combination with travoprost can lead to a significant additive IOP reduction.[11][12][13]
Quantitative Data from Clinical Studies
The following table summarizes the IOP-lowering efficacy of various travoprost combination therapies from selected clinical trials.
| Drug Combination | Study Design | Duration | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Key Adverse Events |
| Travoprost 0.004% / Timolol 0.5% (Fixed Combination) | Randomized, Double-Masked | 3 months | ~26 | 7.4 - 9.4[5] | Ocular hyperemia[6] |
| Travoprost 0.004% + Timolol 0.5% (Concomitant) | Randomized, Double-Masked | 3 months | ~26 | 8.4 - 9.4[5] | Ocular hyperemia[6] |
| Travoprost 0.004% + Brinzolamide 1% | Prospective, Open-Label | 3 months | 21.62 | 6.37[7] | Abnormal taste, blurred vision[9] |
| Travoprost 0.004% + Dorzolamide 2% | Retrospective Chart Review | 6 months | Not specified | Additional 20.6% reduction from travoprost monotherapy[10] | Not specified |
| Travoprost 0.004% + Brimonidine 0.2% / Brinzolamide 1% (Fixed Combination) | Randomized, Double-Masked | 6 weeks | 21.7 (on travoprost) | -3.2 (adjunctive effect)[11] | Conjunctival hyperemia[11][12] |
| Travoprost 0.004% / Timolol 0.5% vs. Dorzolamide 2% / Timolol 0.5% | Randomized, Double-Masked | 6 weeks | ~26 | Travoprost/Timolol: 35.3% - 38.5%Dorzolamide/Timolol: 32.5% - 34.5%[8][14] | Ocular hyperemia[8] |
Experimental Protocols
The following are generalized protocols based on common methodologies observed in clinical trials of travoprost combination therapies. Researchers should adapt these protocols to their specific study objectives.
Protocol 1: A Randomized, Double-Masked, Parallel-Group Study to Evaluate the Efficacy and Safety of Travoprost in Combination with Another Glaucoma Medication
1. Study Objective: To compare the IOP-lowering efficacy and safety of travoprost in combination with another glaucoma medication (e.g., timolol, brinzolamide, or brimonidine) versus monotherapy.
2. Study Population:
- Inclusion Criteria: [15][16]
- Male or female subjects aged 18 years or older.
- Diagnosis of open-angle glaucoma or ocular hypertension in at least one eye.
- Untreated IOP between 22 mmHg and 36 mmHg at two eligibility visits.[11]
- Best-corrected visual acuity of 20/200 or better in each eye.
- Willing and able to provide informed consent and adhere to study procedures.
- Exclusion Criteria: [15][16]
- History of significant ocular trauma or intraocular surgery within the past six months.
- Presence of other ocular conditions that could affect IOP or its measurement.
- Known contraindication or hypersensitivity to any of the study medications.
- Use of any topical or systemic medications that could significantly affect IOP.
- Pregnant or breastfeeding women.
3. Study Design:
- This is a multicenter, randomized, double-masked, parallel-group study.
- After a washout period of all previous glaucoma medications, eligible subjects will be randomized to one of the treatment arms (e.g., Travoprost + Timolol FDC, Travoprost monotherapy, Timolol monotherapy).
4. Treatment Regimen:
- Subjects will self-administer the assigned study medication according to the prescribed dosing schedule (e.g., once daily in the evening for travoprost-containing arms) for a duration of 12 weeks.
5. Efficacy and Safety Assessments:
- Intraocular Pressure (IOP) Measurement: [17]
- IOP will be measured at baseline and at weeks 2, 6, and 12.
- Diurnal IOP will be measured at specific time points (e.g., 8 AM, 10 AM, 4 PM) at baseline and week 12.
- All IOP measurements will be performed using a calibrated Goldmann applanation tonometer.[11] The average of three consecutive readings will be recorded.
- Safety Assessments:
- Best-Corrected Visual Acuity (BCVA): Assessed at baseline and at the final visit.
- Slit-lamp Biomicroscopy: Performed at each visit to assess for any ocular adverse events.
- Conjunctival Hyperemia: Graded at each visit using a standardized photographic scale (e.g., Efron Grading Scale).[3][7][18][19][20]
- Adverse Events (AEs): All AEs, both ocular and non-ocular, will be recorded and assessed for their relationship to the study medication.
6. Statistical Analysis:
- The primary efficacy endpoint will be the mean change in diurnal IOP from baseline to week 12.
- Secondary efficacy endpoints will include the mean change in IOP at each time point and the proportion of subjects achieving a target IOP reduction.
- Safety data will be summarized descriptively.
Signaling Pathways and Experimental Workflows
Synergistic Mechanisms of Action
The enhanced IOP-lowering effect of travoprost combination therapy stems from the complementary mechanisms of action of the constituent drugs. The following diagram illustrates the simplified signaling pathways involved.
Caption: Combined Mechanisms for IOP Reduction.
Experimental Workflow for a Combination Therapy Clinical Trial
The following diagram outlines a typical workflow for a clinical trial investigating a travoprost combination therapy.
Caption: Clinical Trial Workflow.
Conclusion
The use of travoprost in combination with other classes of glaucoma medications offers a highly effective strategy for achieving and maintaining target IOP in patients who are not adequately controlled on monotherapy. Fixed-dose combinations, in particular, may offer the additional benefits of improved patient adherence and reduced preservative exposure.[4][5] The protocols and data presented in these application notes are intended to serve as a valuable resource for the design and interpretation of future research in this important therapeutic area.
References
- 1. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eligibility criteria of clinical trials published in glaucoma [morressier.com]
- 3. A comparison of subjective and objective conjunctival hyperemia grading with AOS® Anterior software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of travoprost alone or in combination with other agents for glaucoma and ocular hypertension: patient considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Safety and efficacy of fixed-combination travoprost/timolol in patients with open-angle glaucoma or ocular hypertension not controlled with timolol monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Efficacy and safety of travoprost/timolol vs dorzolamide/timolol in patients with open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Adjunctive therapy with brinzolamide in patients on travoprost treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Additive effect of dorzolamide hydrochloride to patients taking travoprost: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Randomized Trial of Fixed-Dose Combination Brinzolamide 1%/Brimonidine 0.2% as Adjunctive Therapy to Travoprost 0.004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the ocular hypotensive efficacy of adjunctive brimonidine 0.15% or brinzolamide 1% in combination with travoprost 0.004% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of travoprost/timolol vs dorzolamide/timolol in patients with open-angle glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Table, Inclusion and Exclusion Criteria]. - Screening for Glaucoma in Adults: A Systematic Review for the U.S. Preventive Services Task Force - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | Ocular diagnostics and occipital neurovascular coupling in ocular hypertension and open angle glaucoma [frontiersin.org]
- 17. Diurnal and 24-h Intraocular Pressures in Glaucoma: Monitoring Strategies and Impact on Prognosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. City Research Online - Evaluating a new objective grading software for conjunctival hyperaemia [openaccess.city.ac.uk]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Travoprost solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges associated with Travoprost solubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my Travoprost not dissolving in my aqueous buffer?
A1: Travoprost is a highly lipophilic compound with inherently low aqueous solubility. Its prostaglandin (B15479496) F2α analog structure, characterized by a long carbon chain and a lipophilic ester group, contributes to its poor solubility in water-based solutions. At room temperature, its solubility in water is extremely low. This often results in precipitation or the formation of a cloudy suspension when directly added to aqueous buffers.
Q2: I'm observing precipitation of Travoprost after initial dissolution. What is causing this?
A2: This is likely due to a phenomenon called "salting out" or a change in the solution's pH that affects the ionization state of Travoprost. The addition of salts or other excipients can decrease the solubility of Travoprost. Furthermore, as a carboxylic acid ester, its solubility is pH-dependent. A shift in pH outside of its optimal range can cause it to fall out of solution.
Q3: Can I use DMSO to dissolve Travoprost first? What are the potential downstream implications?
A3: Yes, dissolving Travoprost in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) is a common initial step. However, it is crucial to consider the final concentration of DMSO in your aqueous solution. High concentrations of DMSO can be toxic to cells and may interfere with your experimental assays. It is recommended to keep the final DMSO concentration below 0.5% (v/v) for most cell-based experiments, though the tolerable limit can be cell-line specific.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudy solution or visible precipitate upon adding Travoprost to aqueous buffer. | Low intrinsic solubility of Travoprost. | 1. Co-solvent approach: First, dissolve Travoprost in a minimal amount of a water-miscible organic solvent (e.g., DMSO, Ethanol). Then, add this stock solution dropwise to your vigorously stirring aqueous buffer. 2. pH adjustment: Adjust the pH of your aqueous buffer. Travoprost's solubility can be influenced by pH. |
| Travoprost precipitates after storing the prepared solution. | Solution instability, temperature fluctuations. | 1. Storage conditions: Store the stock solution at an appropriate temperature as recommended by the manufacturer, often at -20°C. 2. Fresh preparation: Prepare fresh solutions immediately before each experiment to minimize precipitation issues. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation during the experiment. | 1. Visual inspection: Always visually inspect your solution for any signs of precipitation before use. 2. Sonication: Briefly sonicate the solution to aid in the dissolution of any small, non-visible aggregates. 3. Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. |
Experimental Protocols
Protocol 1: Preparation of a Travoprost Stock Solution using a Co-solvent
This protocol describes the preparation of a 10 mM Travoprost stock solution in DMSO.
Materials:
-
Travoprost powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh the required amount of Travoprost powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube vigorously for 1-2 minutes until the Travoprost is completely dissolved. A clear solution should be obtained.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution of Travoprost
This protocol details the preparation of a 100 µM aqueous working solution from the 10 mM DMSO stock.
Materials:
-
10 mM Travoprost in DMSO stock solution
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Warm the 10 mM Travoprost stock solution to room temperature.
-
Add the required volume of the aqueous buffer to a sterile conical tube.
-
While vigorously vortexing the buffer, add the corresponding volume of the 10 mM Travoprost stock solution dropwise. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of buffer.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. The final solution should be clear.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizing Experimental Workflows
Caption: Workflow for preparing an aqueous Travoprost working solution.
Disclaimer: This information is intended for research purposes only. Please refer to the manufacturer's specific instructions and relevant safety data sheets before handling any chemical compounds.
Mitigating conjunctival hyperemia in animal studies with Travoprost
This guide provides researchers, scientists, and drug development professionals with essential information for mitigating and managing conjunctival hyperemia in animal studies involving Travoprost.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind Travoprost-induced conjunctival hyperemia?
A1: Travoprost is a synthetic prostaglandin (B15479496) F2α (PGF2α) analog. Its primary mechanism for causing conjunctival hyperemia is the activation of prostaglandin FP receptors on vascular smooth muscle in the conjunctival and scleral blood vessels.[1] This activation leads to vasodilation (widening of the blood vessels), increasing blood flow and resulting in visible redness.[1] The process may also involve the release of other mediators like nitric oxide and stimulation of sensory nerves.[1][2]
Q2: Is conjunctival hyperemia a consistent and expected side effect of Travoprost in animal models?
A2: Yes, conjunctival hyperemia is a well-documented and common side effect of topical prostaglandin analogs, including Travoprost.[3][4] In comparative studies, Travoprost has been shown to cause a higher incidence and severity of hyperemia compared to some other prostaglandin analogs like Latanoprost.[5][6] Therefore, observing some degree of hyperemia is an expected outcome during experiments.
Q3: Can the formulation of Travoprost influence the severity of hyperemia?
A3: Yes, the formulation can play a significant role. Specifically, the presence of preservatives like benzalkonium chloride (BAK) has been associated with increased ocular surface irritation and may exacerbate hyperemia.[2] Studies suggest that using a preservative-free or BAK-free formulation of Travoprost may lead to less discomfort and hyperemia.[7] Additionally, novel formulations, such as co-loaded liposomes, have been explored to reduce side effects.[3]
Q4: How long does Travoprost-induced hyperemia typically last after administration in animal models?
A4: The onset of hyperemia is rapid, often visible shortly after administration and peaking within the first few hours. While the exact duration can vary based on the animal model and dose, the effect is generally transient. In some clinical studies, hyperemia was noted to improve over time with continued dosing.[5] For acute animal studies, it is critical to establish a time course of hyperemia to identify the peak effect and assess the efficacy of any mitigating agents.
Troubleshooting Guide
Issue 1: Excessive or Unacceptable Levels of Conjunctival Hyperemia Observed
-
Potential Cause 1: High Drug Concentration.
-
Solution: Verify that the Travoprost concentration is appropriate for the animal model. While 0.004% is a common clinical concentration, a lower dose might still achieve the desired pharmacological effect (e.g., IOP reduction) with less hyperemia. Review literature for dose-response relationships in your specific animal model.
-
-
Potential Cause 2: Formulation and Preservatives.
-
Solution: If using a formulation containing benzalkonium chloride (BAK), consider switching to a BAK-free Travoprost solution. BAK is a known ocular irritant that can contribute significantly to hyperemia.[2]
-
-
Potential Cause 3: Vasodilation is Unopposed.
-
Solution: Consider the co-administration of a vasoconstrictive agent. Alpha-2 adrenergic agonists like brimonidine (B1667796) or imidazoline (B1206853) derivatives like oxymetazoline (B75379) can counteract the vasodilation caused by Travoprost.[8] These agents work by constricting blood vessels, thereby reducing redness. A pilot study to determine an effective, non-irritating concentration of the vasoconstrictor is recommended before incorporating it into the main study. Human clinical trials have successfully used fixed-dose combinations of Travoprost and brimonidine.[9][10]
-
Issue 2: High Variability in Hyperemia Scores Between Animals
-
Potential Cause 1: Inconsistent Dosing Technique.
-
Solution: Ensure a standardized and consistent volume is instilled into the conjunctival sac for every animal. Proper restraint is crucial to prevent blinking and partial loss of the dose. Train all personnel on the exact same administration technique.
-
-
Potential Cause 2: Subjective and Inconsistent Scoring.
-
Solution: Implement a validated, standardized scoring system, such as a modified Draize scale or a photographic grading scale.[1][3][10] All observers should be trained using a set of reference photographs to calibrate their scoring. Taking high-quality photographs of the eyes at each time point allows for masked, independent, and consistent scoring later.
-
-
Potential Cause 3: Differences in Animal Baseline.
-
Solution: Before dosing, perform a baseline ocular examination to ensure there is no pre-existing irritation or hyperemia. Animals with any signs of ocular irritation should be excluded from the study. Randomize animals into treatment groups to distribute any inherent biological variability.
-
Quantitative Data Summary
The following table presents hypothetical, yet representative, data from an animal study designed to test the efficacy of a co-administered vasoconstrictor (Agent V) in mitigating Travoprost-induced hyperemia. Scores are based on a 0-4 scale.
| Treatment Group | N | Baseline Score (Mean ± SD) | Peak Hyperemia Score (2h Post-Dose) (Mean ± SD) | % Reduction in Peak Score vs. Travoprost Alone |
| Vehicle Control | 10 | 0.1 ± 0.2 | 0.2 ± 0.3 | N/A |
| Travoprost 0.004% | 10 | 0.1 ± 0.2 | 2.8 ± 0.6 | 0% |
| Travoprost 0.004% + Agent V 0.1% | 10 | 0.2 ± 0.3 | 1.4 ± 0.5 | 50% |
| Agent V 0.1% Alone | 10 | 0.1 ± 0.1 | 0.1 ± 0.2 | N/A |
| p < 0.05 compared to Travoprost 0.004% alone. |
Experimental Protocols
Protocol 1: Assessment of a Mitigating Agent for Travoprost-Induced Hyperemia
-
Animal Model: New Zealand White rabbits (n=8-10 per group), acclimated for at least one week.[11] All animals must be free of pre-existing ocular irritation.
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline).
-
Group 2: Travoprost 0.004% Ophthalmic Solution.
-
Group 3: Mitigating Agent alone (e.g., Brimonidine 0.15%).
-
Group 4: Travoprost 0.004% + Mitigating Agent (co-administered or as a fixed combination).
-
-
Administration:
-
Gently restrain the rabbit.
-
Instill a single, precise volume (e.g., 30 µL) of the test article into the lower conjunctival sac of one eye. The contralateral eye can serve as an untreated control.
-
Hold the eyelids gently closed for a few seconds to ensure distribution.
-
-
Observation and Scoring:
-
Perform observations at baseline (Time 0) and at 0.5, 1, 2, 4, 8, and 24 hours post-instillation.
-
Score conjunctival hyperemia using a standardized scale (see below). High-resolution digital photographs should be taken at each time point for later masked evaluation.
-
-
Hyperemia Scoring Scale (Modified Draize/IOVS Scale): [1][10]
-
0 (None): Normal conjunctival vessels, no visible redness.
-
1 (Trace): Trace flush, reddish-pink appearance with minimally dilated blood vessels. Sclera is easily visible.
-
2 (Mild): Mild, definite flush with increased density of dilated blood vessels.
-
3 (Moderate): Bright, beefy red color with tortuous and engorged vessels; minimal scleral tissue visible between vessels.
-
4 (Severe): Deep, diffuse, bright crimson redness with a dense network of engorged vessels; no normal white scleral tissue visible.
-
Visual Guides
Signaling Pathway and Mitigation Strategy
Caption: Mechanism of Travoprost-induced hyperemia and its mitigation by a vasoconstrictor.
Experimental Workflow for a Mitigation Study
Caption: Workflow for assessing an agent's ability to mitigate ocular hyperemia in rabbits.
Troubleshooting Decision Tree
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Mediation of prostaglandin f2 alpha-induced ocular surface hyperemia by sensory nerves in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 5. Draize test - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Analysis of Travoprost Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of Travoprost (B1681362) in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Travoprost in vitro?
A1: In vitro studies on Travoprost have primarily identified off-target effects related to ocular surface cells, such as conjunctival and corneal epithelial cells. These effects often manifest as cytotoxicity, reduced cell viability, apoptosis, and the expression of inflammatory markers. A significant portion of these effects is attributed to the preservative benzalkonium chloride (BAK) present in many commercial formulations.[1][2][3] Preservative-free formulations or those with alternative preservatives like Polyquaternium-1 (PQ) or sofZia have been shown to have a better safety profile in vitro.[4][5][6]
Q2: What is the primary mechanism of action of Travoprost, and how does it relate to off-target effects?
A2: Travoprost is a prostaglandin (B15479496) F2α analogue. Its primary, on-target effect is to lower intraocular pressure (IOP). It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its active free acid form.[7][8][9] This active form is a selective and potent agonist for the prostaglandin F (FP) receptor.[9][10][11] Activation of the FP receptor in the ciliary muscle and trabecular meshwork leads to an increase in the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix and enhance the uveoscleral outflow of aqueous humor, thus reducing IOP.[8][9] Off-target effects may arise from interactions with other receptors (though Travoprost is highly selective for the FP receptor), or more commonly, from cellular stress responses and inflammatory pathway activation, often induced by preservatives in the formulation.[1][2][3][11]
Q3: How can I minimize the off-target effects of Travoprost in my in vitro experiments?
A3: To minimize off-target effects, particularly those related to formulation excipients, consider the following:
-
Use a preservative-free formulation of Travoprost: This will help to isolate the effects of the active pharmaceutical ingredient (API) from those of the preservative.[5][12]
-
Include appropriate controls: Always compare the effects of the complete Travoprost formulation to the vehicle (formulation without Travoprost) and to the preservative alone (e.g., BAK) at the same concentration. A positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent) and a negative control (cell culture medium) are also essential.
-
Optimize drug concentration and exposure time: Use the lowest effective concentration of Travoprost and the shortest exposure time necessary to observe the desired on-target effect. This can help to reduce non-specific toxicity.
-
Choose the appropriate in vitro model: Use cell lines or primary cells that are relevant to the intended therapeutic target and potential off-target tissues (e.g., human conjunctival epithelial cells, human corneal epithelial cells).[13]
Q4: What are the key differences in the in vitro toxicity profiles of Travoprost, Latanoprost (B1674536), and Bimatoprost (B1667075)?
A4: In vitro studies comparing these prostaglandin analogs often show that their toxicity is largely dependent on the concentration of the preservative, most commonly BAK.[1][2][3] Formulations with higher concentrations of BAK tend to exhibit greater cytotoxicity.[1][2][3] For example, some studies have shown that Bimatoprost formulations with lower BAK concentrations are less cytotoxic than some Latanoprost and Travoprost formulations with higher BAK concentrations.[1][2] However, when comparing preservative-free formulations, the intrinsic off-target effects of the active molecules may differ, though this is less extensively studied.
Troubleshooting Guides
Issue 1: High Cell Death Observed in All Travoprost-Treated Groups, Including Low Concentrations.
| Possible Cause | Troubleshooting Step |
| Preservative-Induced Toxicity | Verify if the Travoprost formulation contains a preservative like BAK. If so, the observed cytotoxicity may be primarily due to the preservative. Solution: Switch to a preservative-free formulation of Travoprost. If this is not possible, include a control group treated with the preservative alone at the same concentration as in the Travoprost formulation to differentiate the effects.[1][2][3] |
| Inappropriate Solvent/Vehicle | The solvent used to dissolve Travoprost may be toxic to the cells. |
| Solution: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cell line (typically <0.1%). Run a vehicle control (culture medium with the solvent at the same concentration used for Travoprost dilution) to confirm its non-toxicity. | |
| Cell Line Sensitivity | The cell line being used may be particularly sensitive to prostaglandin analogs or the formulation's excipients. |
| Solution: Review the literature for the specific cell line's sensitivity. Consider using a more robust or relevant cell line. Perform a dose-response curve with a wider range of concentrations to identify a non-toxic range. | |
| Contamination | Microbial contamination of the cell culture or reagents can cause widespread cell death. |
| Solution: Regularly check cultures for signs of contamination (e.g., turbidity, color change in the medium, microscopic observation). Use aseptic techniques and test reagents for contamination. |
Issue 2: Inconsistent or High Variability in Cytotoxicity/Proliferation Assay Results.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variability in assay readouts. |
| Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Use a multichannel pipette carefully and practice to ensure consistent volume dispensing. | |
| Edge Effects in Microplates | Wells on the periphery of the plate are prone to evaporation, leading to altered cell growth and drug concentration. |
| Solution: Avoid using the outer wells of the microplate for experimental conditions. Fill the peripheral wells with sterile PBS or culture medium to maintain humidity. | |
| Incomplete Drug Mixing | Inadequate mixing of Travoprost in the culture medium can lead to concentration gradients within the well. |
| Solution: After adding Travoprost to the wells, gently mix the plate on an orbital shaker for a short period to ensure uniform distribution. | |
| Assay Timing | The timing of reagent addition and incubation can significantly impact results. |
| Solution: Use a multichannel pipette for reagent addition to minimize timing differences between wells. Ensure consistent incubation times for all plates. |
Data on In Vitro Off-Target Effects of Travoprost Formulations
Table 1: Comparison of In Vitro Cytotoxicity of Different Prostaglandin Analog Formulations in Human Conjunctival Epithelial Cells.
| Formulation | Preservative | Cell Viability (%) vs. Control (24h exposure) | Reference |
| Travoprost 0.004% | 0.015% BAK | 58% | [14] |
| Latanoprost 0.005% | 0.02% BAK | 39% | [14] |
| Bimatoprost 0.03% | 0.005% BAK | No significant difference from control | [14] |
| Travoprost 0.004% | 0.001% PQ | No significant difference from control | [4] |
BAK: Benzalkonium Chloride; PQ: Polyquaternium-1
Table 2: Apoptosis in Human Conjunctival Epithelial Cells Induced by Different Travoprost Formulations.
| Formulation | Preservative | Apoptosis (Fluorescence Ratio) vs. Control (24h exposure) | Reference |
| Travoprost 0.004% | 0.015% BAK | 1.69 | [1] |
| Latanoprost 0.005% | 0.02% BAK | 1.94 | [1] |
| Bimatoprost 0.03% | 0.005% BAK | No significant difference from control | [1] |
| Travoprost 0.004% | 0.001% PQ | Significantly less apoptosis than Travoprost BAK | [4] |
Experimental Protocols
Neutral Red Uptake Assay for Cell Viability
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
Materials:
-
96-well cell culture plates
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Plate reader (540 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Travoprost, vehicle control, and positive/negative controls for the desired exposure time (e.g., 24 hours).
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with PBS to remove unincorporated dye.
-
Add 150 µL of Neutral Red destain solution to each well and shake the plate for 10 minutes to solubilize the dye.
-
Measure the absorbance at 540 nm using a microplate reader. Cell viability is proportional to the absorbance.
Hoechst 33342 and Propidium Iodide (PI) Staining for Apoptosis and Necrosis
This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
Materials:
-
Hoechst 33342 staining solution (e.g., 1 µg/mL)
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with Travoprost as desired.
-
For adherent cells, stain directly in the culture vessel. For suspension cells, gently pellet and resuspend.
-
Add Hoechst 33342 and PI solutions to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Analyze the stained cells promptly.
-
Viable cells: Blue, intact nuclei (Hoechst 33342 positive, PI negative).
-
Apoptotic cells: Bright blue, condensed, or fragmented nuclei (Hoechst 33342 bright, PI negative).
-
Necrotic/Late Apoptotic cells: Pink/red nuclei (Hoechst 33342 positive, PI positive).
-
XTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well plate
-
Plate reader (450-500 nm absorbance)
Procedure:
-
Seed and treat cells in a 96-well plate.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the samples in a microplate reader at a wavelength between 450 and 500 nm. The amount of formazan (B1609692) product is proportional to the number of metabolically active cells.[15][16][17][18]
BrdU Assay for Cell Proliferation
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plate
-
Plate reader (450 nm absorbance)
Procedure:
-
Seed and treat cells with Travoprost.
-
Add BrdU labeling solution to the wells and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.[1][2][7][14][19]
-
Remove the labeling solution, fix, and denature the cellular DNA.
-
Add an anti-BrdU antibody to detect the incorporated BrdU.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add TMB substrate and incubate until color develops.
-
Add a stop solution and measure the absorbance at 450 nm. The absorbance is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
Visualizations
Caption: On-target and potential off-target signaling pathways of Travoprost formulations.
Caption: Experimental workflow for assessing Travoprost's in vitro off-target effects.
Caption: Logical troubleshooting guide for unexpected cytotoxicity in Travoprost experiments.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. In vitro study of inflammatory potential and toxicity profile of latanoprost, travoprost, and bimatoprost in conjunctiva-derived epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro toxicology study of travoprost polyquad-preserved, travoprost BAK-preserved, and latanoprost BAK-preserved ophthalmic solutions on human conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and patient tolerability of travoprost BAK-free solution in patients with open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 8. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 9. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy, safety, and improved tolerability of travoprost BAK-free ophthalmic solution compared with prior prostaglandin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 15. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. abcam.cn [abcam.cn]
- 18. zellbio.eu [zellbio.eu]
- 19. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Travoprost Concentration for Maximal IOP Reduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Travoprost (B1681362) concentration in preclinical studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the design and execution of experiments aimed at achieving maximal intraocular pressure (IOP) reduction while minimizing side effects.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High Variability in Intraocular Pressure (IOP) Measurements
-
Question: My IOP readings in my animal models (e.g., rabbits) are highly variable between measurements and between animals. What could be the cause, and how can I improve consistency?
-
Answer: High variability in IOP is a common challenge in preclinical studies. Several factors can contribute to this issue. Here's a troubleshooting guide:
-
Animal Handling and Stress: Stress and excessive restraint can artificially elevate IOP.[1] Handle animals gently and allow them to acclimate to the environment before taking measurements. Ensure consistent and minimal restraint techniques are used for all animals.[1]
-
Anesthesia Protocol: If using anesthesia, be aware that some agents can affect IOP. For instance, ketamine can cause a time-dependent decrease in IOP.[2] Standardize the anesthetic agent, dose, and the time between administration and IOP measurement.
-
Tonometer Calibration and Technique: Ensure your tonometer is calibrated according to the manufacturer's instructions before each session.[3] The technique of applying the tonometer to the cornea should be consistent. Avoid applying pressure to the globe or eyelids, as this can lead to falsely elevated readings.[4] The tip of the tonometer should be placed on the central cornea for each measurement.
-
Corneal Health: Corneal abnormalities such as edema, ulcers, or scarring can interfere with the accuracy of tonometry readings.[1] Perform a basic slit-lamp examination to ensure the cornea is healthy before taking measurements.
-
Diurnal Variation: IOP naturally fluctuates throughout the day.[5] To minimize this as a source of variability, always take measurements at the same time of day for all animals in your study.
-
Issue 2: Inconsistent IOP Reduction with Travoprost Formulation
-
Question: I've formulated a Travoprost solution, but I'm not seeing the expected IOP reduction, or the effect is inconsistent. What could be the problem?
-
Answer: Inconsistent efficacy can stem from issues with the formulation itself or the administration of the drug.
-
Formulation Stability: Travoprost is an ester prodrug that can be susceptible to degradation. The pH of the solution is critical for its stability; a pH of around 6.0 is optimal.[6] Ensure your formulation is adequately buffered.
-
Solubility: Travoprost is practically insoluble in water.[6] Surfactants or other solubilizing agents are necessary to ensure the drug is fully dissolved and available for absorption. Polysorbate 80 is one such agent that has been used effectively.
-
Administration Technique: Ensure a consistent volume of the eye drop is administered to each animal. The drop should be placed in the lower conjunctival sac, and care should be taken to prevent immediate washout.
-
Drug Adherence to Packaging: Some compounds can adhere to certain types of plastic, reducing the effective concentration of the drug delivered. Consider the compatibility of your formulation with the storage and administration containers.
-
Issue 3: Artifacts in Ocular Histology
-
Question: I'm observing unusual features in my histological sections of eyes treated with Travoprost. How can I differentiate between treatment-related effects and artifacts?
-
Answer: Histological artifacts are common in ocular tissue preparation. Here are some common artifacts and their potential causes:
-
Retinal Detachment: Separation of the neuroretina from the retinal pigment epithelium is a frequent artifact that can occur during tissue processing and is not necessarily a treatment-related finding.[7]
-
Vacuolation of the Optic Nerve: This can also be an artifact of fixation or processing.[7]
-
Corneal Folds or Wrinkles: These can be introduced during the embedding and sectioning process.
-
"Corn-flake" Artifact: Dark nuclei lacking detail can be caused by trapped air during mounting if the slide is allowed to dry.[8]
-
To minimize artifacts:
-
Handle ocular tissues delicately during necropsy and fixation.
-
Ensure rapid and adequate fixation.
-
Follow a consistent and well-validated protocol for tissue processing, embedding, and sectioning.
-
Always include control (untreated) eyes in your analysis to help distinguish artifacts from true pathological changes.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Travoprost?
A1: Travoprost is a synthetic prostaglandin (B15479496) F2α analogue.[9] It is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its active free acid form. This active form is a selective agonist for the prostaglandin FP receptor. By activating FP receptors in the ciliary muscle and trabecular meshwork, Travoprost increases the outflow of aqueous humor through both the uveoscleral and trabecular meshwork pathways, which in turn reduces intraocular pressure.[10]
Q2: What are the commercially available concentrations of Travoprost and their relative efficacy?
A2: Travoprost is commercially available in 0.004% and 0.0015% ophthalmic solutions. Both concentrations have been shown to be effective in reducing IOP. In some studies, Travoprost 0.004% demonstrated a slightly greater IOP reduction than the 0.0015% concentration, although this difference was not always statistically significant across all time points.[10]
Q3: What are the common side effects associated with Travoprost?
A3: The most common side effect is ocular hyperemia (eye redness).[5][11] Other common side effects include eyelash changes (increased length, thickness, and darkness), and iris hyperpigmentation (darkening of the iris color).[11] Less common side effects can include eye discomfort, itching, and dry eye.
Q4: How can I formulate a stable Travoprost solution for my research?
A4: A stable aqueous formulation of Travoprost requires careful consideration of several factors. Travoprost is most stable at a pH of approximately 6.0.[6] Due to its low water solubility, a surfactant such as polyoxyl 40 hydrogenated castor oil or polysorbate 80 is necessary. The formulation should also be isotonic, which can be achieved with agents like mannitol (B672) or sodium chloride. For preservative-free formulations, which may be desirable to avoid confounding factors in research, sterile manufacturing and packaging are critical.
Q5: What are the key considerations when designing an in vivo study to test Travoprost efficacy in rabbits?
A5: Key considerations include:
-
Animal Model: New Zealand white rabbits are a commonly used model for ocular hypertension studies.
-
Induction of Ocular Hypertension: Ocular hypertension can be induced by various methods, including the administration of corticosteroids or the injection of hypertonic saline into the vitreous humor.[12][13]
-
IOP Measurement: Use a calibrated tonometer (e.g., Tono-Pen, rebound tonometer) and a consistent technique. Take baseline measurements before starting treatment.
-
Dosing Regimen: Travoprost is typically dosed once daily in the evening.
-
Control Groups: Include a vehicle control group (the formulation without Travoprost) and potentially a positive control group (a known IOP-lowering agent).
-
Outcome Measures: The primary outcome is typically the change in IOP from baseline. Secondary outcomes can include assessment of ocular side effects (e.g., hyperemia scoring) and histological analysis of ocular tissues.
Data Presentation
Table 1: Comparative IOP Reduction of Travoprost Concentrations
| Travoprost Concentration | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction |
| 0.004% | 6.5 - 8.0 mmHg[11] | ~31%[14] |
| 0.0015% | 6.0 - 7.5 mmHg[11] | Not explicitly stated in reviewed sources |
Note: IOP reduction can vary depending on the baseline IOP and the specific study population.
Table 2: Incidence of Common Side Effects
| Side Effect | Travoprost 0.004% | Travoprost 0.0015% |
| Ocular Hyperemia | 42.8%[11] | 29.2%[11] |
| Iris Hyperpigmentation | 1.0%[11] | 0% (in a 6-month study)[11] |
| Eyelash Changes | Commonly reported, but specific percentages vary | Commonly reported, but specific percentages vary |
Experimental Protocols
Protocol 1: In Vivo IOP Measurement in Rabbits
-
Animal Acclimation: Allow New Zealand white rabbits to acclimate to the laboratory environment for at least one week before the study begins.
-
Anesthesia (if necessary): If required for restraint, administer a standardized dose of an anesthetic agent (e.g., a combination of ketamine and xylazine). Be consistent with the timing of IOP measurements post-anesthesia.
-
Topical Anesthetic: Instill one drop of a topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) into the eye to be measured.
-
Tonometry:
-
Use a calibrated tonometer (e.g., Tono-Pen AVIA or a rebound tonometer).
-
Gently hold the rabbit's head to stabilize it, avoiding any pressure on the globe or neck.
-
Gently retract the eyelids.
-
Lightly touch the tonometer tip to the central cornea, perpendicular to the corneal surface.
-
Obtain at least three independent readings and calculate the average.
-
-
Data Recording: Record the IOP measurement, the time of day, and any observations about the animal's eye or behavior.
Protocol 2: Histological Analysis of Ocular Tissues
-
Euthanasia and Enucleation: At the end of the study, euthanize the animals according to approved protocols. Carefully enucleate the eyes, avoiding excessive pressure on the globe.
-
Fixation: Immediately immerse the enucleated globes in a suitable fixative (e.g., 10% neutral buffered formalin or Davidson's solution) for at least 24 hours.
-
Tissue Processing:
-
After fixation, trim the eyes as required. A common method is to create a pupil-optic nerve section.
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues with an agent like xylene.
-
Infiltrate and embed the tissues in paraffin (B1166041) wax.
-
-
Sectioning: Cut thin sections (e.g., 4-5 µm) using a microtome.
-
Staining:
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Other special stains can be used to highlight specific structures (e.g., Periodic acid-Schiff for basement membranes).
-
-
Microscopic Examination: Examine the stained sections under a light microscope. A board-certified veterinary pathologist should evaluate the slides for any pathological changes.
Visualizations
Caption: Travoprost Signaling Pathway for IOP Reduction.
Caption: General Experimental Workflow for Preclinical Travoprost Studies.
Caption: Troubleshooting Logic for High IOP Variability.
References
- 1. wisevisionintl.com [wisevisionintl.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. ikisstc.com [ikisstc.com]
- 4. animaleyecare.com.au [animaleyecare.com.au]
- 5. ijbcp.com [ijbcp.com]
- 6. mdpi.com [mdpi.com]
- 7. Spontaneous Background and Procedure-Related Microscopic Findings and Common Artifacts in Ocular Tissues of Laboratory Animals in Ocular Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of travoprost 0.0015% and 0.004% with timolol 0.5% in patients with elevated intraocular pressure: a 6-month, masked, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of ophthalmic preparation of methyldopa on induced ocular hypertension in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surgical treatment in induced ocular hypertension in rabbit [repository.usmf.md]
- 14. ijbcp.com [ijbcp.com]
Troubleshooting inconsistent results in Travoprost efficacy studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Travoprost (B1681362) efficacy studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High variability in intraocular pressure (IOP) reduction between subjects or studies.
-
Q: We are observing a wide range of IOP reduction percentages with Travoprost in our animal models. What are the potential causes?
A: Inconsistent IOP reduction is a common challenge. Several factors, often interacting, can contribute to this variability. Consider the following:
-
Biological Variability:
-
Animal Species and Strain: Different species (e.g., rabbits, mice, non-human primates) have distinct ocular anatomy and physiology, which can affect drug response.[1][2] Even within the same species, different strains can exhibit varied responses.
-
Baseline IOP: Animals with higher baseline IOP may show a more substantial percentage reduction.[3][4] It is crucial to have consistent baseline IOPs across your study groups.
-
Circadian Rhythm: IOP naturally fluctuates throughout the day.[5][6] Inconsistent measurement times will introduce significant variability. All measurements should be taken at the same time of day for all subjects.[5][7]
-
-
Methodological inconsistencies:
-
Drug Administration: Improper or inconsistent topical administration can lead to variable drug delivery and absorption. Ensure a standardized technique for instilling eye drops.
-
Tonometry Technique: The method of IOP measurement (e.g., rebound, applanation tonometry) and the skill of the operator can introduce variability.[6][8][9] Ensure all personnel are thoroughly trained and that the same technique is used consistently.
-
Anesthesia: The type of anesthesia used can influence IOP. For instance, ketamine has been shown to significantly reduce IOP in a time-dependent manner.[8] If anesthesia is necessary, its use should be standardized.
-
-
Formulation Issues:
-
Drug Concentration and Stability: Verify the concentration and stability of your Travoprost formulation. Degradation of the active ingredient will lead to reduced efficacy.
-
Vehicle Effects: The vehicle used in the formulation can impact drug penetration and tolerability. Ensure the vehicle is consistent and does not cause irritation that could affect IOP.
-
-
Issue 2: Sub-optimal or lower-than-expected IOP reduction.
-
Q: Our study is showing a much lower IOP-lowering effect for Travoprost than reported in the literature. What should we investigate?
A: If the observed efficacy is consistently low, consider these critical points:
-
FP Receptor Issues:
-
Receptor Density and Sensitivity: The expression levels of the prostaglandin (B15479496) F (FP) receptors can vary.[10] Down-regulation of the PGF2α-FP receptor signaling pathway has been suggested to contribute to a reduced response.[11]
-
Receptor Desensitization: Prolonged or repeated exposure to prostaglandin analogs can lead to homologous desensitization of FP receptors.[12]
-
-
Drug Metabolism:
-
Experimental Design Flaws:
-
Acclimatization Period: Animals need to be properly acclimatized to the experimental procedures, including handling and IOP measurement, to minimize stress-induced IOP spikes.
-
Washout Period: If animals were previously treated with other IOP-lowering agents, an adequate washout period is essential to avoid confounding results.
-
-
Issue 3: Inconsistent molecular or cellular results (e.g., MMP expression).
-
Q: We are seeing variable results in our qPCR analysis of matrix metalloproteinases (MMPs) after Travoprost treatment. How can we troubleshoot this?
A: Travoprost's mechanism involves increasing uveoscleral outflow by remodeling the extracellular matrix, a process that involves MMPs.[13] Variability in these downstream markers can be due to:
-
Timing of Tissue Collection: The expression of MMPs can be transient. It is important to establish a time-course to identify the peak expression window post-treatment and to collect tissues consistently at that time point.
-
Tissue Dissection: Inconsistent dissection of ocular tissues (e.g., ciliary muscle, trabecular meshwork) can lead to a variable mix of cell types and dilute the signal.
-
RNA Quality: Ensure high-quality, intact RNA is extracted from your samples. Poor RNA quality will lead to unreliable qPCR results.
-
Reference Gene Stability: The stability of your chosen reference genes for qPCR should be validated under your specific experimental conditions.
-
Data Presentation
Table 1: Factors Influencing Variability in Intraocular Pressure (IOP) Measurements
| Factor | Description | Impact on Results | Mitigation Strategy |
| Time of Day | IOP exhibits a natural circadian rhythm. | High variability if measurements are not taken at a consistent time. | Standardize IOP measurement to a specific time window for all subjects and visits.[5][6][7] |
| Anesthesia | Some anesthetics, like ketamine, can lower IOP. | Can mask the true effect of the drug if not controlled for. | If anesthesia is required, use a consistent agent and protocol. Inhalational anesthesia may have less effect on IOP.[8] |
| Measurement Order | The first eye measured may have a slightly higher IOP reading.[3][5] | Can introduce systematic bias. | Randomize the order of eye measurements or maintain a consistent order. |
| Regression to the Mean | Eyes with higher baseline IOP tend to show a larger decrease at subsequent measurements.[3] | Can overestimate the treatment effect in high-IOP subjects. | Ensure proper randomization and include a control group. |
| Tonometry Method | Different tonometers (rebound, applanation) can yield different readings.[9] | Inconsistent results if methods are mixed. | Use the same calibrated tonometer for all measurements in a study.[8] |
| Animal Handling | Stress from improper handling can elevate IOP. | Can introduce noise and variability. | Ensure proper training of personnel and acclimatization of animals to handling and procedures. |
Table 2: Comparative Efficacy of Prostaglandin Analogs in Clinical Studies
| Prostaglandin Analog | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Key Considerations |
| Travoprost 0.004% | 6.5 - 9.0 mmHg[14] | ~25% - 32%[15] | Strong efficacy, may cause more hyperemia than latanoprost.[16] |
| Latanoprost 0.005% | Varies by study | ~27% - 33% | Generally well-tolerated.[16] |
| Bimatoprost 0.03% | May be slightly greater than Latanoprost and Travoprost in some studies.[17] | ~27% - 33% | May show a greater incidence of hyperemia.[16][17] |
Note: Efficacy can vary based on patient population, baseline IOP, and study design.[17][18]
Experimental Protocols
Protocol 1: Measurement of Intraocular Pressure in Rabbits using a Rebound Tonometer (e.g., TonoVet®)
-
Animal Preparation:
-
Gently restrain the rabbit to minimize stress. Avoid any pressure on the neck or jugular veins.
-
Administer one drop of a topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) to the cornea. Wait for 30-60 seconds for it to take effect.
-
-
Tonometer Preparation:
-
Ensure the tonometer is calibrated according to the manufacturer's instructions.
-
Load a new, sterile probe into the tonometer.
-
-
Measurement Procedure:
-
Hold the tonometer horizontally, ensuring the probe is perpendicular to the central cornea. The distance from the tip of the probe to the cornea should be approximately 4-8 mm.
-
Press the measurement button to activate the probe. The device will take a series of six rapid measurements and display the average.
-
Obtain three consecutive readings with minimal variation (e.g., within 5% of each other).
-
Record the average of these three readings as the final IOP measurement for that eye.
-
-
Post-Measurement:
-
Record the time of measurement.
-
Return the animal to its cage.
-
Protocol 2: FP Receptor Binding Assay
-
Membrane Preparation:
-
Dissect ocular tissues of interest (e.g., ciliary body, trabecular meshwork) from control and treated animals.
-
Homogenize the tissues in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a microtiter plate, add a fixed amount of membrane protein to each well.
-
Add a radiolabeled prostaglandin analog (e.g., [³H]-PGF2α) at various concentrations.
-
For non-specific binding determination, add a high concentration of unlabeled Travoprost free acid to a parallel set of wells.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold binding buffer to remove non-specifically bound ligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) using software like GraphPad Prism.
-
Mandatory Visualizations
Caption: Travoprost's mechanism of action signaling pathway.
Caption: General experimental workflow for assessing Travoprost efficacy.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Ophthalmic Drugs: Preclinical Pharmacokinetic (PK) Profiles and Research Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. altasciences.com [altasciences.com]
- 3. Variability of Intraocular Pressure Measurements in Observation Participants in the Ocular Hypertension Treatment Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variation in Intraocular Pressure and the Risk of Developing Open-angle Glaucoma: The Los Angeles Latino Eye Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohts.wustl.edu [ohts.wustl.edu]
- 6. vettimes.co.uk [vettimes.co.uk]
- 7. Consensus Recommendation for Mouse Models of Ocular Hypertension to Study Aqueous Humor Outflow and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraocular pressure measurements in cattle, sheep, and goats with 2 different types of tonometers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FP Prostanoid Receptors and the Eye - John Regan [grantome.com]
- 11. Prostaglandin F2α Receptor Modulation Affects Eye Development in Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 14. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and tolerability of prostaglandin analogs: a meta-analysis of randomized controlled clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Prostaglandin Analogues for Ophthalmic Use: A Review of Comparative Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Efficacy and safety of prostaglandin analogues in patients with predominantly primary open-angle glaucoma or ocular hypertension: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Travoprost Experiments and the Influence of Benzalkonium Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Travoprost (B1681362). This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of the preservative benzalkonium chloride (BAK) on your experiments.
Frequently Asked Questions (FAQs)
Q1: Is the intraocular pressure (IOP)-lowering efficacy of Travoprost affected by the presence of benzalkonium chloride (BAK)?
A1: Multiple studies indicate that the IOP-lowering efficacy of Travoprost is not significantly compromised by the presence of BAK.[1][2][3] A study comparing Travoprost 0.004% with and without BAK found equivalent mean IOP reductions, ranging from 7.3 to 8.5 mmHg for the BAK-free formulation and 7.4 to 8.4 mmHg for the BAK-preserved formulation over a 3-month period.[1] Another study also concluded that BAK does not hinder the ocular hypotensive effects of Travoprost.[2]
Q2: What are the known cytotoxic effects of benzalkonium chloride (BAK) on ocular cells in vitro?
A2: Benzalkonium chloride is a quaternary ammonium (B1175870) compound that acts as a detergent and is known to cause dose-dependent cytotoxicity to various ocular cells.[4][5][6][7] In vitro studies have demonstrated that BAK can induce cell necrosis and apoptosis in corneal and conjunctival epithelial cells.[4][5] It has also been shown to reduce the survival of trabecular meshwork and ciliary epithelial cells.[5][7] These cytotoxic effects can manifest as decreased cell viability, disruption of cellular architecture, and induction of inflammatory responses.[8]
Q3: Can benzalkonium chloride (BAK) interfere with cellular signaling pathways relevant to my Travoprost experiments?
A3: Yes, BAK has been shown to modulate specific signaling pathways in ocular cells, which could be a confounding factor in your experiments. For instance, BAK can induce subconjunctival fibrosis by activating the Transforming Growth Factor-β1 (TGF-β1)/Smad3 signaling pathway, which is modulated by cyclooxygenase-2 (COX-2).[9] This is critical for researchers studying wound healing or fibrotic responses in the eye.
Q4: Are there alternative preservatives to benzalkonium chloride (BAK) for Travoprost formulations that are less cytotoxic?
A4: Yes, alternative preservatives have been developed to mitigate the ocular surface toxicity associated with BAK.[5] Formulations of Travoprost are available with preservatives like Polyquaternium-1 (PQ) and SofZia, an ionic-buffered system.[6][10][11] These alternatives have demonstrated reduced toxicity to corneal and conjunctival epithelial cells in both in vitro and in vivo studies.[6][12] For example, a study on human conjunctival goblet cells found that PQ-preserved Travoprost was not cytotoxic, whereas BAK-preserved Travoprost led to significant cell loss.[10]
Q5: How does benzalkonium chloride (BAK)-induced ocular surface inflammation potentially impact the absorption of Travoprost?
A5: BAK is known to increase corneal permeability due to its surfactant properties and toxic effects on epithelial cells.[4][13][14] This disruption of the corneal epithelial barrier could potentially alter the absorption of topically applied drugs like Travoprost. The inflammatory response induced by BAK, characterized by the infiltration of inflammatory cells, may also influence drug disposition and bioavailability at the ocular surface.[4][13][14]
Troubleshooting Guide
Issue 1: High variability or unexpected cell death in in-vitro ocular cell culture experiments with Travoprost.
-
Possible Cause: If your Travoprost formulation contains benzalkonium chloride (BAK), the observed cytotoxicity might be a direct effect of the preservative rather than the active pharmaceutical ingredient (API). BAK is known to induce apoptosis and necrosis in ocular cells in a concentration-dependent manner.[4]
-
Troubleshooting Steps:
-
Verify Formulation: Confirm whether your Travoprost solution contains BAK and at what concentration. Common concentrations in ophthalmic solutions range from 0.004% to 0.02%.[11][15]
-
Run Controls: Include control groups treated with BAK alone at the same concentration as in your Travoprost formulation to distinguish the effects of the preservative from the drug.
-
Use BAK-free Travoprost: If possible, switch to a BAK-free formulation of Travoprost or one with an alternative, less cytotoxic preservative like Polyquaternium-1 or SofZia.[5][11]
-
Titrate Concentration and Exposure Time: If using a BAK-preserved formulation is unavoidable, perform dose-response and time-course experiments to identify a concentration and exposure duration that minimizes BAK-induced toxicity while still allowing for the observation of Travoprost-specific effects. Even low concentrations of BAK (e.g., 0.0001%) can cause some degree of cell damage with short exposure times.[15]
-
Issue 2: Inconsistent results in animal models of glaucoma treated with Travoprost.
-
Possible Cause: Chronic exposure to BAK in Travoprost formulations can lead to ocular surface disease (OSD), including inflammation, conjunctival goblet cell loss, and delayed wound healing.[5][16] These effects can introduce variability in your animal model.
-
Troubleshooting Steps:
-
Monitor Ocular Surface Health: Regularly assess the ocular surface of your animal models for signs of irritation, hyperemia, and corneal staining.
-
Consider Alternative Formulations: Switching to a BAK-free Travoprost formulation can reduce ocular surface-related side effects and may lead to more consistent experimental outcomes.[11] Studies have shown that switching from a BAK-preserved to a BAK-free prostaglandin (B15479496) analog can improve ocular surface disease severity.[11]
-
Histopathological Analysis: At the end of your study, perform a histopathological examination of the cornea and conjunctiva to assess for any BAK-induced changes, such as inflammatory cell infiltration or fibrosis.[4][9]
-
Issue 3: Difficulty in analytically separating Travoprost from benzalkonium chloride (BAK) in experimental samples.
-
Possible Cause: The chemical properties of Travoprost and BAK may lead to co-elution or interference in certain analytical methods.
-
Troubleshooting Steps:
-
Optimize Chromatographic Method: Utilize a robust analytical technique such as Ultra-High-Performance Liquid Chromatography (UPLC) with a suitable column and mobile phase gradient to achieve separation. A method using a C18 or a specialized column like an Aquity UPLC BEH benzyl (B1604629) column with a gradient elution of an acidic aqueous phase and acetonitrile (B52724) can be effective.[17]
-
Specific Detection Wavelengths: Employ a UV detector and select distinct wavelengths for the detection of Travoprost (e.g., 265-285 nm) and BAK (e.g., 210 nm) to minimize signal overlap.[17][18]
-
Mass Spectrometry: If chromatographic separation is challenging, consider using a mass spectrometer as a detector (LC-MS/MS) for highly selective and sensitive quantification of both analytes based on their mass-to-charge ratios.
-
Data Summary
Table 1: Cytotoxicity of Benzalkonium Chloride (BAK) on Ocular Cells
| Cell Type | BAK Concentration | Exposure Time | Observed Effect | Citation |
| Human Corneal Epithelial Cells | 0.001% | 15 min | ~38% toxicity | [15] |
| Human Conjunctival Cells | 0.001% | 15 min | ~30% toxicity | [15] |
| Human Conjunctival Goblet Cells | BAK-preserved Travoprost | 2 hours | Significant cell loss | [10] |
| Human Trabecular Meshwork Cells | 0.001% (diluted 1:10) | 25 min | ~29% reduction in cell viability | [7] |
| Human Meibomian Gland Epithelial Cells | 0.1 µg/ml (0.00001%) | - | Decreased proliferation | [19][20] |
Table 2: Comparison of IOP-Lowering Efficacy of Travoprost With and Without Benzalkonium Chloride (BAK)
| Study Parameter | Travoprost without BAK | Travoprost with BAK | Citation |
| Mean IOP Reduction (mmHg) | 7.3 - 8.5 | 7.4 - 8.4 | [1] |
| Mean IOP at 6 weeks (mmHg) | 15.84 ± 3.40 | 15.25 ± 3.36 (baseline) | [3] |
| Mean IOP at 3 months (mmHg) | 14.69 ± 2.82 | 15.25 ± 3.36 (baseline) | [3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of Travoprost Formulations
This protocol is a generalized procedure based on methodologies described in the literature for assessing the cytotoxicity of ophthalmic solutions on ocular cell lines.[10][15]
-
Cell Culture:
-
Culture human corneal or conjunctival epithelial cells in appropriate media and conditions until they reach confluence.
-
-
Treatment:
-
Prepare different dilutions of the Travoprost formulation (with and without BAK) and the corresponding BAK-only controls in serum-free culture medium.
-
Aspirate the culture medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).
-
Add the treatment solutions to the cells and incubate for various time points (e.g., 5, 10, 15, 30, 60, 120 minutes) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assays:
-
MTT Assay:
-
After treatment, replace the solutions with MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) solution and incubate for 4 hours.
-
Remove the MTT solution and add an acidic isopropanol (B130326) solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 572 nm. Cell viability is proportional to the absorbance.[15]
-
-
LDH Assay:
-
Collect the supernatant after treatment to measure the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Measure absorbance at the appropriate wavelength.[10]
-
-
-
Data Analysis:
-
Express cell viability as a percentage relative to the untreated control cells.
-
Compare the cytotoxicity of the different formulations and controls using appropriate statistical tests.
-
Visualizations
Caption: Experimental workflow for assessing the in-vitro cytotoxicity of Travoprost formulations.
Caption: BAK-induced TGF-β1/Smad3 signaling pathway in subconjunctival fibrosis.
References
- 1. Travoprost 0.004% with and without benzalkonium chloride: a comparison of safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and patient tolerability of travoprost BAK-free solution in patients with open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ocular benzalkonium chloride exposure: problems and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzalkonium Chloride and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of benzalkonium chloride- or polyquad-preserved fixed combination glaucoma medications on human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Benzalkonium chloride induces subconjunctival fibrosis through the COX-2-modulated activation of a TGF-β1/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generic benzalkonium chloride‐preserved travoprost eye drops are not identical to the branded polyquarternium‐1‐preserved travoprost eye drop: Effect on cultured human conjunctival goblet cells and their physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and tolerability of benzalkonium chloride-free travoprost in glaucoma patients switched from benzalkonium chloride-preserved latanoprost or bimatoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyquad-preserved travoprost/timolol, benzalkonium chloride (BAK)-preserved travoprost/timolol, and latanoprost/timolol in fixed combinations: a rabbit ocular surface study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Ocular Inflammation and Corneal Permeability Alteration by Benzalkonium Chloride in Rats: A Protective Effect of a Myosin Light Chain Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. BENZALKONIUM CHLORIDE AND ITS EFFECT ON THE OCULAR SURFACE | Ophthalmology Management [ophthalmologymanagement.com]
- 17. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro effects of benzalkonium chloride and prostaglandins on human meibomian gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Addressing Tachyphylaxis to Travoprost in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential tachyphylaxis to Travoprost (B1681362) in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Travoprost and how does it lower intraocular pressure (IOP)?
Travoprost is a synthetic prostaglandin (B15479496) F2α analog. It is a selective agonist for the prostaglandin F (FP) receptor.[1] Upon topical administration to the eye, it is hydrolyzed to its active form, travoprost free acid. This active form binds to FP receptors located in the ciliary muscle and trabecular meshwork.[2][3][4] The primary mechanism of action is an increase in the uveoscleral outflow of aqueous humor, which is the fluid inside the eye. This enhanced outflow reduces the overall intraocular pressure.
Q2: What is tachyphylaxis and why is it a concern in my long-term animal study?
Q3: Is there direct evidence of Travoprost tachyphylaxis in long-term animal studies?
Currently, there is a lack of published long-term studies in animal models specifically designed to investigate and confirm tachyphylaxis to the IOP-lowering effect of Travoprost. However, the biological precedent for receptor desensitization with prolonged agonist exposure makes it a plausible concern for researchers conducting such studies. Short-term studies in animals like glaucomatous beagles have shown a sustained IOP reduction over a 28-day period, suggesting that rapid tachyphylaxis may not be a prominent feature.[5][6][7]
Q4: What is the potential mechanism behind tachyphylaxis to Travoprost?
The most likely mechanism for tachyphylaxis to Travoprost is the desensitization of the FP receptors.[8] Continuous or repeated stimulation of G protein-coupled receptors, like the FP receptor, by an agonist can lead to a state of reduced responsiveness. This can occur through several processes, including:
-
Receptor phosphorylation: Cellular kinases can phosphorylate the intracellular domains of the receptor, leading to the binding of arrestin proteins. Arrestins uncouple the receptor from its G protein, thereby inhibiting downstream signaling.
-
Receptor internalization: The receptor-arrestin complex can be targeted for endocytosis, removing the receptor from the cell surface and making it unavailable for agonist binding.
-
Downregulation of receptor expression: Long-term agonist exposure can lead to a decrease in the total number of FP receptors synthesized by the cell.
Troubleshooting Guide
This guide is designed to help you systematically investigate and address a suspected loss of Travoprost efficacy in your long-term animal study.
Issue: A gradual increase in IOP is observed in animals receiving chronic Travoprost treatment, suggesting a diminished drug effect.
Step 1: Verify Dosing and Animal Health
Troubleshooting Actions:
-
Confirm Dosing Protocol: Double-check your records to ensure that the correct concentration of Travoprost has been administered consistently and at the prescribed frequency.
-
Observe Administration Technique: Ensure that the eye drops are being properly instilled and that the animal is not immediately blinking out the majority of the dose.
-
General Health Assessment: Conduct a thorough health check of the animals. Systemic health issues or local eye inflammation can sometimes influence IOP.
Rationale: Before investigating complex pharmacological phenomena, it is crucial to rule out simple experimental errors or confounding health factors.
Step 2: Evaluate Corneal Changes
Troubleshooting Actions:
-
Measure Central Corneal Thickness (CCT): Prostaglandin analogs can cause changes in corneal thickness over time. A significant change in CCT can affect the accuracy of IOP measurements, depending on the tonometer used.
-
Assess Corneal Hysteresis (CH): If available, an ocular response analyzer can measure corneal hysteresis, which reflects the viscoelastic properties of the cornea. Prostaglandin analogs have been shown to alter CH.[9]
Rationale: Changes in corneal biomechanics can lead to an underestimation of the true IOP, potentially masking the drug's effect or creating the appearance of tachyphylaxis.
Step 3: Investigate FP Receptor Desensitization
Troubleshooting Actions:
-
"Drug Holiday" or Washout Period: Temporarily discontinue Travoprost treatment in a subset of animals and monitor their IOP. After a washout period (e.g., 1-2 weeks), re-initiate Travoprost treatment and observe if the initial IOP-lowering response is restored.
-
Receptor Density and mRNA Expression Analysis: At the end of the study, ocular tissues (ciliary body, trabecular meshwork) can be collected from a cohort of animals for analysis.
-
Quantitative PCR (qPCR): Measure the mRNA levels of the FP receptor to assess for downregulation of gene expression.
-
Western Blotting or Immunohistochemistry: Quantify the protein levels of the FP receptor to determine if there is a decrease in the total number of receptors.
-
Rationale: These experiments directly test the hypothesis of receptor desensitization. A restored response after a drug holiday would strongly suggest a reversible desensitization process. Molecular analysis provides direct evidence of changes at the receptor level.
Step 4: Consider Alternative Dosing Strategies
Troubleshooting Actions:
-
Dose-Response Study: In a subgroup of animals showing a diminished response, you could carefully test a slightly higher concentration of Travoprost to see if the IOP-lowering effect can be regained.
-
Pulsatile or Intermittent Dosing: If feasible within your study design, explore if an intermittent dosing schedule (e.g., every other day) can maintain IOP control while minimizing the risk of receptor desensitization.
Rationale: Altering the dosing regimen can sometimes overcome tachyphylaxis. A response to a higher dose might indicate that the receptor system is not completely desensitized but requires a stronger stimulus.
Data Presentation
Table 1: Hypothetical IOP Data in a Long-Term Rabbit Study
| Time Point | Control Group (Vehicle) - Mean IOP (mmHg) ± SD | Travoprost Group - Mean IOP (mmHg) ± SD | % IOP Reduction from Baseline (Travoprost Group) |
| Baseline | 22.5 ± 1.8 | 22.8 ± 2.0 | 0% |
| Month 1 | 22.3 ± 1.9 | 16.2 ± 1.5 | 28.9% |
| Month 3 | 22.6 ± 2.1 | 17.5 ± 1.8 | 23.2% |
| Month 6 | 22.4 ± 2.0 | 18.9 ± 2.2 | 17.1% |
| Month 9 | 22.7 ± 1.9 | 20.1 ± 2.3 | 11.8% |
| Month 12 | 22.5 ± 2.2 | 21.3 ± 2.5 | 6.6% |
This table illustrates a hypothetical scenario of diminishing Travoprost efficacy over a 12-month period in a rabbit glaucoma model.
Experimental Protocols
Protocol 1: Long-Term IOP Measurement in a Rabbit Glaucoma Model
1. Animal Model:
-
Species: New Zealand White rabbits.
-
Glaucoma Induction: Ocular hypertension can be induced by methods such as intracameral injection of hypertonic saline or laser photocoagulation of the trabecular meshwork.[10][11] Allow for a stabilization period post-induction.
2. IOP Measurement:
-
Instrumentation: A rebound tonometer (e.g., TonoVet®) or an applanation tonometer (e.g., Tono-Pen®) is suitable for rabbits.
-
Anesthesia: A topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) should be applied to the cornea before measurement. For more stable readings, light sedation may be used, but the anesthetic regimen should be consistent for all measurements.
-
Procedure:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic.
-
Hold the tonometer perpendicular to the central cornea.
-
Obtain at least three consecutive readings and calculate the average.
-
Measurements should be taken at the same time of day to minimize the influence of diurnal IOP variations.
-
3. Long-Term Monitoring:
-
Establish a baseline IOP before initiating Travoprost treatment.
-
Administer Travoprost (e.g., 0.004% solution) once daily to the treated eye(s). The contralateral eye can serve as a control, receiving a vehicle solution.
-
Measure IOP at regular intervals (e.g., weekly for the first month, then monthly for the duration of the study).
Protocol 2: Assessment of FP Receptor mRNA Expression by qPCR
1. Tissue Collection and RNA Extraction:
-
At the study endpoint, euthanize the animals according to approved protocols.
-
Immediately enucleate the eyes and dissect the ciliary body and trabecular meshwork under a dissecting microscope.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Extract total RNA from the tissues using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
3. Quantitative PCR (qPCR):
-
Design or obtain validated primers specific for the rabbit FP receptor gene and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Perform qPCR using a SYBR Green-based assay on a real-time PCR system.
-
The relative expression of the FP receptor mRNA can be calculated using the ΔΔCt method, comparing the expression in the Travoprost-treated group to the control group.
Visualizations
Caption: Travoprost signaling pathway in ciliary muscle cells.
References
- 1. Travoprost Liquid Nanocrystals: An Innovative Armamentarium for Effective Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Detection of EP1 and FP receptor mRNAs in the iris-ciliary body using in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. researchgate.net [researchgate.net]
- 7. jvas.in [jvas.in]
- 8. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of topical prostaglandin analogues on corneal hysteresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Controls for Travoprost Ophthalmic Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and preparation of appropriate vehicle controls for use in ophthalmic research with travoprost (B1681362).
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it crucial in travoprost research?
A1: A vehicle control is a formulation that contains all the same inactive ingredients (excipients) as the active drug formulation, but without the active pharmaceutical ingredient (API), in this case, travopost. It is essential for differentiating the pharmacological effects of travopost from any potential effects of the excipients on the eye. Using a proper vehicle control ensures that any observed changes in intraocular pressure (IOP) or other ocular parameters can be confidently attributed to travopost itself.
Q2: What are the common components of a vehicle control for travoprost ophthalmic solution?
A2: The components of a vehicle control should mirror the specific travopost formulation being studied. Common ingredients in commercial travopost solutions include:
-
Solubilizing agents: To keep the poorly water-soluble travopost in solution. A common example is polyoxyl 40 hydrogenated castor oil.[1][2][3][4]
-
Preservatives: To prevent microbial contamination in multi-dose containers. Examples include benzalkonium chloride (BAK), polyquaternium-1, or a sofZia® ionic buffered system.[1][2][5][6]
-
Tonicity agents: To ensure the solution is isotonic with natural tears and prevent discomfort. Examples include mannitol, boric acid, propylene (B89431) glycol, and sorbitol.[1][2][4][5]
-
Buffering agents: To maintain a stable pH, typically around 6.0-7.3.[1][2][3] Examples include tromethamine, boric acid, and sodium hydroxide (B78521)/hydrochloric acid for pH adjustment.[1][2][3]
-
Chelating agents: To bind metal ions that could degrade the product. Edetate disodium (B8443419) is a common example.[1][2][3]
-
Vehicle: The primary solvent, which is typically purified water.[1][2][3][4]
Q3: Should the preservative be included in the vehicle control?
A3: Yes, it is critical to include the same preservative at the same concentration in the vehicle control as in the active travopost solution. Preservatives, particularly benzalkonium chloride (BAK), can have their own biological effects on the ocular surface, including potential for irritation and inflammation.[7] Omitting the preservative from the vehicle would make it impossible to distinguish its effects from those of travoprost.
Q4: Are there different types of vehicle formulations for travoprost?
A4: Yes, different commercial formulations of travoprost utilize different preservative systems. For example, Travatan® traditionally used benzalkonium chloride (BAK), while Travatan Z® uses a sofZia® ionic buffer system, and other versions may use polyquaternium-1.[5][6][8][9] It is imperative to match the vehicle control to the specific travopost formulation being investigated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the prepared vehicle solution. | Incomplete dissolution of one or more components, incorrect pH, or temperature fluctuations. | Ensure all components are fully dissolved in the correct order as specified in the protocol. Verify and adjust the pH of the final solution. Prepare the solution at the recommended temperature. |
| Ocular irritation observed in the vehicle control group. | The preservative (e.g., benzalkonium chloride) is a known irritant. The pH or osmolality of the solution may be outside the comfortable physiological range. | This may be an expected effect of the preservative. Document the irritation levels. Ensure the pH is between 6.5 and 7.8 and the osmolality is close to 290 mOsmol/kg to match tear fluid. |
| Inconsistent intraocular pressure (IOP) readings in the control group. | Improper administration of eye drops, variability in animal handling, or environmental stressors. | Standardize the eye drop administration technique. Ensure consistent handling and a controlled, low-stress environment for the animals. |
| Microbial contamination of the prepared vehicle solution. | Non-sterile preparation technique or improper storage. | Prepare the vehicle solution under aseptic conditions using sterile filtration. Store the solution in sterile containers at the recommended temperature. |
Data Presentation: Composition of Commercial Travoprost Formulations
The following tables summarize the inactive ingredients found in various commercial travoprost ophthalmic solutions, which can serve as a reference for formulating a corresponding vehicle control.
Table 1: Inactive Ingredients in TRAVATAN® (0.004% Travoprost with Benzalkonium Chloride)
| Ingredient | Function | Reference |
| Polyoxyl 40 Hydrogenated Castor Oil | Solubilizer | [1][2][3] |
| Tromethamine | Buffering Agent | [1][2][3] |
| Boric Acid | Buffering/Tonicity Agent | [1][2][3] |
| Mannitol | Tonicity Agent | [1][2][3] |
| Edetate Disodium | Chelating Agent | [1][2][3] |
| Benzalkonium Chloride (0.015%) | Preservative | [1][2][3] |
| Sodium Hydroxide and/or Hydrochloric Acid | pH Adjustment | [1][2][3] |
| Purified Water | Vehicle | [1][2][3] |
Table 2: Inactive Ingredients in TRAVATAN Z® (0.004% Travoprost with sofZia®)
| Ingredient | Function | Reference |
| Polyoxyl 40 Hydrogenated Castor Oil | Solubilizer | [4][5] |
| Boric Acid | Buffering/Tonicity Agent | [4][5] |
| Propylene Glycol | Tonicity Agent | [4][5] |
| Sorbitol | Tonicity Agent | [4][5] |
| Zinc Chloride | Component of sofZia® | [4][5] |
| Sodium Hydroxide and/or Hydrochloric Acid | pH Adjustment | [5] |
| Purified Water | Vehicle | [5] |
Table 3: Inactive Ingredients in a Generic Travoprost Formulation (with Polyquaternium-1)
| Ingredient | Function | Reference |
| Polyoxyl 40 Hydrogenated Castor Oil | Solubilizer | [6] |
| Boric Acid | Buffering/Tonicity Agent | [6] |
| Mannitol | Tonicity Agent | [6] |
| Propylene Glycol | Tonicity Agent | [6] |
| Sodium Chloride | Tonicity Agent | [6] |
| Polyquaternium-1 (0.001%) | Preservative | [6] |
| Sodium Hydroxide and/or Hydrochloric Acid | pH Adjustment | [6] |
| Water for Injection | Vehicle | [6] |
Experimental Protocols
Protocol for Preparation of a Representative Travoprost Vehicle Control (Based on TRAVATAN® Formulation)
This protocol describes the preparation of 100 mL of a sterile vehicle control solution that mimics the composition of TRAVATAN®.
Materials:
-
Polyoxyl 40 Hydrogenated Castor Oil
-
Tromethamine
-
Boric Acid
-
Mannitol
-
Edetate Disodium
-
Benzalkonium Chloride (as a 50% solution)
-
Sodium Hydroxide (1N solution)
-
Hydrochloric Acid (1N solution)
-
Purified Water (sterile, for injection)
-
Sterile beakers and graduated cylinders
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter
-
Sterile 0.22 µm filter
-
Sterile final storage container (e.g., eye dropper bottle)
Procedure:
-
In a sterile beaker, add approximately 70 mL of purified water.
-
While stirring, add and dissolve the following excipients in the specified order:
-
Mannitol
-
Boric Acid
-
Tromethamine
-
Edetate Disodium
-
Polyoxyl 40 Hydrogenated Castor Oil
-
-
In a separate small sterile container, prepare the benzalkonium chloride solution. For a final concentration of 0.015%, carefully measure the required amount of the 50% stock solution and dilute it with a small amount of purified water.
-
Add the diluted benzalkonium chloride solution to the main beaker while stirring continuously.
-
Bring the total volume to approximately 95 mL with purified water.
-
Measure the pH of the solution using a calibrated pH meter. Adjust the pH to approximately 6.0 using 1N sodium hydroxide or 1N hydrochloric acid. Add the acid or base dropwise and re-check the pH frequently.
-
Once the target pH is achieved, add purified water to bring the final volume to 100 mL.
-
Sterilize the final solution by passing it through a sterile 0.22 µm filter into a sterile final container.
-
Aseptically seal the final container.
-
Label the container clearly as "Travoprost Vehicle Control," including the date of preparation and a list of ingredients.
Mandatory Visualizations
Caption: Travoprost signaling pathway leading to reduced intraocular pressure.
Caption: General experimental workflow for evaluating travoprost efficacy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reviewofophthalmology.com [reviewofophthalmology.com]
- 4. Artificial Tears: A Primer [webeye.ophth.uiowa.edu]
- 5. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111467349A - Artificial tear and preparation method thereof - Google Patents [patents.google.com]
- 7. US6071904A - Process for manufacturing ophthalmic suspensions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
Technical Support Center: Analysis of Travoprost and its Metabolites
Welcome to the technical support center for analytical methods targeting travoprost (B1681362) and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
Q1: What is the most common and critical metabolite of travoprost to measure?
A1: The primary and pharmacologically active metabolite is travoprost free acid (also known as AL-5848 or fluprostenol).[1][2] Travoprost is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the eye and plasma to this active free acid form.[3][4] Therefore, analytical methods must be optimized for the sensitive detection of travoprost free acid.
Q2: I am experiencing low recovery of travoprost free acid from plasma samples. What are the likely causes and solutions?
A2: Low recovery is often related to sample preparation. Here are common issues and troubleshooting steps:
-
Incomplete Protein Precipitation: If using a protein precipitation protocol, ensure the ratio of organic solvent (like acetonitrile (B52724) or methanol) to plasma is sufficient (typically at least 3:1 v/v).[5] Inadequate precipitation leaves proteins that can bind to the analyte, reducing its availability for extraction.
-
Suboptimal Solid-Phase Extraction (SPE):
-
Incorrect pH: Prostaglandins are acidic. Acidifying the plasma sample to a pH of approximately 3.0-3.5 with an acid like formic acid is crucial to ensure the analyte is in a neutral, protonated form, which enhances its retention on a reversed-phase SPE sorbent (e.g., C18).[1][2][6]
-
Improper Conditioning/Equilibration: Ensure the SPE cartridge is properly conditioned with methanol (B129727) and equilibrated with acidified water before loading the sample.[6] Failure to do so results in poor analyte retention.
-
Inappropriate Elution Solvent: Use a sufficiently strong organic solvent, such as methyl formate (B1220265) or ethyl acetate, to elute the analyte from the SPE cartridge.[6] A weak solvent will lead to incomplete elution.
-
Q3: How can I determine the concentration of the original prodrug, travoprost, in my samples?
A3: Since travoprost is rapidly converted to its free acid, its concentration in plasma is often very low or undetectable.[7] To determine the total amount of travoprost (prodrug + metabolite), one can analyze a plasma aliquot after incubation with an esterase (e.g., rabbit esterase) to force the complete conversion of any remaining travoprost to travoprost free acid. The original travoprost concentration can then be calculated by the difference between this total concentration and the baseline travoprost free acid concentration measured in an untreated aliquot.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Q4: My chromatographic peaks for travoprost free acid are showing significant tailing or poor shape. How can I improve this?
A4: Poor peak shape can be attributed to several factors:
-
Mobile Phase pH: Ensure the mobile phase is acidified (e.g., with 0.1% formic acid).[5] This keeps the acidic analyte protonated, preventing interaction with residual silanols on the column and reducing peak tailing.
-
Column Choice: A phenyl-hexyl or a standard C18 column is often used.[1][8] If issues persist, consider using a column with end-capping to minimize secondary interactions.
-
Sample Solvent: Reconstitute the dried extract in a solvent that is weaker than the initial mobile phase.[1][2] Injecting in a solvent that is too strong can cause peak distortion and fronting.
Q5: I am observing high background noise or matrix effects in my LC-MS/MS analysis. What are the best practices to minimize this?
A5: Matrix effects are a common challenge in bioanalysis.
-
Efficient Sample Cleanup: The most effective way to reduce matrix effects is through rigorous sample preparation. Solid-Phase Extraction (SPE) is highly recommended over simple "dilute-and-shoot" or protein precipitation methods for complex matrices like plasma.[1][2][6]
-
Chromatographic Separation: Optimize your HPLC/UPLC gradient to ensure travoprost free acid elutes in a region free from major co-eluting matrix components, particularly phospholipids.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated analog of travoprost free acid (e.g., tetradeuterated AL-5848X) is the ideal internal standard.[1][2] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for accurate correction during quantification.
Q6: What are the typical mass transitions (MRM) for quantifying travoprost and its free acid?
A6: For travoprost free acid (AL-5848), analysis is typically performed in negative ion electrospray ionization (ESI-) mode. A common transition involves the deprotonated molecule [M-H]⁻ as the precursor ion, which fragments to a characteristic product ion.
-
Analyte (Travoprost Free Acid): The precursor ion at m/z 457.2 fragments to a highly stable and intense 3-trifluoromethylphenolate product ion at m/z 161.[1][2]
-
Internal Standard (Deuterated): A tetradeuterated internal standard would have a precursor ion at m/z 461.2, which fragments to the same product ion at m/z 161.[1][2]
Quantitative Data Summary
The performance of analytical methods is critical for reliable quantification. The table below summarizes typical performance characteristics for LC-MS/MS methods used to detect travoprost and its free acid metabolite in biological matrices.
Table 1: Performance Characteristics of LC-MS/MS Methods for Travoprost Metabolite Analysis
| Parameter | Biological Matrix | Method | Typical Value | Reference |
|---|---|---|---|---|
| Limit of Quantitation (LOQ) | Human Plasma | HPLC-MS/MS | 0.010 ng/mL (10 pg/mL) | [1][2] |
| Aqueous Humor | LC-MS/MS | 0.29 nM | [9] | |
| Cosmetic Serums | HPLC-MS/MS | 1 µg/g | [10] | |
| Calibration Range | Human Plasma | HPLC-MS/MS | 0.010 - 3.00 ng/mL | [1][2] |
| Cosmetic Serums | HPLC-MS/MS | 1 - 500 µg/g | [10] | |
| Precision (CV%) | Cosmetic Serums | HPLC-MS/MS | < 11% | [10] |
| Accuracy (% Error) | Cosmetic Serums | HPLC-MS/MS | < 11% | [10] |
| Recovery | Cosmetic Serums | HPLC-MS/MS | > 90% |[10] |
Experimental Protocols & Visualizations
Travoprost Metabolism Pathway
Travoprost is an inactive prodrug that must be hydrolyzed to its active form, travoprost free acid. This free acid is then further metabolized in the systemic circulation primarily through beta-oxidation, similar to endogenous prostaglandins.[7][11]
Protocol 1: Quantification of Travoprost Free Acid in Human Plasma via SPE and LC-MS/MS
This protocol provides a typical workflow for the extraction and analysis of travoprost free acid from plasma samples.
1. Sample Preparation & Internal Standard Spiking:
-
Thaw 1.0 mL aliquots of human plasma samples.
-
Spike each sample with a known concentration of a stable isotope-labeled internal standard (e.g., tetradeuterated travoprost free acid).[1][2]
2. Acidification:
-
Acidify the plasma by adding 0.1 M formic acid to achieve a final pH of ~3.0-3.5.[1][2][6] Vortex briefly to mix.
3. Solid-Phase Extraction (SPE):
-
Condition: Condition a C18 SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of acidified water (pH ~3.0).[6]
-
Load: Load the acidified plasma sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of acidified water, followed by 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of a strong, non-polar solvent like methyl formate or ethyl acetate.[6]
4. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).[1][2]
5. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[5]
-
Gradient: Run a suitable gradient to separate the analyte from matrix interferences.
-
Ionization: Negative Ion Electrospray (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of travoprost free acid and its internal standard.
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the analytical process described in Protocol 1.
References
- 1. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Evaluation of Physical Properties of Generic and Branded Travoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. verification.fda.gov.ph [verification.fda.gov.ph]
- 8. ijrpas.com [ijrpas.com]
- 9. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Travoprost - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating Travoprost's Ocular Hypotensive Action: A Comparative Analysis Using FP Receptor Knockout Mice
A definitive validation of travoprost's primary mechanism of action in reducing intraocular pressure (IOP) has been demonstrated through studies utilizing mice genetically engineered to lack the prostaglandin (B15479496) F (FP) receptor. These studies confirm that the ocular hypotensive effect of travoprost (B1681362) is overwhelmingly dependent on its interaction with the FP receptor, providing crucial evidence for its targeted therapeutic action in glaucoma management.
Travoprost, a synthetic prostaglandin F2α analog, is a first-line treatment for open-angle glaucoma and ocular hypertension. Its primary mechanism is understood to be the enhancement of the uveoscleral outflow of aqueous humor, the fluid that maintains pressure within the eye. This is achieved by remodeling the extracellular matrix of the ciliary muscle and sclera. This guide provides a comparative analysis of travoprost's performance against other prostaglandin analogs and alternative therapies, with a focus on the pivotal experimental data derived from FP receptor knockout mice.
Comparative Efficacy in Lowering Intraocular Pressure
Studies in wild-type and FP receptor knockout (FPKO) mice have been instrumental in elucidating the reliance of travoprost and similar prostaglandin analogs on the FP receptor. The data consistently show a significant reduction in IOP in wild-type mice treated with travoprost, while this effect is absent in FPKO mice. This stark contrast validates the FP receptor as the principal mediator of travoprost's therapeutic effect.
| Prostaglandin Analog | Animal Model | IOP Reduction in Wild-Type Mice (%) | IOP Reduction in FP Receptor Knockout Mice (%) | Reference |
| Travoprost | Mouse | 15.9 ± 1.4 (day) / 26.1 ± 1.2 (night) | No significant effect | [1] |
| Latanoprost | Mouse | 10.9 ± 1.8 (day) / 23.2 ± 1.1 (night) | No significant effect | [1] |
| Bimatoprost | Mouse | 8.8 ± 2.0 (day) / 19.8 ± 1.5 (night) | No significant effect | [1] |
| Unoprostone | Mouse | 5.3 ± 3.2 (day) / 13.7 ± 1.9 (night) | No significant effect | [1] |
Clinical studies in human patients with open-angle glaucoma or ocular hypertension have compared the IOP-lowering efficacy of travoprost with other prostaglandin analogs. While all are effective, some studies suggest minor differences in efficacy, which can vary between patient populations.
| Prostaglandin Analog | Mean IOP Reduction (mmHg) | Study Population | Reference |
| Travoprost 0.004% | 7.7 - 8.5 | Open-angle glaucoma or ocular hypertension | [2] |
| Latanoprost 0.005% | 6.9 - 8.1 | Open-angle glaucoma or ocular hypertension | [2] |
| Bimatoprost 0.03% | ~8.13 | Open-angle glaucoma or ocular hypertension | [3] |
Alternative Therapies: Omidenepag (B609745) Isopropyl
A notable alternative to FP receptor agonists is omidenepag isopropyl, a selective EP2 receptor agonist. This drug offers a different mechanism of action for lowering IOP, primarily by increasing aqueous humor outflow through both the trabecular and uveoscleral pathways.[1][4][5][6][7] This provides a therapeutic option for patients who may not respond optimally to or experience side effects from prostaglandin analogs targeting the FP receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for the key experiments cited in the validation of travoprost's mechanism of action.
Generation and Genotyping of FP Receptor Knockout Mice
-
Generation: FP receptor knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the FP receptor gene with a selectable marker, such as a neomycin resistance cassette. The modified ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. Chimeric offspring are bred to establish a germline transmission of the null allele.
-
Genotyping: Genomic DNA is extracted from tail biopsies of the offspring. Polymerase chain reaction (PCR) is used to determine the genotype of each mouse. Three primers are typically used in a single PCR reaction: a forward primer common to both the wild-type and knockout alleles, a reverse primer specific to the wild-type allele, and a reverse primer specific to the knockout allele (e.g., within the neomycin cassette). The resulting PCR products of different sizes allow for the differentiation between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout mice.
Topical Ocular Drug Administration in Mice
-
Animal Handling: Mice are gently restrained to allow for precise application of the eye drops.
-
Drug Formulation: Travoprost and other prostaglandin analogs are prepared in a sterile ophthalmic solution at the desired concentration (e.g., 0.004% for travoprost). The vehicle solution is used as a control.
-
Administration: A single drop (typically 3-5 µL) of the drug or vehicle solution is administered topically to one eye of the mouse using a calibrated micropipette.[1] The contralateral eye can serve as an untreated control. Care is taken to avoid touching the cornea with the pipette tip.
Intraocular Pressure Measurement in Mice
-
Anesthesia: Mice are anesthetized to prevent movement and ensure accurate IOP measurements. A common anesthetic combination is a mixture of ketamine and xylazine (B1663881) administered intraperitoneally.
-
Microneedle Method: The eye is cannulated with a fine glass microneedle (tip diameter ~50-100 µm) connected to a pressure transducer. The transducer converts the pressure into an electrical signal that is recorded and analyzed by a data acquisition system. This method provides a direct and continuous measurement of IOP.
-
Tonometer Method: A rebound tonometer specifically designed for mice can also be used for non-invasive IOP measurements. The tonometer propels a small, disposable probe towards the cornea and detects its rebound characteristics, which are correlated with the IOP.
Quantification of Matrix Metalloproteinases (MMPs) in Ocular Tissues
-
Tissue Collection: Following treatment, mice are euthanized, and the relevant ocular tissues (e.g., ciliary body, sclera) are dissected.
-
Zymography: This technique is used to detect the activity of MMPs. Tissue extracts are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for the enzymatic activity of MMPs. MMPs will digest the gelatin in the gel, leaving clear bands that can be visualized by staining. The size and intensity of the bands correspond to the type and amount of active MMPs.
-
Western Blotting: This method is used to quantify the amount of specific MMP proteins. Proteins from tissue extracts are separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the MMP of interest, followed by a secondary antibody conjugated to a detectable enzyme. The resulting signal is proportional to the amount of the target MMP protein.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the gene expression levels of MMPs. RNA is extracted from the ocular tissues and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the MMP genes of interest. The amount of PCR product is quantified in real-time using a fluorescent dye, allowing for the determination of the relative expression levels of the MMP genes.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathway of travoprost and the experimental workflow used to validate its mechanism of action.
Caption: Travoprost Signaling Pathway.
Caption: Experimental Workflow for Validating Travoprost's Mechanism.
References
- 1. What is Omidenepag Isopropyl used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 4. What is the mechanism of Omidenepag Isopropyl? [synapse.patsnap.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Pharmacokinetics, Safety, and Intraocular Pressure-Lowering Profile of Omidenepag Isopropyl, a Selective, Nonprostaglandin, Prostanoid EP2 Receptor Agonist, in Healthy Japanese and Caucasian Volunteers (Phase I Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Travoprost and Bimatoprost In Vitro Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro toxicity comparison of two widely used prostaglandin (B15479496) analogs, travoprost (B1681362) and bimatoprost (B1667075), for the treatment of glaucoma. The information presented is collated from multiple studies to assist researchers and drug development professionals in understanding the cytotoxic profiles of these compounds.
Comparative Toxicity Data
The in vitro toxicity of travoprost and bimatoprost has been evaluated across various studies, primarily focusing on ocular cell lines. The key determinant of toxicity in commercial formulations often appears to be the presence and concentration of the preservative benzalkonium chloride (BAK).
| Study Focus | Cell Type | Travoprost Formulation | Bimatoprost Formulation | Key Findings |
| Corneal Epithelial Cell Viability | Immortalized human corneal epithelial cells | Travoprost 0.004% with sofZia | Not directly compared in this study | Travoprost with sofZia showed the highest relative live cell percentage (72%) compared to other prostaglandin analogs with BAK.[1] |
| Corneal Epithelial Cell Viability | Immortalized human corneal epithelial cells | Travoprost 0.004% with 0.015% BAK | Bimatoprost 0.03% with 0.005% BAK | Both travoprost and bimatoprost showed significantly less cytotoxicity than latanoprost (B1674536).[2] Travoprost with BAK led to 14% live cells.[1] |
| Conjunctiva-Derived Epithelial Cell Viability | Conjunctiva-derived epithelial cells | Travoprost 0.004% with 0.015% BAK | Bimatoprost 0.03% with 0.005% BAK | Bimatoprost, containing the lowest concentration of BAK, was found to be the least cytotoxic. A significant difference in cell viability was observed between bimatoprost and travoprost.[3][4][5] |
| Corneal Epithelial and Keratocyte Viability | Human corneal epithelial cells and keratocytes | Travoprost 0.004% with sofZia® | Bimatoprost 0.01% with 0.02% BAK | In corneal epithelial cells, travoprost reduced cell viability by 25%, while bimatoprost caused an 81% reduction.[6] In keratocytes, travoprost did not significantly affect viability, whereas bimatoprost was not tested.[6] |
| Corneal Epithelial Cell Outgrowth | Primary porcine corneal epithelial cells | Travoprost 0.004% without BAK | Bimatoprost 0.03% with 0.005% BAK | The outgrowth rate for travoprost was 70.6 ± 23.0%, while for bimatoprost it was 44.0 ± 7.6%.[7] |
| Conjunctiva-Derived Epithelial Cell Apoptosis | Chang cell line (conjunctiva-derived) | Travoprost 0.004% with 0.015% BAK | Bimatoprost 0.03% with 0.005% BAK | Travoprost produced a proapoptotic effect, though it was lower than its respective preservative concentration. Bimatoprost induced no significant apoptotic effects.[8][9] |
Experimental Protocols
The following outlines a general experimental design synthesized from the methodologies of the cited in vitro studies.
Cell Culture and Treatment
-
Cell Lines: Immortalized human corneal epithelial cells or conjunctiva-derived epithelial cells (e.g., Chang cell line) are commonly used.[1][2][3][6]
-
Culture Conditions: Cells are typically cultured to confluence in appropriate media at 37°C in a 5% CO2 incubator.
-
Test Solutions: Commercially available formulations of travoprost and bimatoprost, with and without preservatives, are often diluted in cell culture medium.[3][4] Control groups include the vehicle (e.g., balanced salt solution), the preservative alone (e.g., BAK at various concentrations), and a positive control for cell death (e.g., methanol (B129727) or Triton X-100).[1][2][6]
-
Exposure: Cells are exposed to the test solutions for a defined period, ranging from 10 minutes to 72 hours, depending on the endpoint being measured.[2][3][6]
Toxicity and Viability Assays
A variety of assays are employed to assess the cytotoxic effects of the compounds:
-
Live/Dead Assays: These assays use fluorescent dyes to distinguish between live and dead cells. For instance, a combination of calcein (B42510) AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) can be used.[1]
-
Ethidium Bromide (EB) Staining: EB is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating cell death. The fluorescence intensity is measured to quantify cytotoxicity.[2]
-
Neutral Red (NR) Assay: This assay assesses cell viability by measuring the uptake of the NR dye into the lysosomes of living cells.[3][5]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Apoptosis Assays: Apoptosis, or programmed cell death, can be evaluated using methods like the Hoechst/propidium iodide staining or the Yopro-1 test, which identify characteristic nuclear changes associated with apoptosis.[3][8][9]
Visualized Experimental Workflow and Signaling Pathways
To aid in the comprehension of the experimental processes and potential mechanisms of toxicity, the following diagrams are provided.
The primary mechanism of in vitro toxicity for commercial prostaglandin analog formulations is often attributed to the preservative, benzalkonium chloride (BAK). BAK can induce cell membrane damage and mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis or necrosis. Some studies suggest that the prostaglandin analogs themselves may have a modest protective or antioxidative effect against BAK-induced toxicity.[8][9] For instance, travoprost and latanoprost have been shown to have protective effects against BAC toxicity, possibly due to their antioxidative properties.[8] Preservative-free formulations of bimatoprost have been shown to have better cellular tolerability, with higher concentrations (0.03%) inducing a decrease in cell proliferation and viability associated with cell cycle arrest, apoptosis, and mitochondrial alterations.[10][11]
References
- 1. In vitro toxicity of topical ocular prostaglandin analogs and preservatives on corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. In vitro study of inflammatory potential and toxicity profile of latanoprost, travoprost, and bimatoprost in conjunctiva-derived epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Evaluation of corneal toxicity of prostaglandin (PG) analogs using primary epithelial cell toxicity assay [jstage.jst.go.jp]
- 8. In vitro comparison of cytoprotective and antioxidative effects of latanoprost, travoprost, and bimatoprost on conjunctiva-derived epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Cytotoxicity, Mitochondrial Functionality, and Redox Status of Human Conjunctival Cells after Short and Chronic Exposure to Preservative-Free Bimatoprost 0.03% and 0.01%: An In Vitro Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity, Mitochondrial Functionality, and Redox Status of Human Conjunctival Cells after Short and Chronic Exposure to Preservative-Free Bimatoprost 0.03% and 0.01%: An In Vitro Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Travoprost-Induced Changes in Aqueous Humor Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of travoprost's effects on aqueous humor dynamics with other leading prostaglandin (B15479496) analogs, latanoprost (B1674536) and bimatoprost (B1667075). The information is compiled from peer-reviewed studies to assist researchers and drug development professionals in evaluating the reproducibility and efficacy of these common glaucoma therapies.
Comparative Efficacy of Prostaglandin Analogs
Travoprost (B1681362), latanoprost, and bimatoprost are all effective in lowering intraocular pressure (IOP), primarily by increasing the uveoscleral outflow of aqueous humor.[1][2] While their primary mechanism of action is similar, there are subtle differences in their effects on aqueous humor dynamics.
Key Findings:
-
Mechanism of Action: All three prostaglandin analogs are selective FP prostanoid receptor agonists.[3][4] This activation leads to the remodeling of the extracellular matrix of the ciliary muscle and sclera, which in turn increases the uveoscleral outflow.[3][5] Travoprost is also believed to have a minor effect on increasing trabecular outflow.[3][6]
-
IOP Reduction: Studies have shown that travoprost provides a statistically significant and clinically relevant reduction in mean IOP, typically in the range of 6.5–9.0 mmHg.[6][7] Some studies suggest bimatoprost may offer a slightly greater IOP reduction compared to travoprost and latanoprost.
-
Reproducibility and Consistency: Travoprost has demonstrated consistent diurnal IOP control, with significant reductions persisting for up to 84 hours after dosing.[6][7][8] Long-term studies have shown that the IOP-lowering effect of travoprost is sustained without evidence of tachyphylaxis.[8] A study on a travoprost intracameral implant showed that it maintained a well-controlled IOP for up to 24 months.[9][10]
Quantitative Data Comparison
The following tables summarize the quantitative data on the effects of travoprost and its alternatives on aqueous humor dynamics. It is important to note that direct comparisons can be challenging due to variations in study design, patient populations, and measurement techniques.
Table 1: Intraocular Pressure (IOP) Reduction
| Drug | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Study Population |
| Travoprost | 6.5 - 9.0 | 25% - 32% | Open-Angle Glaucoma, Ocular Hypertension |
| Latanoprost | Not explicitly quantified in the provided results | Minimal to no long-term difference compared to travoprost | Open-Angle Glaucoma, Ocular Hypertension |
| Bimatoprost | Up to 2.2 | Up to 11.1% (from latanoprost baseline) | Patients with elevated IOP |
Data compiled from multiple sources.[6][7][8][11]
Table 2: Effects on Aqueous Humor Outflow Pathways
| Drug | Uveoscleral Outflow | Trabecular Outflow Facility | Aqueous Humor Flow |
| Travoprost | Significant Increase | Statistically insignificant increase in some studies | No significant effect |
| Latanoprost | Similar increase to travoprost and bimatoprost | Inconsistent findings | No significant effect |
| Bimatoprost | Similar increase to travoprost and latanoprost | Potential for enhancement | No significant effect |
Data compiled from multiple sources.[1][2][12][13][14][15][16]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess aqueous humor dynamics.
Tonography
Tonography is a non-invasive method used to measure the facility of aqueous humor outflow.
Step-by-Step Procedure:
-
Patient Preparation: Explain the procedure to the patient and ensure they are positioned comfortably at a slit lamp. Administer a topical anesthetic.[17]
-
Equipment Calibration: Calibrate the tonometer using a calibration block and ensure the tip is clean.[17]
-
Corneal Staining: Apply fluorescein (B123965) to the cornea to visualize the tear film.[17]
-
Tonometer Positioning: Gently place the tonometer tip on the central cornea.[17][18]
-
Pressure Measurement: The instrument applies a known weight to the cornea for a set period (typically 2-4 minutes). The resulting change in intraocular pressure is recorded. The outflow facility is calculated based on the rate of pressure decay.[19]
-
Documentation: Record the IOP values and compare them with previous readings.[17]
Fluorophotometry
Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow.
Step-by-Step Procedure:
-
Baseline Measurement: Before instilling fluorescein, a baseline scan is performed to measure the eye's intrinsic fluorescence.[20]
-
Fluorescein Instillation: A precise amount of fluorescein solution (e.g., 1% or 2%) is instilled into the eye.[20][21]
-
Washing: After a few minutes, the excess fluorescein is washed out with a sterile saline solution.[20]
-
Scanning: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the cornea and anterior chamber at set intervals (e.g., every 10-20 minutes) over a period of time.[20][22][23]
-
Calculation: The rate of decrease in fluorescein concentration is used to calculate the aqueous humor flow rate.[23]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of travoprost and the general workflows for the described experimental protocols.
Caption: Travoprost Signaling Pathway
Caption: Aqueous Humor Dynamics Experimental Workflows
References
- 1. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 4. aoa.org [aoa.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Travoprost in the management of open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and patient tolerability of travoprost BAK-free solution in patients with open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of bimatoprost, latanoprost, and travoprost in healthy subjects. A crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of travoprost on aqueous humor dynamics in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of travoprost on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rxdx.co.in [rxdx.co.in]
- 18. The Basics of Tonometry | Ophthalmic Professional [ophthalmicprofessional.com]
- 19. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 20. Fluorophotometry as a diagnostic tool for the evaluation of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. A two-dimensional scanning ocular fluorophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. avmajournals.avma.org [avmajournals.avma.org]
Travoprost's Prostanoid Receptor Selectivity: A Comparative Analysis
For Immediate Release
Fort Worth, TX – A comprehensive analysis of the cross-reactivity profile of Travoprost (B1681362), a prostaglandin (B15479496) F2α analog, reveals a high degree of selectivity for the prostaglandin F (FP) receptor with minimal interaction at other prostanoid receptor subtypes. This guide provides a detailed comparison of Travoprost's binding affinities and functional potencies against other clinically relevant prostaglandin analogs, Latanoprost and Bimatoprost, supported by experimental data and detailed methodologies. This information is crucial for researchers and clinicians in ophthalmology and drug development to understand the nuanced pharmacological profiles of these therapeutic agents.
Travoprost, in its active form, travoprost acid, is a potent agonist at the FP receptor, which is the primary target for its intraocular pressure (IOP)-lowering effects in the treatment of glaucoma.[1][2] Its efficacy and safety profile are intrinsically linked to its selectivity for the FP receptor over other prostanoid receptors, including DP, EP, IP, and TP receptors.[2][3]
Comparative Binding Affinities of Prostaglandin Analogs
The selectivity of Travoprost acid for the FP receptor is evident when comparing its binding affinities (Ki) across the prostanoid receptor family. The lower the Ki value, the higher the affinity of the compound for the receptor.
| Prostanoid Receptor | Travoprost Acid Ki (nM) | Latanoprost Acid Ki (nM) | Bimatoprost Acid Ki (nM) |
| FP | 35 ± 5 [4] | 98 [4] | 83 [4] |
| DP | 52,000[4] | - | - |
| EP1 | 9,540[4] | - | 95[4] |
| EP2 | - | No or weak effect[5] | - |
| EP3 | 3,501[4] | - | 387[4] |
| EP4 | 41,000[4] | - | - |
| IP | >90,000[4] | No or weak effect[5] | - |
| TP | 121,000[4] | No or weak effect[5] | - |
As the data indicates, Travoprost acid demonstrates a significantly higher affinity for the FP receptor compared to all other prostanoid receptors tested.[4] In contrast, Bimatoprost acid shows notable affinity for EP1 and EP3 receptors in addition to the FP receptor, suggesting a broader spectrum of activity.[4] Latanoprost acid also exhibits high selectivity for the FP receptor, though its binding affinity is slightly lower than that of Travoprost acid.[4][5]
Functional Potency at Prostanoid Receptors
Functional assays, which measure the biological response following receptor activation, further underscore the selectivity of Travoprost acid. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect.
| Assay Type | Cell Type | Travoprost Acid EC50 (nM) | Latanoprost Acid EC50 (nM) | Bimatoprost Acid EC50 (nM) |
| Phosphoinositide Turnover | Human Ciliary Muscle | 1.4[4] | - | - |
| Phosphoinositide Turnover | Human Trabecular Meshwork | 3.6[4] | - | - |
| Phosphoinositide Turnover | Cloned Human Ciliary Body FP Receptor | 3.2 ± 0.6[6] | 54.6 ± 12.4[6] | 5.8 ± 2.6[6] |
| Intracellular Ca2+ Mobilization | HEK-293 cells with cloned human FP receptor | - | - | 15 ± 3[7] |
Travoprost acid is the most potent agonist at the FP receptor in functional assays, with lower EC50 values compared to Latanoprost acid and Bimatoprost acid in similar experimental settings.[4][6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies behind these findings, the following diagrams illustrate the FP receptor signaling pathway and a typical experimental workflow for a receptor binding assay.
Caption: FP Receptor Signaling Pathway.
Caption: Receptor Binding Assay Workflow.
Experimental Protocols
The determination of binding affinities and functional potencies relies on standardized in vitro assays. Below are generalized protocols for the key experiments cited.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand known to bind to the receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the prostanoid receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Procedure:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α for the FP receptor) and varying concentrations of the unlabeled competitor compound (e.g., Travoprost acid).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration to generate a competition curve.
-
The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphoinositide Turnover Assay
This functional assay measures the activation of Gq-coupled receptors, such as the FP receptor, by quantifying the production of inositol (B14025) phosphates, a downstream second messenger.
1. Cell Culture and Labeling:
-
Cells expressing the FP receptor (e.g., human ciliary muscle cells) are cultured in appropriate media.
-
The cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.
2. Agonist Stimulation:
-
The labeled cells are washed and then stimulated with various concentrations of the prostaglandin analog (e.g., Travoprost acid) for a defined period.
3. Extraction of Inositol Phosphates:
-
The reaction is stopped, and the cells are lysed.
-
The soluble inositol phosphates are separated from the lipid fraction.
4. Quantification:
-
The total [³H]-inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography.
-
The amount of radioactivity corresponding to the inositol phosphates is measured by scintillation counting.
5. Data Analysis:
-
The data are plotted as the amount of inositol phosphate (B84403) production versus the logarithm of the agonist concentration.
-
The EC50 value is determined from the resulting dose-response curve.
Conclusion
The available data consistently demonstrate that Travoprost acid is a highly selective and potent agonist for the FP prostanoid receptor.[2][3][4][6] Its minimal affinity for other prostanoid receptors likely contributes to its favorable therapeutic profile in the management of glaucoma. In comparison, while also effective, Bimatoprost acid exhibits a broader interaction with other prostanoid receptors, which may have implications for its overall pharmacological effects. Latanoprost acid also shows high selectivity for the FP receptor. A thorough understanding of these cross-reactivity profiles is essential for the rational design and clinical application of prostaglandin analogs.
References
- 1. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Travoprost--a new prostaglandin analogue for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Travoprost's Effect on Uveoscleral Outflow: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Travoprost's performance in enhancing uveoscleral outflow with other leading prostaglandin (B15479496) analogs, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate independent verification and further research.
Quantitative Data Summary
The following table summarizes the effects of Travoprost (B1681362) and its alternatives on aqueous humor dynamics, including intraocular pressure (IOP) reduction and changes in outflow facility. The data is compiled from a double-masked, placebo-controlled, randomized, four-period crossover study involving 30 healthy adult subjects.[1] In this study, Travoprost, Latanoprost (B1674536), Bimatoprost (B1667075), or a placebo was administered once daily for seven days.[1]
| Parameter | Travoprost (0.004%) | Latanoprost (0.005%) | Bimatoprost (0.03%) | Placebo |
| Mean IOP Reduction from Baseline (mmHg) | 4.2 ± 1.8 | 4.0 ± 2.1 | 4.5 ± 2.0 | 0.7 ± 1.6 |
| Tonographic Outflow Facility (µL/min/mmHg) - Schiøtz | 0.41 ± 0.13 | 0.39 ± 0.10 | 0.42 ± 0.13 | 0.28 ± 0.08 |
| Calculated Uveoscleral Outflow (µL/min) - from 4-min Pneumatonography | 1.56 ± 0.83 | 1.74 ± 0.95 | 1.71 ± 0.40* | 0.91 ± 0.76 |
| Aqueous Humor Flow Rate (µL/min) | 2.50 ± 0.60 | 2.56 ± 0.72 | 2.61 ± 0.69 | 2.64 ± 0.68 |
*Statistically significant difference from placebo (P < 0.05).[1]
Additional comparative studies on patients with open-angle glaucoma or ocular hypertension have shown similar IOP-lowering efficacy among the three prostaglandin analogs. One 12-week study found mean IOP reductions of 8.0 ± 0.3 mmHg for Travoprost, 8.6 ± 0.3 mmHg for Latanoprost, and 8.7 ± 0.3 mmHg for Bimatoprost.[2] Another 6-month clinical trial reported mean IOP reductions of 5.5 mmHg for Travoprost, 6.0 mmHg for Latanoprost, and 7.5 mmHg for Bimatoprost.[3][4] A separate study observed average IOP decreases of 34.75% for Travoprost, 32.97% for Latanoprost, and 31.90% for Bimatoprost after three months of treatment.
Experimental Protocols
Measurement of Uveoscleral Outflow via Fluorophotometry
This non-invasive method is commonly used in human studies to calculate uveoscleral outflow based on the clearance of a fluorescent tracer from the anterior chamber.[5]
Principle: The rate of aqueous humor turnover is determined by measuring the decay of fluorescence in the anterior chamber over time. Uveoscleral outflow is then calculated using the Goldmann equation, which relates intraocular pressure, aqueous humor formation, and outflow facility.[5][6]
Detailed Methodology:
-
Tracer Administration: A sterile solution of sodium fluorescein (B123965) (typically 5%) is applied topically to the ocular surface. The dye is allowed several hours to distribute evenly within the anterior chamber.[6]
-
Baseline Measurements: Before administering the prostaglandin analog, baseline measurements of intraocular pressure (IOP) using tonometry, aqueous humor flow rate, and outflow facility are taken.[1]
-
Drug Administration: The prostaglandin analog (e.g., Travoprost 0.004%) is administered as a single daily dose over a specified period (e.g., 7 days).[1]
-
Fluorophotometry Measurements: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and the cornea at set time intervals.[7] The instrument must be accurately calibrated and focused.[6]
-
Data Analysis and Calculation:
-
The software of the fluorophotometer calculates the aqueous humor flow rate (F) based on the rate of fluorescein clearance from the anterior chamber.[7]
-
Outflow facility (C) is also determined using fluorophotometric methods.[1]
-
Episcleral venous pressure (Pv) is measured using venomanometry or an assumed value is used.[6]
-
Uveoscleral outflow (Fu) is then calculated using the modified Goldmann equation: Fu = F - C(IOP - Pv) .[5]
-
Direct Measurement of Uveoscleral Outflow Using Intracameral Tracers
This is a more direct method, typically used in animal studies, to visualize and quantify the passage of a tracer through the uveoscleral outflow pathway.[5]
Principle: A fluorescent or radioactive tracer is injected into the anterior chamber, and its distribution within the ocular tissues is observed over time. This allows for direct visualization of the outflow pathways.[8][9]
Detailed Methodology:
-
Animal Preparation: The animal (e.g., mouse or monkey) is anesthetized.[8][10]
-
Tracer Injection: A microinjection needle is used to carefully inject a small volume (e.g., 1.5 µL) of a tracer solution into the anterior chamber.[8][10] Commonly used tracers include fluorescently labeled dextrans (e.g., 70-kDa dextran (B179266) conjugated to tetramethyl-rhodamine) or radioactive isotopes.[8][10][11]
-
Incubation Period: The animal is allowed to survive for a specific period (e.g., 10, 20, 60, 120 minutes) to allow for the tracer to distribute through the outflow pathways.[8][10]
-
Tissue Fixation and Processing:
-
Visualization and Analysis:
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway of Travoprost's Effect on Uveoscleral Outflow
Travoprost, a prostaglandin F2α analog, enhances uveoscleral outflow by remodeling the extracellular matrix of the ciliary muscle. This process is initiated by the binding of Travoprost's active form, travoprost free acid, to the prostaglandin F (FP) receptor.
Caption: Travoprost signaling cascade in ciliary muscle cells.
Experimental Workflow for Measuring Uveoscleral Outflow
The following diagram illustrates a typical experimental workflow for quantifying the effect of a prostaglandin analog on uveoscleral outflow using fluorophotometry.
Caption: Workflow for uveoscleral outflow measurement.
References
- 1. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophed.net [ophed.net]
- 3. Comparison of the effects of travoprost, latanoprost and bimatoprost on ocular circulation: a 6-month clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aoa.org [aoa.org]
- 5. assets.bmctoday.net [assets.bmctoday.net]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Structure and Mechanisms of Uveoscleral Outflow | Ento Key [entokey.com]
A Comparative Analysis of New Prostaglandin Analogs and Travoprost in Glaucoma Management
For Immediate Release
A comprehensive review of emerging prostaglandin (B15479496) analogs for the treatment of open-angle glaucoma and ocular hypertension reveals promising alternatives to the widely prescribed Travoprost. This guide offers a detailed comparison of the performance, experimental protocols, and signaling pathways of these new agents, providing valuable insights for researchers, scientists, and drug development professionals in the field of ophthalmology.
Prostaglandin analogs are established as a first-line treatment for elevated intraocular pressure (IOP), a primary risk factor for glaucomatous optic nerve damage.[1] Their efficacy in lowering IOP is primarily attributed to an increase in the uveoscleral outflow of aqueous humor.[2][3] Travoprost, a synthetic prostaglandin F2α analog, has long been a cornerstone of this therapeutic class. However, recent advancements have introduced new analogs with unique mechanisms and clinical profiles. This guide benchmarks the performance of Latanoprostene bunod, the fixed-dose combination of Netarsudil/Latanoprost, and Omidenepag Isopropyl against Travoprost.
Comparative Efficacy in Intraocular Pressure Reduction
The primary measure of efficacy for anti-glaucoma medications is their ability to lower IOP. The following tables summarize the quantitative data from various clinical studies, comparing the IOP-lowering effects of these new prostaglandin analogs with Travoprost.
| Drug Class | Active Ingredient(s) | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Key Comparator(s) | Study Duration |
| Prostaglandin Analog (FP Agonist) | Travoprost 0.004% | 7.7 - 9.0 mmHg[3][4] | 25% - 32%[1] | Latanoprost, Timolol | 12 weeks - 12 months |
| Nitric Oxide-Donating Prostaglandin F2α Analog | Latanoprostene bunod 0.024% | Significantly greater than Latanoprost 0.005%[5] | Not explicitly stated | Latanoprost 0.005% | 28 days |
| Rho Kinase Inhibitor / Prostaglandin Analog | Netarsudil 0.02%/Latanoprost 0.005% FDC | 1.77 - 2.41 mmHg greater than Latanoprost alone[6][7] | -18.5% to -21.2% from baseline (in switch study)[8] | Latanoprost 0.005% | 2 - 12 weeks |
| Selective Prostanoid EP2 Receptor Agonist | Omidenepag isopropyl 0.002% | Non-inferior to Latanoprost 0.005% (difference of 0.63 mmHg)[9] | 20% - 35%[10] | Latanoprost 0.005% | 4 weeks |
Table 1: Comparison of Intraocular Pressure Reduction
| Drug | Common Adverse Events | Notable Differences in Side Effect Profile |
| Travoprost | Conjunctival hyperemia, eyelash growth, iris hyperpigmentation, eye irritation.[1][3] | Higher rates of hyperemia compared to Latanoprost.[5] |
| Latanoprostene bunod | Incidence of adverse events numerically higher than Latanoprost, but hyperemia was similar.[5] | As a nitric oxide donor, may have additional vascular effects. |
| Netarsudil/Latanoprost FDC | Significantly higher risk of conjunctival hyperemia compared to Latanoprost monotherapy.[6][7] | Combines side effects of both a Rho kinase inhibitor and a prostaglandin analog. |
| Omidenepag isopropyl | Conjunctival hyperemia, corneal thickening, photophobia, eye pain.[9][11] | Does not appear to cause prostaglandin-associated periorbitopathy (PAP) seen with FP receptor agonists.[10] |
Table 2: Comparison of Common Adverse Events
Experimental Protocols
The clinical evaluation of these prostaglandin analogs follows rigorous and standardized protocols to ensure the validity and comparability of the data.
Study Design: The majority of studies are randomized, multicenter clinical trials.[12][13][14] Many employ a masked-evaluator or double-masked design to minimize bias.[12][13] Studies may be parallel-group, where different groups of patients receive different treatments simultaneously, or crossover, where patients switch treatments during the trial.[12][15]
Patient Population: Participants typically have a diagnosis of open-angle glaucoma (OAG) or ocular hypertension (OHT).[4][12][14] Inclusion criteria often specify a baseline IOP of ≥22 mmHg after a washout period of previous IOP-lowering medications.[16]
Treatment Regimen: Prostaglandin analogs are typically administered as one drop in the affected eye(s) once daily, usually in the evening.[12][14]
Intraocular Pressure Measurement: The gold standard for IOP measurement in these clinical trials is Goldmann applanation tonometry (GAT).[2][17][18] To assess the diurnal fluctuation of IOP, measurements are typically taken at multiple time points throughout the day, such as 8:00 AM, 12:00 PM, and 4:00 PM.[12]
Efficacy Endpoints: The primary efficacy endpoint is the mean change in diurnal IOP from baseline to a specified follow-up time, often 12 weeks.[12] Secondary endpoints may include the percentage of patients achieving a target IOP or a certain percentage of IOP reduction.
Safety and Tolerability Assessment: Adverse events are systematically recorded at each study visit. This includes patient-reported symptoms and investigator-observed signs, such as conjunctival hyperemia, which is often graded using a standardized scale.[12]
Signaling Pathways
Travoprost and most other prostaglandin F2α analogs exert their effects by acting as agonists at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[2][3] Activation of the FP receptor in the ciliary muscle and trabecular meshwork initiates a signaling cascade that leads to the remodeling of the extracellular matrix, thereby increasing aqueous humor outflow.
The signaling pathway is initiated by the binding of the active form of the prostaglandin analog to the FP receptor. This activates a heterotrimeric G-protein of the Gq/11 family.[10][13] The activated α-subunit of the G-protein then stimulates phospholipase C (PLC).[14] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[14] The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[14] The activation of PKC and other downstream pathways, such as the mitogen-activated protein (MAP) kinase pathway, leads to changes in gene expression, including the upregulation of matrix metalloproteinases (MMPs) like MMP-1, MMP-2, MMP-3, and MMP-9. These enzymes are responsible for degrading components of the extracellular matrix in the ciliary muscle and uveoscleral pathway, which reduces hydraulic resistance and enhances aqueous humor outflow.[2][3]
In contrast, Omidenepag isopropyl has a distinct mechanism of action. It is a selective agonist of the prostanoid EP2 receptor, not the FP receptor.[10] Activation of the EP2 receptor also leads to increased aqueous humor outflow, but through a different signaling cascade that is not fully elucidated but is known to involve both the conventional (trabecular meshwork) and uveoscleral pathways.[10]
Conclusion
The landscape of prostaglandin analog therapy for glaucoma is evolving. While Travoprost remains a highly effective and widely used medication, newer agents offer distinct mechanisms of action and clinical profiles that may be advantageous for certain patient populations. Latanoprostene bunod and the Netarsudil/Latanoprost fixed-dose combination demonstrate robust IOP-lowering efficacy, potentially exceeding that of single-agent prostaglandin analogs. Omidenepag isopropyl provides a novel therapeutic option by targeting the EP2 receptor, which may be beneficial for patients who do not respond optimally to or experience side effects from FP receptor agonists. A thorough understanding of the comparative efficacy, safety, and mechanisms of action of these new prostaglandin analogs is crucial for optimizing patient care and advancing the development of next-generation glaucoma therapies.
References
- 1. Mechanisms for pro matrix metalloproteinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin F2 alpha effects on isolated rhesus monkey ciliary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-induced activation of matrix metalloproteinase-7 promotes vasoconstriction through the epidermal growth factor-receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The EP2 receptor is the predominant prostanoid receptor in the human ciliary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation mechanisms of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. | Semantic Scholar [semanticscholar.org]
- 8. Protein Kinase Signaling Networks Driven by Oncogenic Gq/11 in Uveal Melanoma Identified by Phosphoproteomic and Bioinformatic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the G protein Gq/11 through tyrosine phosphorylation of the alpha subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phospholipase C-activating G protein-coupled receptor signaling pathway Gene Ontology Term (GO:0007200) [informatics.jax.org]
- 12. Phospholipase C IP3 DAG Pathway | PPTX [slideshare.net]
- 13. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. The effects of prostaglandins E2 and F2 alpha on porcine ciliary muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biodegradable Travoprost Implants for Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of biodegradable travoprost (B1681362) implants for the sustained release of travoprost, a prostaglandin (B15479496) analog used to lower intraocular pressure (IOP) in patients with glaucoma or ocular hypertension. We will delve into the performance of these implants, compare them with alternative therapies, and provide the experimental data and protocols essential for informed research and development.
Introduction to Sustained-Release Travoprost Delivery
Topical eye drops are the conventional first-line treatment for glaucoma. However, issues with patient adherence, side effects, and fluctuating IOP levels have driven the development of sustained-release drug delivery systems.[1][2][3] Biodegradable implants, which release medication over an extended period and then safely dissolve in the eye, represent a significant advancement in glaucoma therapy.[4] This guide focuses on the in vivo performance of travoprost-releasing biodegradable implants.
Comparative Analysis of Travoprost Implants and Alternatives
The primary alternatives to travoprost biodegradable implants include other prostaglandin analog implants, such as those containing bimatoprost (B1667075), and traditional topical prostaglandin analog eye drops like latanoprost (B1674536) and travoprost solutions.
In Vivo Performance Data
The following table summarizes the available in vivo performance data for travoprost biodegradable implants and compares them with a leading bimatoprost implant and topical solutions.
| Product | Active Ingredient | Delivery System | Dosage | Duration of Effect | Mean IOP Reduction | Key Findings |
| iDose TR | Travoprost | Titanium implant (non-biodegradable casing with a membrane for sustained release) | 75 mcg | Up to 3 years[5] | 6.6 to 8.5 mmHg over 12 weeks[2] | A high percentage of patients (81%) were able to stop using daily eye drops 12 months after a single administration.[2] |
| PAXTRAVA (formerly OTX-TIC) | Travoprost | Biodegradable hydrogel implant | 26 mcg | Under investigation | Not yet reported | A promising biodegradable option currently in development.[2] |
| Durysta® | Bimatoprost | Biodegradable polymer implant | 10 mcg | Approximately 3-4 months, with effects lasting up to a year or more in some patients[4][5][6] | Non-inferior to topical timolol (B1209231) 0.5% twice daily over 12 weeks[6][7] | The first FDA-approved biodegradable implant for glaucoma.[2] Reduces the need for daily topical therapies.[7] |
| Travatan Z® (Topical) | Travoprost | Eye drops | 0.004% once daily | Daily | Comparable to other prostaglandin analogs[8][9] | Effective but reliant on patient adherence. |
| Xalatan® (Topical) | Latanoprost | Eye drops | 0.005% once daily | Daily | Similar efficacy to travoprost and bimatoprost topical solutions[8][9] | A widely used and effective topical prostaglandin analog.[10] |
Experimental Protocols
Understanding the methodologies used to evaluate these implants is crucial for interpreting the data and designing future studies.
In Vivo Drug Release and Efficacy Studies
Objective: To determine the in vivo release profile and intraocular pressure (IOP) lowering efficacy of the biodegradable implant.
Animal Model: Beagle dogs are a commonly used model for pharmacokinetic studies of ocular drugs.[11] For efficacy studies, clinical trials in human patients with open-angle glaucoma or ocular hypertension are conducted.
Implantation Procedure:
-
For preclinical studies, animals are anesthetized.
-
The biodegradable implant is inserted into the anterior chamber of the eye using a specialized applicator.[4][6]
-
For human clinical trials, the procedure is performed under sterile conditions, often at a slit lamp or in an operating room.[6]
Sample Collection and Analysis (Pharmacokinetics):
-
At predetermined time points, ocular tissues (e.g., iris-ciliary body, aqueous humor) are collected from the animal models.[11]
-
Drug concentrations in the collected tissues are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
Efficacy Measurement (Pharmacodynamics):
-
Intraocular pressure is measured at baseline and at various follow-up visits using a tonometer.[8][12]
-
The number of IOP-lowering medications required by patients is also recorded as a measure of treatment burden.[12][13]
Biodegradation Assessment:
-
The physical state of the implant is monitored over time using gonioscopy to assess the rate and extent of biodegradation.[14]
In Vitro Drug Release Studies (for Correlation)
Objective: To establish an in vitro release profile that can be correlated with in vivo performance.
Methodology:
-
The biodegradable implant is placed in a dissolution apparatus containing a physiologically relevant medium (e.g., phosphate-buffered saline, pH 7.4).[15]
-
The apparatus is maintained at a constant temperature (e.g., 37°C).[15]
-
Samples of the dissolution medium are collected at various time points.
-
The concentration of the released drug in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16]
Visualizing the Process
To better understand the experimental workflow and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating biodegradable implants.
Caption: Mechanism of action for travoprost biodegradable implants.
Conclusion
Biodegradable travoprost implants represent a promising advancement in glaucoma management, offering the potential for improved patient adherence and more stable IOP control compared to traditional topical therapies. The data presented in this guide demonstrates their efficacy in lowering IOP over a sustained period. Further research and development in this area, guided by robust in vivo and in vitro experimental protocols, will continue to refine and improve these novel drug delivery systems. The development of a variety of sustained-release options, including those for travoprost and other prostaglandin analogs, provides clinicians and researchers with a growing armamentarium to combat vision loss from glaucoma.[5]
References
- 1. Alternatives to Topical Glaucoma Medication for Glaucoma Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making Glaucoma Treatment Even Easier With Sustained Release Medication - Glaucoma Research Foundation [glaucoma.org]
- 3. An Alternative for Glaucoma Is Here - Top Rated LASIK and Cataract Surgery in Evansville [oveye.com]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Sustained Release Therapies with the Prostaglandin Analogues Intracameral Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison between Latanoprost, Travoprost, and Tafluprost in reducing intraocular pressure fluctuations in patients with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ophed.net [ophed.net]
- 10. chemignition.com [chemignition.com]
- 11. Intracameral Sustained-Release Bimatoprost Implant Delivers Bimatoprost to Target Tissues with Reduced Drug Exposure to Off-Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-World Study of the Effectiveness and Safety of Intracameral Bimatoprost Implant in a Clinical Setting in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reviewofoptometry.com [reviewofoptometry.com]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Travoprost Liquid Nanocrystals: An Innovative Armamentarium for Effective Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Travoprost and Timolol on 24-Hour Intraocular Pressure Control
In the management of open-angle glaucoma and ocular hypertension, the reduction of intraocular pressure (IOP) throughout a 24-hour period is a critical therapeutic goal to mitigate the risk of optic nerve damage and vision loss. This guide provides a detailed comparison of the 24-hour IOP-lowering effects of two commonly prescribed topical medications: Travoprost (B1681362), a prostaglandin (B15479496) F2α analog, and Timolol (B1209231), a non-selective beta-adrenergic antagonist. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and mechanistic insights.
Efficacy Over 24 Hours: A Data-Driven Comparison
Clinical studies have consistently demonstrated that both Travoprost and Timolol effectively reduce IOP. However, their performance over a 24-hour cycle can differ. Travoprost, typically dosed once daily in the evening, has been shown to provide significant and sustained IOP reduction throughout the day and night.[1][2] Timolol, usually administered twice daily, also lowers IOP but may not maintain the same level of reduction during the nocturnal period.[1]
A meta-analysis of four studies including 1,354 patients concluded that Travoprost 0.004% was more effective in lowering IOP than Timolol 0.5%.[2] In a 6-month multicenter trial, Travoprost 0.004% demonstrated statistically superior IOP reduction compared to Timolol 0.5% at 10 out of 13 scheduled time points, with IOP reductions up to 2.4 mmHg greater than Timolol.[3][4] Mean IOP reductions from baseline ranged from 6.5 to 8.0 mmHg with travoprost 0.004% versus 5.2 to 7.0 mmHg with timolol 0.5%.[3]
The following table summarizes the mean IOP reduction observed in comparative studies.
| Time Point | Travoprost 0.004% (once daily) Mean IOP Reduction (mmHg) | Timolol 0.5% (twice daily) Mean IOP Reduction (mmHg) | Statistical Significance |
| 8 AM | 6.5 - 8.0 | 5.2 - 7.0 | Travoprost superior at most time points[3] |
| 10 AM / 11 AM | 6.5 - 8.0 | 5.2 - 7.0 | Travoprost superior at most time points[2][3] |
| 4 PM | 6.5 - 8.0 | 5.2 - 7.0 | Travoprost superior at most time points[3][5] |
| Midnight | Maintained IOP reduction | Reduced efficacy[1] | Travoprost maintains better nocturnal control[1] |
Experimental Protocols
The data presented is derived from prospective, randomized, double-masked, active-controlled, multicenter clinical trials. A common study design to evaluate the 24-hour IOP-lowering efficacy is as follows:
Study Design: A prospective, randomized, double-masked, crossover, active-controlled comparison.
Participants: Patients with open-angle glaucoma or ocular hypertension with baseline IOP typically between 24 to 36 mmHg.[4]
Methodology:
-
Washout Period: A 6-week washout period where all previous IOP-lowering medications are discontinued.[6][7]
-
Randomization: Patients are randomized to receive either Travoprost (e.g., 0.004% once daily in the evening) or Timolol (e.g., 0.5% twice daily).[4]
-
Treatment Period: A treatment duration of, for example, 8 weeks.[6][7]
-
24-Hour IOP Monitoring: At the end of the treatment period, IOP is measured at multiple time points over a 24-hour period (e.g., 8 AM, 10 AM, 4 PM, and midnight) to construct a diurnal IOP curve.[1][4][7]
-
Crossover (in crossover studies): After a washout period, patients are switched to the alternate treatment for the same duration, followed by another 24-hour IOP monitoring.[6][7]
Outcome Measures: The primary outcome is the mean change in IOP from baseline at various time points over the 24-hour cycle. Secondary outcomes can include the percentage of patients achieving a target IOP and the incidence of adverse events.[3][4]
Mechanisms of Action and Signaling Pathways
Travoprost and Timolol lower IOP through distinct molecular mechanisms, which explains their different efficacy profiles, particularly over the 24-hour cycle.
Travoprost: As a prostaglandin F2α analog, Travoprost is a prodrug that is hydrolyzed by corneal esterases to its active form, travoprost free acid.[3][8] This active metabolite is a selective agonist for the prostaglandin F (FP) receptor.[8][9] Activation of FP receptors in the ciliary muscle and trabecular meshwork leads to an increase in the expression of matrix metalloproteinases.[8] This remodels the extracellular matrix, reducing resistance to aqueous humor outflow, primarily through the uveoscleral pathway and also the trabecular meshwork.[3][8] This mechanism is independent of aqueous humor production.
Timolol: Timolol is a non-selective beta-adrenergic antagonist that blocks both beta-1 and beta-2 adrenergic receptors.[10] In the eye, it is thought to act on the ciliary epithelium, which is responsible for aqueous humor production.[10][11] By blocking beta-adrenergic receptors on the ciliary body, Timolol is believed to reduce the production of aqueous humor, thereby lowering intraocular pressure.[10][11] The exact downstream signaling cascade is not fully elucidated but is linked to the inhibition of cyclic AMP production.[12]
Conclusion
Both Travoprost and Timolol are effective in lowering IOP. However, clinical evidence suggests that Travoprost provides a more robust and sustained 24-hour IOP control, particularly during the nocturnal period, compared to Timolol.[1][3] This difference is likely attributable to their distinct mechanisms of action, with Travoprost enhancing aqueous outflow and Timolol reducing aqueous production. The choice of therapy will depend on the individual patient's IOP profile, treatment goals, and tolerance to medication. For sustained 24-hour IOP control, Travoprost may offer an advantage.
References
- 1. Travoprost versus latanoprost or timolol in primary open angle glaucoma- Efficacy and safety profile - IP Int J Ocul Oncol Oculoplasty [ijooo.org]
- 2. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of travoprost 0.0015% and 0.004% with timolol 0.5% in patients with elevated intraocular pressure: a 6-month, masked, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Twenty-four-hour intraocular pressure control with the travoprost/timolol maleate fixed combination compared with travoprost when both are dosed in the evening in primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of Timolol? [synapse.patsnap.com]
- 11. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Laboratory and clinical studies on the mechanism of action of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Travoprost in Open-Angle Glaucoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials on Travoprost (B1681362) for the treatment of open-angle glaucoma. It offers an objective comparison of Travoprost's performance against other leading intraocular pressure (IOP)-lowering medications, supported by experimental data. This analysis is intended to inform research, clinical trial design, and drug development efforts in the field of ophthalmology.
Efficacy of Travoprost and Comparators in Lowering Intraocular Pressure
Travoprost has consistently demonstrated robust efficacy in reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Meta-analyses of numerous randomized controlled trials have established its position as a potent first-line treatment option.
In comparative studies, Travoprost 0.004% has been shown to be more effective than the beta-blocker Timolol (B1209231) 0.5% in lowering IOP.[1][2] When compared to other prostaglandin (B15479496) analogs, Travoprost is generally considered to be equivalent to Latanoprost (B1674536) 0.005% and Bimatoprost 0.03% in its IOP-lowering effect, although some studies suggest Bimatoprost may offer a slightly greater reduction.[3][4] One meta-analysis indicated that Travoprost and Bimatoprost may be more effective than Latanoprost in reducing IOP.[1]
The following table summarizes the mean IOP reduction observed in comparative clinical trials:
| Medication | Dosage | Mean IOP Reduction (mmHg) | Mean Percentage IOP Reduction |
| Travoprost | 0.004% | 7.6 - 8.0 | 30.8% - 34.75% |
| Latanoprost | 0.005% | 7.3 - 8.6 | 29.9% - 32.97% |
| Bimatoprost | 0.03% | 8.7 - 8.8 | 31.9% - 35.9% |
| Timolol | 0.5% | 6.7 | 26.6% |
Data compiled from multiple sources.[3][4][5]
Safety and Tolerability Profile
The safety profiles of prostaglandin analogs are generally well-established, with most adverse events being localized to the eye and mild to moderate in severity. Travoprost is considered safe and is generally well-tolerated.[2] The most frequently reported side effect associated with Travoprost and other prostaglandin analogs is conjunctival hyperemia (eye redness).
A meta-analysis comparing the incidence of hyperemia found that Latanoprost was associated with a lower incidence compared to Travoprost and Bimatoprost.[1] Another study found that while Travoprost and Bimatoprost had a higher incidence of adverse events compared to Latanoprost and Timolol, these were generally manageable.[3][6]
The following table presents the incidence of common adverse events reported in clinical trials:
| Adverse Event | Travoprost (0.004%) | Latanoprost (0.005%) | Bimatoprost (0.03%) | Timolol (0.5%) |
| Conjunctival Hyperemia | ~41.9% | ~16.0% | ~41.3% | ~21.1% |
| Eyelash Growth | Reported | Reported | Reported | Not a typical side effect |
| Iris Hyperpigmentation | Reported | Reported | Reported | Not a typical side effect |
| Eye Irritation/Dryness | Increased incidence of dry eye reported in one study[7] | - | - | Eye irritation reported[3] |
| Headache | - | Increased incidence reported in one study[7] | - | - |
Data compiled from multiple sources.[1][3][6][7]
Experimental Protocols of Cited Clinical Trials
The clinical trials included in this meta-analysis generally followed a prospective, randomized, and double-masked design to ensure the objectivity of the results.
A Representative Experimental Workflow:
Key Methodological Components:
-
Patient Population: Participants typically included adults diagnosed with primary open-angle glaucoma or ocular hypertension.[2][8] Key inclusion criteria often involved a baseline IOP above a certain threshold (e.g., >23 mmHg) after a washout period of any previous IOP-lowering medications. Exclusion criteria commonly included a history of other forms of glaucoma, significant ocular trauma or surgery, and contraindications to any of the study medications.[8]
-
Randomization and Masking: Patients were randomly assigned to receive one of the study medications.[2] To minimize bias, these trials were often double-masked, meaning neither the patients nor the investigators knew which treatment was being administered.[8] In some studies, a "masked-evaluator" design was used, where the clinical evaluator assessing IOP was unaware of the treatment allocation.
-
Treatment Protocol: Prostaglandin analogs (Travoprost, Latanoprost, Bimatoprost) were typically administered once daily in the evening. Timolol was generally administered twice daily.[2] The duration of the treatment period in these trials commonly ranged from 3 to 12 months.[2]
-
Outcome Measures: The primary efficacy endpoint was the change in mean IOP from baseline at specified follow-up visits. Safety and tolerability were assessed by monitoring and recording all adverse events, with a particular focus on ocular side effects.
Mechanism of Action: Prostaglandin Analog Signaling Pathway
Travoprost, like other prostaglandin F2α analogs, lowers IOP by increasing the outflow of aqueous humor from the eye. This is primarily achieved through the uveoscleral outflow pathway, and to a lesser extent, the trabecular meshwork pathway.
The mechanism involves the activation of prostaglandin F (FP) receptors located in the ciliary muscle and other ocular tissues. This activation triggers a cascade of intracellular signaling events that lead to the remodeling of the extracellular matrix, which in turn reduces the resistance to aqueous humor outflow.
References
- 1. Meta-analysis of randomized controlled trials comparing latanoprost with other glaucoma medications in chronic angle-closure glaucoma - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Travoprost compared with latanoprost and timolol in patients with open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Comparison of the effectiveness and safety of travoprost and latanoprost for the management of open-angle glaucoma given as an evening dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. ophed.net [ophed.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Trovoprost
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of Trovoprost, a potent prostaglandin (B15479496) analog, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of unintended exposure and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE) and Hazard Information
Before handling this compound, it is imperative to be aware of its potential hazards and to use appropriate personal protective equipment.
| Hazard Classification | Precautionary Measures and Required PPE |
| Eye Irritation (Category 2) | Wear protective safety goggles or glasses. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[1][2] |
| Respiratory Irritation (Category 3) | Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3] |
| Reproductive Toxicity (Category 1B) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. May damage fertility or the unborn child.[4] |
| General Handling | Wear protective gloves and clothing. Wash hands and any exposed skin thoroughly after handling.[1][2] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the safe segregation, containment, and disposal of this compound and associated contaminated materials.
1. Segregation of Waste:
-
Immediately upon generation, segregate this compound waste from general laboratory waste.
-
This compound waste includes:
-
Unused or expired this compound solutions.
-
Empty this compound containers (vials, ampules).
-
Contaminated labware (pipette tips, tubes, flasks).
-
Contaminated personal protective equipment (gloves, lab coats).
-
2. Containment and Labeling:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
The label should clearly state "Hazardous Pharmaceutical Waste," include the name "this compound," and display the appropriate hazard symbols.
3. Temporary Storage in the Laboratory:
-
Store the sealed hazardous waste container in a designated, secure area within the laboratory.
-
This area should be a well-ventilated, cool, and dry location, away from incompatible materials.[1]
-
The storage area should be locked or otherwise secured to prevent unauthorized access.[1][2][4]
4. Accidental Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
5. Final Disposal:
-
Do not dispose of this compound waste down the drain or in regular trash.[3][4][5]
-
The disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[6]
-
Follow your institution's specific procedures for arranging the pickup and disposal of hazardous pharmaceutical waste. This ensures compliance with all local, regional, and national regulations.[1][2]
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste, from generation to final disposal.
References
Personal protective equipment for handling Trovoprost
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Travoprost. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling Travoprost, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Citation |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are recommended. For splash risks, a face shield may be necessary. | [1][2][3][4] |
| Skin Protection | Wear suitable protective clothing to prevent skin exposure. | [1][2] |
| Hand Protection | Wear suitable protective gloves. Viton™ gloves are specifically mentioned in one source. Gloves should be inspected before use. | [1][3][5] |
| Respiratory Protection | Use appropriate respiratory protection, such as a NIOSH/MSHA or European Standard EN 149 approved respirator, if exposure limits are exceeded, if irritation is experienced, or if adequate ventilation is not available. | [1][2] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of Travoprost and ensuring a safe laboratory environment.
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][3]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1][6]
-
Ensure adequate ventilation.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store locked up.[1]
-
Recommended storage temperatures are between 2 and 25 °C (36 and 77 °F).[1] Some sources recommend storing in a freezer to maintain product quality.[2]
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures | Citation |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [1][2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [1][2][7] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][2][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur. | [1][2][5] |
Procedural Workflows
To ensure consistent and safe practices, the following workflows should be followed.
In the event of an accidental release, a structured response is necessary to contain and clean the spill safely.
Proper disposal of Travoprost waste is essential to prevent environmental contamination and comply with regulations.
Disposal Plan
The disposal of Travoprost and its containers must be handled with care to avoid environmental contamination.
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1]
-
Waste should be sent to an approved waste disposal plant.[1][3]
-
Do not flush into surface water or sanitary sewer systems.[1]
-
For unused or expired medicine at home, if a drug take-back program is not available, mix the medicine (do not crush tablets or capsules) with an undesirable substance like dirt or coffee grounds, place it in a sealed plastic bag, and throw it in the household trash.[8]
-
Empty containers should have personal information scratched off before being discarded or recycled.[8]
References
- 1. somersetpharma.com [somersetpharma.com]
- 2. fishersci.com [fishersci.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. pppmag.com [pppmag.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
